Product packaging for Amino-PEG12-amine(Cat. No.:)

Amino-PEG12-amine

Cat. No.: B8098876
M. Wt: 588.7 g/mol
InChI Key: LBBOTXXNKBSUJN-UHFFFAOYSA-N
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Description

Amino-PEG12-amine is a useful research compound. Its molecular formula is C26H56N2O12 and its molecular weight is 588.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H56N2O12 B8098876 Amino-PEG12-amine

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H56N2O12/c27-1-3-29-5-7-31-9-11-33-13-15-35-17-19-37-21-23-39-25-26-40-24-22-38-20-18-36-16-14-34-12-10-32-8-6-30-4-2-28/h1-28H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBBOTXXNKBSUJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H56N2O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

588.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-amine is a homobifunctional polyethylene glycol (PEG) linker that plays a crucial role in modern bioconjugation and drug development. Its structure consists of a monodisperse chain of twelve ethylene glycol units, capped at both ends by primary amine groups. This symmetrical design allows for the flexible and efficient crosslinking of molecules, making it an invaluable tool in various scientific disciplines. The hydrophilic nature of the PEG backbone enhances the solubility and biocompatibility of the resulting conjugates, which is particularly advantageous in pharmaceutical applications.[1] This guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound.

Core Properties and Specifications

This compound is a well-characterized compound with consistent physical and chemical properties. These are summarized in the table below.

PropertyValueReference(s)
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine[2]
Synonyms H2N-PEG12-CH2CH2NH2, NH2-PEG12-NH2[2][3]
CAS Number 361543-12-6[3]
Molecular Formula C26H56N2O12
Molecular Weight 588.7 g/mol
Purity Typically ≥95%
Appearance Colorless to off-white solid or liquid
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C, protect from light

Synthesis Pathway

While specific, detailed synthesis protocols for this compound are often proprietary, a general and plausible synthetic route can be outlined based on established PEG chemistry. The process typically starts with a protected amine on a short PEG chain, followed by the iterative addition of ethylene glycol units, and subsequent deprotection and amination of the terminal hydroxyl group.

Synthesis_Pathway cluster_0 Step 1: Protection & Activation cluster_1 Step 2: PEG Chain Elongation cluster_2 Step 3: Functional Group Transformation Start Amino-PEG(n)-OH Protect Protect Amine (e.g., Boc, Cbz) Start->Protect Activate Activate Hydroxyl (e.g., Tosylation) Protect->Activate Couple Nucleophilic Substitution Activate->Couple PEG_unit HO-(CH2CH2O)m-H PEG_unit->Couple Deprotect_OH Terminal -OH Couple->Deprotect_OH Aminate Convert -OH to -NH2 (e.g., via mesylation and azide reduction) Deprotect_OH->Aminate Deprotect_NH2 Deprotect initial Amine Aminate->Deprotect_NH2 Final_Product Final_Product Deprotect_NH2->Final_Product This compound

A generalized synthetic workflow for producing diamino-PEG compounds.

Key Applications and Experimental Protocols

The primary utility of this compound lies in its role as a bifunctional linker, enabling the conjugation of two different molecules or the functionalization of surfaces. Its terminal primary amines are nucleophilic and readily react with various electrophilic functional groups.

Reaction with Activated Esters (e.g., NHS Esters)

A common application is the reaction with N-hydroxysuccinimide (NHS) esters to form stable amide bonds. This is a cornerstone of bioconjugation, often used for labeling proteins and antibodies.

This protocol is a general guideline for the conjugation of an NHS-ester-containing molecule to this compound.

Materials:

  • This compound

  • NHS-ester functionalized molecule

  • Anhydrous, amine-free solvent (e.g., DMF, DMSO)

  • Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolution: Dissolve the NHS-ester functionalized molecule in the anhydrous solvent. Separately, dissolve the this compound in the reaction buffer.

  • Reaction: Add the dissolved NHS ester to the this compound solution. The molar ratio of the reactants should be optimized, but a starting point is often a 1:1 or a slight excess of the amine linker.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by techniques such as LC-MS.

  • Quenching: Add the quenching buffer to the reaction mixture to consume any unreacted NHS ester.

  • Purification: The desired conjugate can be purified from the reaction mixture using techniques like size-exclusion chromatography (SEC) or dialysis.

NHS_Ester_Coupling Amine This compound (in buffer, pH 7.2-8.0) Mix Combine Reactants Amine->Mix NHS_Ester NHS-Ester Molecule (in anhydrous solvent) NHS_Ester->Mix Incubate Incubate (1-4h at RT or overnight at 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify Purify Conjugate (e.g., SEC, Dialysis) Quench->Purify Final_Product PEGylated Conjugate Purify->Final_Product

Workflow for NHS ester coupling with this compound.

Reaction with Carboxylic Acids (EDC/NHS Coupling)

This compound can be conjugated to molecules bearing carboxylic acid groups through the use of carbodiimide crosslinkers like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of NHS to enhance efficiency and stability.

This protocol outlines the steps for conjugating a carboxylic acid-containing molecule to this compound.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling buffer (e.g., 0.1 M phosphate buffer, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine)

Procedure:

  • Activation of Carboxylic Acid: Dissolve the carboxylic acid-containing molecule in the activation buffer. Add EDC and NHS to the solution and incubate for 15-30 minutes at room temperature to form the reactive NHS ester intermediate.

  • Coupling Reaction: Add the this compound to the activated carboxylic acid solution. The pH of the reaction mixture may need to be adjusted to 7.2-7.5 with the coupling buffer for optimal amine reactivity.

  • Incubation: Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Quenching: Add a quenching solution to stop the reaction and hydrolyze any unreacted NHS esters.

  • Purification: Purify the final conjugate using appropriate chromatographic techniques.

Application in PROTAC Development

This compound is extensively used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC is critical for modulating the solubility, cell permeability, and spatial orientation of the two ligands, which influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase).

The synthesis of a PROTAC using this compound typically involves a stepwise approach.

PROTAC_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_end Final Product and Analysis POI_Ligand Protein of Interest (POI) Ligand (with reactive group) Step1 Step 1: Couple POI Ligand to one amine of this compound POI_Ligand->Step1 E3_Ligand E3 Ligase Ligand (with reactive group) Step2 Step 2: Couple E3 Ligase Ligand to the remaining amine of the intermediate E3_Ligand->Step2 PEG_Linker This compound PEG_Linker->Step1 Intermediate POI-PEG12-amine Intermediate Step1->Intermediate Intermediate->Step2 PROTAC Final PROTAC Molecule Step2->PROTAC Purification Purification (e.g., HPLC) PROTAC->Purification Analysis Characterization (e.g., NMR, MS) Purification->Analysis

A logical workflow for the synthesis of a PROTAC using this compound.

Conclusion

This compound is a versatile and powerful tool for researchers in chemistry, biology, and pharmacology. Its well-defined structure, bifunctional nature, and the advantageous properties imparted by the PEG chain make it a linker of choice for a wide range of applications, from fundamental research in bioconjugation to the development of novel therapeutics like PROTACs. The experimental protocols and workflows provided in this guide serve as a foundation for the successful implementation of this compound in various research and development endeavors.

References

An In-depth Technical Guide to Amino-PEG12-amine: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the bifunctional linker, Amino-PEG12-amine, a versatile tool in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document details its chemical and physical properties, outlines its primary applications, and provides detailed experimental protocols for its use, along with visual diagrams to illustrate key workflows and mechanisms.

Core Properties of this compound

This compound is a hydrophilic polyethylene glycol (PEG) linker with a discrete chain length of 12 ethylene glycol units, capped at both ends by primary amine groups. This structure imparts desirable physicochemical properties for a range of biomedical applications.

PropertyValueReferences
Chemical Formula C26H56N2O12[1]
Molecular Weight Approximately 588.7 g/mol [1][2][3][4]
CAS Number 361543-12-6
Appearance White solid or colorless liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Short-term (days to weeks) at 0-4°C; Long-term (months to years) at -20°C

Applications in Research and Drug Development

The bifunctional nature of this compound, combined with the hydrophilicity and biocompatibility of the PEG chain, makes it a valuable reagent in several fields:

  • Bioconjugation and PEGylation: The terminal amine groups can be readily conjugated to proteins, peptides, antibodies, and other biomolecules. This process, known as PEGylation, can enhance the therapeutic properties of these molecules by increasing their hydrodynamic volume, which in turn can improve their pharmacokinetic profile, reduce immunogenicity, and increase stability. The primary amines of this compound can react with carboxylic acids, activated NHS esters, and other functional groups to form stable covalent bonds.

  • Drug Delivery: this compound is utilized to functionalize the surfaces of nanoparticles, liposomes, and other drug delivery vehicles. This surface modification can improve the stability, biocompatibility, and targeting capabilities of these delivery systems.

  • PROTAC Linker: In the rapidly evolving field of targeted protein degradation, this compound serves as a flexible and hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in a PROTAC is crucial for optimizing the solubility, cell permeability, and the formation of a stable ternary complex between the target protein and the E3 ligase.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Protein via NHS Ester Chemistry

This protocol describes the conjugation of this compound to a protein containing a reactive N-hydroxysuccinimide (NHS) ester.

Materials:

  • Protein-NHS ester

  • This compound

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

  • MALDI-TOF Mass Spectrometer for characterization

Procedure:

  • Protein Preparation: Dissolve the protein-NHS ester in the amine-free buffer to a final concentration of 1-5 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the same amine-free buffer to a concentration that will achieve a 10-50 fold molar excess relative to the protein.

  • Conjugation Reaction: Add the this compound solution to the protein solution. The final reaction volume should be kept as small as practical.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Purification: Purify the resulting protein-PEG conjugate from excess this compound and other reaction components using a size-exclusion chromatography (SEC) system. The choice of column and running buffer will depend on the size and properties of the protein.

  • Characterization: Confirm the successful conjugation and determine the degree of PEGylation by analyzing the purified product using MALDI-TOF mass spectrometry. An increase in the molecular weight corresponding to the addition of one or more this compound molecules is expected.

Protocol 2: Characterization of the Protein-PEG Conjugate by MALDI-TOF Mass Spectrometry

Materials:

  • Purified protein-PEG conjugate

  • MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with 0.1% TFA)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation: Mix a small volume (e.g., 1 µL) of the purified protein-PEG conjugate solution with an equal volume of the MALDI matrix solution directly on the MALDI target plate.

  • Crystallization: Allow the mixture to air-dry at room temperature, forming a crystalline matrix that incorporates the analyte.

  • Data Acquisition: Insert the target plate into the MALDI-TOF mass spectrometer. Acquire mass spectra in the appropriate mass range for the expected protein-PEG conjugate.

  • Data Analysis: Analyze the resulting spectrum to determine the molecular weight of the conjugate. The mass difference between the unmodified protein and the conjugate will indicate the number of this compound molecules attached.

Visualizing Workflows and Pathways

PROTAC Experimental Workflow

The following diagram illustrates a typical experimental workflow for the development and evaluation of a PROTAC utilizing an this compound linker.

PROTAC_Workflow cluster_synthesis Synthesis and Purification cluster_characterization Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies s1 Synthesize Warhead-PEG12-Linker s2 Couple to E3 Ligase Ligand s1->s2 s3 Purify PROTAC (e.g., HPLC) s2->s3 c1 Confirm Structure (NMR, MS) s3->c1 c2 Assess Purity (HPLC) c1->c2 iv1 Binding Assays (Target & E3) c2->iv1 iv2 Ternary Complex Formation iv1->iv2 iv3 Cell-based Degradation Assay iv2->iv3 iv4 Determine DC50 and Dmax iv3->iv4 inv1 Pharmacokinetics iv4->inv1 inv2 Efficacy in Disease Model inv1->inv2 inv3 Toxicity Assessment inv2->inv3

Caption: A typical workflow for the design and evaluation of PROTACs.

PROTAC Mechanism of Action

The following diagram illustrates the signaling pathway of targeted protein degradation mediated by a PROTAC molecule.

PROTAC_MoA POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary binds PROTAC PROTAC (Warhead-PEG12-E3 Ligand) PROTAC->POI re-binds PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary recruited by Ternary->PROTAC releases Ub_POI Polyubiquitinated POI Ternary->Ub_POI facilitates polyubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome recognized by Degradation Degraded Peptides Proteasome->Degradation degrades

Caption: PROTAC-mediated protein degradation pathway.

References

An In-depth Technical Guide to Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, Amino-PEG12-amine is a valuable bifunctional linker. Its distinct properties, including two primary amine groups and a hydrophilic 12-unit polyethylene glycol (PEG) spacer, make it a versatile tool in bioconjugation, drug delivery systems, and the development of novel therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of its molecular characteristics, detailed experimental protocols for its application, and a visualization of its role in targeted protein degradation.

Core Molecular and Physical Properties

This compound is characterized by its precise molecular weight and specific chemical formula. The hydrophilic PEG chain enhances the solubility of conjugated molecules in aqueous media, a crucial factor in many biological applications.[1][4]

PropertyValueReference
Molecular Weight 588.7 g/mol
Exact Mass 588.3800
Chemical Formula C26H56N2O12
CAS Number 361543-12-6
Purity Typically ≥95%
Appearance White solid or colorless liquid
Solubility Water, DMSO, DCM, DMF
Storage -20°C for long-term storage

Experimental Protocols

The terminal amine groups of this compound are reactive towards various functional groups, most commonly carboxylic acids and activated esters like N-hydroxysuccinimide (NHS) esters. Below are detailed protocols for common conjugation reactions.

Protocol 1: Coupling with an NHS Ester

This protocol outlines the reaction of this compound with a molecule containing an NHS ester. This reaction forms a stable amide bond and does not require a coupling reagent.

Materials:

  • This compound

  • NHS-ester functionalized molecule

  • Anhydrous organic solvent (e.g., DMF, DMSO, CH2Cl2)

  • Reaction buffer (pH 7-9, if applicable)

  • Stirring equipment

  • Analytical tools for monitoring (e.g., LC-MS or TLC)

Procedure:

  • Dissolve the amine-bearing molecule (this compound) in an appropriate anhydrous organic solvent.

  • In a separate container, dissolve the NHS-ester functionalized molecule in a compatible solvent.

  • Under continuous stirring, add the NHS-ester solution to the this compound solution. A 1:1 or 2:1 molar ratio of NHS ester to amine can be used, depending on the desired reaction kinetics and whether one or both amine groups are to be functionalized.

  • Allow the reaction to proceed for 3 to 24 hours at room temperature. The reaction progress should be monitored by LC-MS or TLC.

  • Upon completion, the final product can be purified using standard organic synthesis work-up procedures or by column chromatography.

Protocol 2: Amide Bond Formation with a Carboxylic Acid using EDC

This protocol describes the conjugation of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The addition of N-hydroxysuccinimide (NHS) can improve the efficiency of the reaction by forming a more stable intermediate.

Materials:

  • This compound

  • Carboxylic acid-functionalized molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • (Optional) NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Anhydrous organic solvent (e.g., DMF or DMSO)

  • Stirring equipment

  • Purification equipment (e.g., dialysis cassettes or desalting columns)

Procedure:

  • Equilibrate EDC and the carboxylic acid to room temperature before use.

  • Dissolve the carboxylic acid-functionalized molecule in the Activation Buffer.

  • Add EDC (and optionally NHS) to the carboxylic acid solution. A typical molar ratio is 1:1.2:1 (Carboxylic Acid:EDC:this compound). The reaction is stirred for 15 minutes at room temperature to activate the carboxyl group.

  • Dissolve this compound in the Coupling Buffer.

  • Add the this compound solution to the activated carboxylic acid mixture.

  • Allow the reaction to proceed for 2 hours at room temperature.

  • To quench the reaction, add a quenching solution such as hydroxylamine or an amine-containing buffer like Tris.

  • The final conjugated product can be purified from excess reagents and by-products using dialysis or a desalting column.

Visualization of Application in PROTACs

This compound is frequently utilized as a linker in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker's length and composition are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

The following diagram illustrates the general mechanism of action for a PROTAC, where a linker such as this compound connects the target protein ligand and the E3 ligase ligand.

Caption: General mechanism of a PROTAC, where a linker facilitates the formation of a ternary complex.

References

An In-depth Technical Guide to Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-amine is a discrete polyethylene glycol (PEG) derivative that serves as a hydrophilic, bifunctional linker in bioconjugation and drug delivery. Its structure, characterized by a 12-unit PEG chain flanked by two primary amine groups, imparts increased water solubility and biocompatibility to conjugated molecules. This technical guide provides a comprehensive overview of this compound, including its chemical properties, applications, and detailed experimental protocols for its use in creating advanced bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and PEGylated peptides.

Core Properties of this compound

This compound is a valuable tool in drug development due to its well-defined structure and versatile reactivity. The terminal amine groups can readily react with various functional groups, such as carboxylic acids and activated esters, to form stable amide bonds.

PropertyValue
CAS Number 361543-12-6
Synonyms H2N-PEG12-CH2CH2NH2, NH2-PEG12-NH2, 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine[1]
Molecular Formula C26H56N2O12
Molecular Weight 588.74 g/mol [1][2]
Appearance White solid or colorless liquid[2]
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM[3]
Storage Conditions Store at -20°C for long-term stability. Can be shipped at ambient temperature.

Applications in Drug Development

The primary utility of this compound lies in its function as a flexible linker to connect two or more molecules, thereby enhancing their therapeutic properties.

PROTAC Synthesis

This compound is frequently employed as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this context provides the necessary spatial separation between the target protein ligand and the E3 ligase ligand, while also improving the solubility and cell permeability of the PROTAC.

PEGylation of Peptides and Proteins

PEGylation is a well-established technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic peptides and proteins. Attaching PEG chains can increase the hydrodynamic volume of the molecule, which reduces renal clearance and extends its circulation half-life. PEGylation can also shield the therapeutic molecule from proteolytic degradation and reduce its immunogenicity. This compound, with its two reactive amine groups, can be used to crosslink molecules or to be derivatized further for site-specific PEGylation.

Experimental Protocols

The following are detailed methodologies for common bioconjugation reactions involving this compound.

Reaction with N-hydroxysuccinimide (NHS) Esters

This protocol describes the conjugation of this compound to a molecule containing an NHS ester functional group. This reaction is efficient at neutral to slightly basic pH and results in a stable amide bond.

Materials:

  • This compound

  • NHS ester-functionalized molecule

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0, or other amine-free buffer

  • Quenching buffer: 1 M Tris-HCl, pH 7.5, or 1 M glycine

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Preparation of Reactants:

    • Dissolve the NHS ester-functionalized molecule in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

    • Dissolve this compound in the reaction buffer to a final concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add the dissolved NHS ester to the this compound solution. A molar excess of the NHS ester (typically 1.1 to 5 equivalents) may be required depending on the reactivity of the substrate.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis to remove unreacted starting materials and byproducts.

  • Analysis:

    • Characterize the final conjugate by methods such as mass spectrometry (MS) and high-performance liquid chromatography (HPLC) to confirm the successful conjugation and assess purity.

Reaction with Carboxylic Acids using EDC/NHS Chemistry

This protocol outlines the conjugation of this compound to a molecule containing a carboxylic acid group using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) as coupling agents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or sulfo-NHS

  • Activation buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Quenching buffer: 1 M hydroxylamine, pH 8.5, or 1 M Tris-HCl, pH 7.5

  • Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

  • Activation of Carboxylic Acid:

    • Dissolve the carboxylic acid-containing molecule in the activation buffer.

    • Add EDC (typically 1.5-5 equivalents) and NHS (0.5-1.5 equivalents) to the solution.

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester intermediate.

  • Conjugation Reaction:

    • Dissolve this compound in the coupling buffer.

    • Add the activated carboxylic acid solution to the this compound solution.

    • Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the quenching buffer to the reaction mixture to hydrolyze any unreacted NHS esters.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as size-exclusion chromatography or dialysis.

  • Analysis:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as MS and HPLC.

Visualizing the Bioconjugation Workflow

The following diagram illustrates a typical workflow for the synthesis of a bioconjugate using this compound as a linker.

Bioconjugation_Workflow cluster_reactants Reactants cluster_synthesis Synthesis Steps cluster_final Final Product MoleculeA Molecule A (e.g., Carboxylic Acid) Activation Activation (EDC/NHS) MoleculeA->Activation MoleculeB Molecule B (e.g., NHS Ester) Coupling2 Second Coupling Reaction MoleculeB->Coupling2 Linker This compound Coupling1 First Coupling Reaction Linker->Coupling1 Activation->Coupling1 Intermediate Intermediate Product (Molecule A-Linker) Coupling1->Intermediate Intermediate->Coupling2 FinalProduct Final Bioconjugate (Molecule A-Linker-Molecule B) Coupling2->FinalProduct Purification Purification (HPLC/SEC) FinalProduct->Purification Analysis Analysis (MS/HPLC) Purification->Analysis

Caption: A generalized workflow for bioconjugate synthesis using this compound.

This diagram illustrates a sequential conjugation strategy where 'Molecule A' is first activated and coupled to the this compound linker to form an intermediate. This intermediate is then reacted with 'Molecule B' to yield the final bioconjugate, which is subsequently purified and analyzed. This step-wise approach can be advantageous in controlling the stoichiometry and purity of the final product.

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, hydrophilicity, and bifunctional nature make it an ideal linker for the synthesis of complex biomolecules with improved therapeutic potential. The experimental protocols provided in this guide offer a starting point for the successful implementation of this compound in various bioconjugation applications.

References

Amino-PEG12-amine: A Technical Guide to Solubility for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Amino-PEG12-amine is a bifunctional hydrophilic linker commonly employed in the synthesis of complex molecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Its polyethylene glycol (PEG) chain imparts favorable solubility characteristics, which are critical for the handling, formulation, and biological activity of the resulting conjugates. This technical guide provides an in-depth overview of the solubility of this compound in aqueous and organic solvents, outlines a detailed experimental protocol for solubility determination, and visualizes its application in the PROTAC workflow.

Core Properties of this compound

PropertyValue
Chemical Name 1,35-diamino-4,7,10,13,16,19,22,25,28,31,34-undecaoxapentatriacontane
Molecular Formula C26H56N2O12
Molecular Weight 588.7 g/mol [1]
CAS Number 361543-12-6[1]

Solubility Profile

This compound exhibits solubility in a range of common laboratory solvents. The hydrophilic nature of the PEG spacer enhances its solubility in aqueous media.[1] The terminal amine groups also contribute to its polarity and potential for hydrogen bonding.

Quantitative Solubility Data

Qualitative Solubility Summary

SolventTypeSolubility
WaterPolar ProticSoluble[1]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dichloromethane (DCM)Weakly PolarSoluble

Experimental Protocol: Determination of Kinetic Solubility

The following is a detailed methodology for determining the kinetic solubility of this compound, adapted from standard high-throughput screening protocols. This method utilizes nephelometry to detect precipitation.

Materials and Equipment:

  • This compound

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well microtiter plates (UV-transparent for optional UV-Vis analysis)

  • Nephelometer or plate reader with light scattering detection capabilities

  • Automated liquid handling system or calibrated multichannel pipettes

  • Plate shaker/incubator

Procedure:

  • Preparation of Stock Solution:

    • Accurately weigh a sample of this compound.

    • Dissolve the compound in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution, using gentle vortexing or sonication if necessary.

  • Plate Preparation:

    • Using a liquid handler or multichannel pipette, create a serial dilution of the this compound stock solution in DMSO directly in a 96-well plate. This will create a concentration gradient.

  • Solubility Assay:

    • To each well containing the DMSO solution of the compound, add a fixed volume of PBS (pH 7.4). A typical ratio is 1:19 or 1:99 (DMSO:PBS) to minimize the effect of the organic solvent.

    • Immediately after the addition of the aqueous buffer, mix the contents of the wells thoroughly using a plate shaker for a defined period (e.g., 2 minutes) at a controlled temperature (e.g., 25°C).

  • Incubation:

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a set duration, typically 1 to 2 hours, to allow for the system to approach equilibrium and for any precipitation to occur.

  • Measurement:

    • Measure the light scattering or turbidity of each well using a nephelometer. An increase in the nephelometry signal indicates the formation of a precipitate.

  • Data Analysis:

    • Plot the nephelometry reading against the concentration of this compound.

    • The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the baseline (wells with no precipitate).

Visualizations

PROTAC Mechanism of Action

This compound serves as a linker in PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins. The diagram below illustrates the general workflow of a PROTAC.

PROTAC_Workflow cluster_0 Cellular Environment POI Target Protein (POI) PROTAC PROTAC (E3 Ligand - Linker - POI Ligand) POI->PROTAC Binds to POI Ligand Ternary Ternary Complex (POI-PROTAC-E3) E3 E3 Ubiquitin Ligase E3->PROTAC Binds to E3 Ligand Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded Degraded Peptides Proteasome->Degraded PROTAC_recycled PROTAC (Recycled) Proteasome->PROTAC_recycled Recycled Solubility_Workflow start Start prep_stock Prepare High-Concentration Stock in DMSO start->prep_stock serial_dilute Create Serial Dilutions in 96-well Plate prep_stock->serial_dilute add_buffer Add Aqueous Buffer (PBS) to each well serial_dilute->add_buffer mix_incubate Mix and Incubate (e.g., 2h at 25°C) add_buffer->mix_incubate measure Measure Light Scattering (Nephelometry) mix_incubate->measure analyze Analyze Data: Plot Signal vs. Concentration measure->analyze determine Determine Kinetic Solubility Point analyze->determine end End determine->end

References

An In-depth Technical Guide to the Synthesis and Purification of Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification methods for Amino-PEG12-amine, a valuable homobifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document details the core methodologies, experimental protocols, and data presentation to assist researchers in the effective production and purification of this reagent.

Introduction

This compound (3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine) is a discrete polyethylene glycol (PEG) derivative featuring primary amine groups at both ends of a 12-unit ethylene glycol chain.[1] The hydrophilic PEG spacer enhances the solubility of conjugated molecules in aqueous media, a critical attribute for many biological applications.[2] The terminal primary amines are reactive towards carboxylic acids, activated NHS esters, and carbonyls, making this compound a versatile tool for crosslinking and conjugation.[2]

Key Properties of this compound:

PropertyValueReference
Molecular Formula C26H56N2O12[1][3]
Molecular Weight 588.74 g/mol
CAS Number 361543-12-6
Appearance White solid or colorless liquid
Purity Typically >95%
Solubility Water, DMSO, DCM, DMF
Storage -20°C for long-term storage

Synthesis Methodologies

The synthesis of this compound is typically a multi-step process commencing from Dodecaethylene Glycol (PEG12-diol). The most common synthetic strategy involves the conversion of the terminal hydroxyl groups into good leaving groups, followed by nucleophilic substitution with an amine source. Two primary routes are detailed below.

Route 1: Synthesis via Ditosylation and Direct Amination

This classic approach involves the tosylation of the terminal hydroxyl groups of the PEG12-diol, followed by displacement of the tosylate groups with ammonia.

Synthesis_Route_1 PEG12_diol Dodecaethylene Glycol (HO-PEG12-OH) PEG12_ditosylate Ditosyl-PEG12 (TsO-PEG12-OTs) PEG12_diol->PEG12_ditosylate Tosylation TsCl p-Toluenesulfonyl Chloride (TsCl) Pyridine or Et3N TsCl->PEG12_ditosylate Amino_PEG12_amine This compound (H2N-PEG12-NH2) PEG12_ditosylate->Amino_PEG12_amine Amination Ammonia Aqueous Ammonia (NH3) Ammonia->Amino_PEG12_amine

Caption: Synthesis of this compound via a ditosylate intermediate.

2.1.1. Experimental Protocol: Ditosylation of Dodecaethylene Glycol

This protocol is adapted from general tosylation procedures for polyethylene glycols.

  • Preparation: Dry Dodecaethylene Glycol (1 equivalent) by azeotropic distillation with toluene or by heating under vacuum. Dissolve the dried PEG-diol in anhydrous dichloromethane (DCM) or toluene.

  • Reaction Setup: Cool the solution in an ice bath and add triethylamine (Et3N, 3 equivalents) or pyridine (2-3 equivalents).

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 2.2 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Wash the organic layer sequentially with 1 M HCl, 5% NaHCO3 solution, and brine.

    • Dry the organic phase over anhydrous sodium sulfate (Na2SO4).

    • Filter and concentrate the solution under reduced pressure to yield the crude Ditosyl-PEG12.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane.

2.1.2. Experimental Protocol: Amination of Ditosyl-PEG12

This protocol is based on the reaction of PEG-tosylates with ammonia.

  • Reaction Setup: Dissolve the purified Ditosyl-PEG12 (1 equivalent) in a sealed vessel with concentrated aqueous ammonia (25-30%).

  • Reaction Conditions: Heat the mixture to 55-60°C and stir for 48-90 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • After cooling, extract the aqueous mixture with dichloromethane.

    • Dry the combined organic extracts over anhydrous Na2SO4.

    • Filter and concentrate under reduced pressure to obtain the crude this compound.

Route 2: Synthesis via Mesylation, Azidation, and Reduction

This alternative route often provides higher yields and purity by avoiding the direct use of ammonia, which can lead to side reactions like hydrolysis.

Synthesis_Route_2 PEG12_diol Dodecaethylene Glycol (HO-PEG12-OH) PEG12_dimesylate Dimesyl-PEG12 (MsO-PEG12-OMs) PEG12_diol->PEG12_dimesylate Mesylation MsCl Methanesulfonyl Chloride (MsCl) Et3N MsCl->PEG12_dimesylate PEG12_diazide Diazido-PEG12 (N3-PEG12-N3) PEG12_dimesylate->PEG12_diazide Azidation NaN3 Sodium Azide (NaN3) NaN3->PEG12_diazide Amino_PEG12_amine This compound (H2N-PEG12-NH2) PEG12_diazide->Amino_PEG12_amine Reduction Reduction Reduction (e.g., Zn/NH4Cl) Reduction->Amino_PEG12_amine

Caption: Synthesis of this compound via a diazide intermediate.

2.2.1. Experimental Protocol: Mesylation, Azidation, and Reduction

This protocol is adapted from a high-fidelity end-group conversion method for polyglycols.

  • Mesylation:

    • Dissolve dried Dodecaethylene Glycol (1 equivalent) and triethylamine (2.5 equivalents) in anhydrous THF or DCM.

    • Cool the mixture in an ice bath and add methanesulfonyl chloride (2.2 equivalents) dropwise.

    • Allow the reaction to stir at room temperature overnight.

    • Filter the triethylamine hydrochloride salt and use the filtrate directly in the next step.

  • Azidation:

    • To the supernatant from the previous step, add sodium azide (10 equivalents) and DMF.

    • Heat the mixture to 80°C and stir for 24-48 hours.

    • After cooling, dilute with water and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over Na2SO4, and concentrate to yield crude Diazido-PEG12.

  • Reduction:

    • Dissolve the crude Diazido-PEG12 in a mixture of THF, water, and ammonium chloride.

    • Add activated zinc dust (4 equivalents) and heat the mixture to 80°C for 72 hours.

    • Cool the reaction, add 1 M NaOH, and extract the product with DCM.

    • Dry the combined organic extracts over MgSO4, filter, and concentrate to yield this compound.

Quantitative Data Summary (Expected):

StepReactantsTypical YieldPurity
Tosylation/Mesylation PEG12-diol, TsCl/MsCl>95%>95%
Azidation PEG12-dimesylate, NaN3>90%>95%
Amination (Direct) PEG12-ditosylate, NH360-80%Variable
Reduction (Azide) PEG12-diazide, Zn/NH4Cl>90%>98%

Purification Methods

The purification of this compound can be challenging due to its high polarity and potential for interaction with silica gel.

Purification_Workflow Crude_Product Crude this compound Extraction Aqueous Work-up / Extraction Crude_Product->Extraction Column_Chromatography Column Chromatography Extraction->Column_Chromatography Silica Normal Phase (Silica Gel) Column_Chromatography->Silica Option 1 Amine_Silica Amine-Functionalized Silica Column_Chromatography->Amine_Silica Option 2 Reversed_Phase Reversed-Phase (C18) Column_Chromatography->Reversed_Phase Option 3 Pure_Product Pure this compound Silica->Pure_Product Amine_Silica->Pure_Product Reversed_Phase->Pure_Product

Caption: General purification workflow for this compound.

Column Chromatography

Normal Phase (Silica Gel):

  • Challenges: Amino-PEGs can exhibit significant tailing on standard silica gel due to the interaction of the basic amine groups with acidic silanols.

  • Recommended Eluent System: A gradient of methanol in dichloromethane or chloroform is commonly used. To mitigate tailing, it is highly recommended to add a small amount of a basic modifier, such as 1% aqueous ammonia or triethylamine, to the eluent.

Amine-Functionalized Silica:

  • This stationary phase provides an alkaline environment that is ideal for the purification of organic bases like this compound. It often eliminates the need for basic additives in the mobile phase and can provide better peak shapes and resolution compared to standard silica.

  • Eluent System: Heptane/ethyl acetate or DCM/methanol gradients are typically effective.

Reversed-Phase (C18):

  • Preparative reversed-phase HPLC can be used for high-purity isolation of monodisperse PEGs.

  • Eluent System: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is used. The acidic modifier protonates the amines, which can improve peak shape. A subsequent desalting step may be necessary to remove the ion-pairing agent.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: This is the primary method for confirming the structure and purity. The characteristic signals include the PEG backbone protons (a large singlet around 3.6 ppm) and the protons on the carbons adjacent to the amine groups (typically a triplet around 2.8-3.0 ppm). The integration of these terminal protons relative to the backbone protons can confirm the degree of functionalization.

  • ¹³C NMR: Provides complementary structural information.

Mass Spectrometry (MS):

  • Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the final product (m/z for [M+H]⁺ ≈ 589.7).

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should adapt and optimize these protocols based on their specific laboratory conditions and purity requirements.

References

Commercial Sources and Technical Applications of Amino-PEG12-amine: An In-depth Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Amino-PEG12-amine, a valuable bifunctional linker used extensively in biomedical research and drug development. We will delve into its commercial availability, key technical specifications, and detailed applications in the synthesis of advanced therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This document aims to be a practical resource, offering structured data, detailed experimental protocols, and visual workflows to aid researchers in their experimental design and execution.

Commercial Availability and Specifications

This compound, also known as 1-amino-36-amino-3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxanonatriacontane, is a discrete polyethylene glycol (dPEG®) linker with terminal primary amine groups. Its hydrophilic nature enhances the solubility and reduces the aggregation of conjugated molecules.[1] Several commercial suppliers offer this reagent with varying specifications. A summary of key information from prominent suppliers is presented below.

SupplierCatalog Number (Example)Molecular Weight ( g/mol )PurityCAS NumberSolubilityStorage Temperature
BroadPharm BP-28870588.7≥95%361543-12-6Water, DMSO, DCM, DMF-20°C
JenKem Technology Custom Synthesis544.8≥95%Not specifiedWater solubleNot specified
GlpBio GC17094588.73>95%361543-12-6Not specified-20°C
TargetMol T4002588.7395%361543-12-6Not specified-20°C (3 years)

Applications in Advanced Therapeutics

The bifunctional nature of this compound, with two primary amine termini, makes it a versatile linker for crosslinking molecules. The amine groups can react with carboxylic acids, activated esters (like NHS esters), and other carbonyl-containing molecules to form stable amide bonds.[1] This reactivity is leveraged in the development of PROTACs and ADCs.

PROTACs: Linking Warheads and E3 Ligase Ligands

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[2] The linker connecting the POI-binding "warhead" and the E3 ligase ligand is a critical component, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the PROTAC.[3] PEG-based linkers like this compound are frequently employed to improve the aqueous solubility and cell permeability of these often large and hydrophobic molecules.[3]

A general workflow for the synthesis of a PROTAC using an amine-terminated PEG linker is depicted below.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Characterization & Purification cluster_testing Functional Testing POI_Ligand POI Ligand (with reactive group, e.g., -COOH) Intermediate_1 POI-PEG12-amine Intermediate POI_Ligand->Intermediate_1 EDC/NHS Coupling E3_Ligase_Ligand E3 Ligase Ligand (with reactive group, e.g., -COOH) Final_PROTAC Final PROTAC (POI-PEG12-E3 Ligase Ligand) E3_Ligase_Ligand->Final_PROTAC Amino_PEG12_Amine This compound Amino_PEG12_Amine->Intermediate_1 Intermediate_1->Final_PROTAC EDC/NHS Coupling Purification Purification (e.g., HPLC) Final_PROTAC->Purification Characterization Characterization (e.g., LC-MS, NMR) Purification->Characterization Cell_Based_Assays Cell-Based Assays (Degradation, Viability) Characterization->Cell_Based_Assays In_Vivo_Studies In Vivo Studies (PK/PD, Efficacy) Cell_Based_Assays->In_Vivo_Studies

Fig. 1: General workflow for PROTAC synthesis and evaluation.
Antibody-Drug Conjugates (ADCs): Attaching Potent Payloads

ADCs are targeted therapies that deliver highly potent cytotoxic drugs to cancer cells. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor antigen, a cytotoxic payload, and a linker that connects the two. The linker's properties are crucial for the ADC's stability in circulation and the efficient release of the payload at the target site. This compound can be used to conjugate drugs to antibodies, often through the lysine residues on the antibody surface. The PEG component can help to improve the ADC's pharmacokinetic profile and reduce aggregation.

The synthesis of an ADC using an amine-PEG linker can be a multi-step process, as illustrated in the following workflow.

ADC_Synthesis_Workflow cluster_synthesis ADC Synthesis cluster_characterization Characterization & Purification cluster_testing Functional Testing Antibody Monoclonal Antibody (mAb) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Conjugation to Lysine Residues Linker_Payload Linker-Payload Construct (e.g., with NHS ester) Activated_Linker_Payload Activated Linker-Payload Linker_Payload->Activated_Linker_Payload Amino_PEG12_Amine This compound Amino_PEG12_Amine->Activated_Linker_Payload Activation Activated_Linker_Payload->ADC Purification Purification (e.g., SEC, HIC) ADC->Purification Characterization Characterization (e.g., Mass Spec, HPLC, DAR determination) Purification->Characterization In_Vitro_Assays In Vitro Assays (Cytotoxicity, Binding) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (PK, Efficacy, Toxicity) In_Vitro_Assays->In_Vivo_Studies

Fig. 2: General workflow for ADC synthesis and evaluation.

Detailed Experimental Protocols

The following protocols are generalized procedures for common reactions involving this compound. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol for Amide Bond Formation with a Carboxylic Acid using EDC/NHS Chemistry

This protocol describes the coupling of this compound to a molecule containing a carboxylic acid group.

Materials:

  • Molecule with a carboxylic acid group (Molecule-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Desalting column or dialysis cassette

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve Molecule-COOH in Activation Buffer. b. Add EDC (1.5-2 molar excess over Molecule-COOH) and NHS or Sulfo-NHS (2-5 molar excess over Molecule-COOH). c. Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester intermediate.

  • Coupling to this compound: a. Dissolve this compound in Coupling Buffer. b. Add the activated Molecule-COOH solution to the this compound solution. c. Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Quench the reaction by adding the quenching solution to consume any unreacted NHS esters. b. Purify the conjugate using a desalting column or dialysis to remove excess reagents and byproducts.

  • Characterization: a. Analyze the purified conjugate by LC-MS to confirm the molecular weight and purity. b. Further characterization by NMR or other spectroscopic methods may be necessary.

Protocol for PROTAC Synthesis using a Step-wise Approach

This protocol outlines a common strategy for synthesizing a PROTAC where the POI ligand and E3 ligase ligand are sequentially coupled to the this compound linker.

Materials:

  • POI ligand with a carboxylic acid (POI-COOH)

  • E3 ligase ligand with a carboxylic acid (E3-COOH)

  • This compound

  • Boc-protected this compound (Boc-NH-PEG12-NH2)

  • EDC, NHS, or HATU/DIPEA for coupling

  • Trifluoroacetic acid (TFA) for Boc deprotection

  • Anhydrous DMF

  • HPLC for purification

Procedure:

  • First Coupling Reaction: a. React POI-COOH with an excess of Boc-NH-PEG12-NH2 using a suitable coupling agent (e.g., HATU/DIPEA in DMF). b. Monitor the reaction by LC-MS. c. Purify the resulting POI-PEG12-NH-Boc intermediate by HPLC.

  • Boc Deprotection: a. Dissolve the purified intermediate in a solution of TFA in dichloromethane (DCM). b. Stir at room temperature for 1-2 hours until deprotection is complete (monitored by LC-MS). c. Evaporate the solvent and TFA under reduced pressure.

  • Second Coupling Reaction: a. Couple the deprotected POI-PEG12-NH2 intermediate with E3-COOH using a coupling agent. b. Monitor the reaction by LC-MS.

  • Purification and Characterization: a. Purify the final PROTAC molecule by preparative HPLC. b. Confirm the identity and purity of the final product by high-resolution mass spectrometry and NMR.

Conclusion

This compound is a highly versatile and valuable tool for researchers in the field of drug development. Its well-defined length, hydrophilicity, and bifunctional nature make it an ideal linker for constructing complex therapeutic modalities like PROTACs and ADCs. By providing enhanced solubility and favorable pharmacokinetic properties, this compound can significantly contribute to the successful development of novel and effective therapies. The protocols and workflows presented in this guide offer a starting point for the practical application of this important reagent in a research setting.

References

Navigating the Frontier of Bioconjugation: A Technical Guide to the Safe Handling and Application of Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety, handling, and core applications of Amino-PEG12-amine, a bifunctional linker critical in the advancement of bioconjugation, drug delivery systems, and proteomics. By adhering to the protocols and safety measures outlined herein, researchers can effectively utilize this versatile molecule while maintaining a safe laboratory environment.

Chemical and Physical Properties

This compound, also known by its CAS number 361543-12-6, is a hydrophilic 12-unit polyethylene glycol (PEG) spacer with a primary amine group at each terminus. This structure imparts aqueous solubility and provides reactive handles for covalent modification.[1][2]

PropertyValueSource(s)
Chemical Name 3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine[3]
Synonyms H2N-PEG12-CH2CH2NH2, NH2-PEG12-NH2[3]
CAS Number 361543-12-6[1]
Molecular Formula C26H56N2O12
Molecular Weight 588.7 g/mol
Appearance White solid or colorless liquid
Purity ≥ 95-97%
Solubility Water, DMSO, DCM, DMF

Safety and Toxicology

GHS Hazard Classification

The following GHS classifications have been identified for this compound:

Hazard ClassCategoryHazard Statement
Acute toxicity, oral4H302: Harmful if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation2AH319: Causes serious eye irritation
Specific target organ toxicity, single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation
Personal Protective Equipment (PPE) and Handling

To mitigate the risks associated with the handling of this compound, the following personal protective equipment and handling procedures are mandatory:

PrecautionSpecificationSource(s)
Ventilation Use only outdoors or in a well-ventilated area. Employ a chemical fume hood for all manipulations.
Eye Protection Wear safety glasses with side-shields or chemical safety goggles.
Hand Protection Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
Skin and Body Protection Wear a lab coat and ensure skin is not exposed.
Respiratory Protection If ventilation is inadequate, use a NIOSH-approved respirator.
Hygiene Measures Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
First Aid Measures

In the event of exposure, follow these first aid protocols:

Exposure RouteFirst Aid Procedure
Ingestion Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Contact Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
Inhalation Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionRecommendationSource(s)
Temperature Store at -20°C for long-term storage. Can be shipped at ambient temperature for short periods.
Container Keep container tightly sealed in a cool, well-ventilated area.
Incompatibilities Avoid strong oxidizing agents.
Light Sensitivity Protect from light.

Experimental Protocols and Applications

This compound is a versatile linker primarily used for bioconjugation, surface modification of nanoparticles, and as a key component in Proteolysis Targeting Chimeras (PROTACs). Its two primary amine groups can react with various functional groups to form stable covalent bonds.

Reactivity

The terminal amine groups of this compound are reactive towards:

  • Carboxylic acids: Forms a stable amide bond in the presence of activating agents like EDC and NHS/Sulfo-NHS.

  • Activated NHS esters: Reacts efficiently at pH 7-9 to form an amide bond without the need for additional coupling reagents.

  • Carbonyls (ketones, aldehydes): Can undergo reductive amination to form a carbon-nitrogen bond.

General Protocol for Coupling to Carboxylated Surfaces

This two-step protocol is a common method for conjugating amine-containing molecules to surfaces with carboxylic acid groups, such as nanoparticles or functionalized beads.

Materials:

  • Carboxylated surface (e.g., beads, nanoparticles)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide) or Sulfo-NHS

  • This compound

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS or HEPES, pH 7.2-7.5)

  • Quenching solution (e.g., hydroxylamine, Tris, or glycine)

Procedure:

  • Activation of Carboxylic Acid Groups: a. Suspend the carboxylated surface in Activation Buffer. b. Add EDC and NHS (or Sulfo-NHS) to the suspension. c. Incubate for 15 minutes at room temperature to activate the carboxyl groups, forming an NHS ester intermediate.

  • Coupling of this compound: a. Wash the activated surface with Coupling Buffer to remove excess EDC and NHS. b. Immediately add a solution of this compound in Coupling Buffer to the activated surface. c. Incubate for 2 hours at room temperature to allow the amine groups to react with the NHS esters, forming a stable amide bond.

  • Quenching: a. Add a quenching solution to the reaction mixture to deactivate any unreacted NHS esters.

  • Final Washing: a. Wash the surface multiple times with an appropriate buffer to remove unreacted reagents and byproducts.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Quenching & Washing Carboxylated_Surface Carboxylated Surface (-COOH) EDC_NHS EDC + NHS/Sulfo-NHS in Activation Buffer (pH 4.5-6.0) Carboxylated_Surface->EDC_NHS Activated_Surface NHS-Activated Surface (-CO-NHS) EDC_NHS->Activated_Surface Amino_PEG12_amine This compound in Coupling Buffer (pH 7.2-7.5) Activated_Surface->Amino_PEG12_amine Conjugated_Surface PEGylated Surface (-CONH-PEG-NH2) Amino_PEG12_amine->Conjugated_Surface Quenching Quenching Solution (e.g., Hydroxylamine) Conjugated_Surface->Quenching Final_Product Final Functionalized Surface Quenching->Final_Product

Fig. 1: Experimental workflow for coupling this compound to a carboxylated surface.
Application in PROTAC Synthesis

This compound serves as a flexible and hydrophilic linker in the synthesis of PROTACs. A PROTAC molecule consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. The PEG chain enhances the solubility and pharmacokinetic properties of the resulting PROTAC.

G Target_Ligand Target Protein Ligand Amino_PEG12_amine This compound Linker Target_Ligand->Amino_PEG12_amine PROTAC PROTAC Molecule Amino_PEG12_amine->PROTAC E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->Amino_PEG12_amine

Fig. 2: Logical relationship of components in a PROTAC molecule utilizing an this compound linker.

Conclusion

This compound is an invaluable tool for researchers in drug development and biotechnology. Its defined length, hydrophilicity, and bifunctional nature allow for precise and efficient conjugation strategies. A thorough understanding of its chemical properties and adherence to the safety guidelines outlined in this document are paramount for its successful and safe implementation in the laboratory. While the general toxicological profile of PEGs suggests low toxicity, the specific GHS classifications for this compound warrant the use of appropriate personal protective equipment and handling procedures at all times.

References

In-Depth Technical Guide to the Reactivity of Primary Amines in Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical reactivity of the primary amine groups in Amino-PEG12-amine, a bifunctional, discrete polyethylene glycol (dPEG®) linker. This reagent is instrumental in bioconjugation, drug delivery, and surface modification applications due to its defined length, hydrophilicity, and the versatile reactivity of its terminal primary amines.[1][2][3]

Introduction to this compound

This compound, with the chemical formula C26H56N2O12 and a molecular weight of 588.7 g/mol , is a homobifunctional linker featuring a 12-unit polyethylene glycol chain terminated at both ends by a primary amine group.[1] The PEG backbone imparts excellent water solubility and biocompatibility to conjugates, often reducing immunogenicity and improving pharmacokinetic profiles.[2] The two primary amine groups serve as reactive handles for covalent attachment to a variety of functional groups, enabling crosslinking, tethering, and surface functionalization.

Core Reactivity of Primary Amines

The nucleophilic nature of the primary amine groups dictates the reactivity of this compound. These amines readily react with electrophilic functional groups to form stable covalent bonds. The most common and well-characterized reactions involve:

  • N-hydroxysuccinimide (NHS) esters: Forming stable amide bonds.

  • Carboxylic acids: Forming amide bonds in the presence of carbodiimide activators.

  • Aldehydes and Ketones: Forming an intermediate imine that is subsequently reduced to a stable secondary amine (reductive amination).

The following sections delve into the specifics of these key reactions, including reaction mechanisms, optimal conditions, and experimental protocols.

Amide Bond Formation with N-Hydroxysuccinimide (NHS) Esters

The reaction of primary amines with NHS esters is one of the most widely used bioconjugation strategies due to its efficiency and the stability of the resulting amide bond.

Reaction Mechanism and Kinetics

The reaction proceeds via a nucleophilic acyl substitution where the primary amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.

The rate of this reaction is highly pH-dependent. The amine must be in its deprotonated, nucleophilic state to react. Therefore, the reaction is typically carried out at a pH above the pKa of the primary amine (around 8.5-9.0). However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction. Thus, a careful balance of pH is crucial for optimal conjugation efficiency. For most applications, a pH range of 7.2 to 8.5 is recommended.

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NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products Amino_PEG12_amine H₂N-(PEG)₁₂-NH₂ Amide_Conjugate R-C(=O)NH-(PEG)₁₂-NH₂ Amino_PEG12_amine->Amide_Conjugate Nucleophilic Attack NHS_Ester R-C(=O)O-NHS NHS_Ester->Amide_Conjugate NHS N-Hydroxysuccinimide NHS_Ester->NHS Leaving Group Reaction_Conditions pH 7.2-8.5 Room Temperature Reaction_Conditions->Amide_Conjugate

Reaction of this compound with an NHS ester.
Quantitative Data Summary

ParameterValue/RangeNotes
Optimal pH 7.2 - 8.5Balances amine reactivity and NHS ester hydrolysis.
Reaction Time 30 - 60 min (RT) or 2 hours (4°C)Can vary based on substrate and concentration.
Molar Excess of NHS Ester 10 to 50-foldRecommended for sufficient conjugation.
Common Solvents Amine-free buffers (e.g., PBS), DMSO, DMFOrganic solvents can be used to dissolve hydrophobic substrates.
Expected Yield Substrate dependentGenerally high with optimized conditions.
Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general guideline for conjugating an NHS-ester activated molecule to a protein using this compound as a crosslinker.

  • Buffer Preparation: Prepare a non-amine containing buffer such as 0.1 M sodium phosphate, 0.15 M NaCl at pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Protein Preparation: Dissolve the protein to be labeled in the conjugation buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Reagent Preparation: Immediately before use, dissolve the NHS-ester activated molecule and this compound in an appropriate solvent (e.g., DMSO or DMF).

  • Reaction: Add a 10- to 50-fold molar excess of the NHS-ester activated molecule and a stoichiometric amount or slight excess of this compound to the protein solution. The final concentration of organic solvent should not exceed 10% to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: The reaction can be quenched by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM.

  • Purification: Remove excess, unreacted reagents by size-exclusion chromatography or dialysis.

Amide Bond Formation with Carboxylic Acids

The primary amines of this compound can be coupled to carboxylic acids using a carbodiimide activator, most commonly 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

Reaction Mechanism and Kinetics

EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, so N-hydroxysuccinimide (NHS) or sulfo-NHS is often added to form a more stable NHS ester intermediate. This semi-stable intermediate then reacts with the primary amine of this compound to form a stable amide bond.

The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH of 4.5-5.5. The subsequent reaction of the activated ester with the amine is more efficient at a slightly basic pH of 7.2-8.0. A two-step reaction is often employed to optimize the yield.

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EDC_NHS_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Carboxylic_Acid R-COOH O_Acylisourea O-acylisourea intermediate Carboxylic_Acid->O_Acylisourea Activation (pH 4.5-5.5) EDC_NHS EDC + NHS EDC_NHS->O_Acylisourea Amino_PEG12_amine H₂N-(PEG)₁₂-NH₂ Amide_Conjugate R-C(=O)NH-(PEG)₁₂-NH₂ Amino_PEG12_amine->Amide_Conjugate NHS_Ester_Intermediate NHS-ester intermediate O_Acylisourea->NHS_Ester_Intermediate NHS_Ester_Intermediate->Amide_Conjugate Aminolysis (pH 7.2-8.0)

EDC/NHS coupling of a carboxylic acid to this compound.
Quantitative Data Summary

ParameterValue/RangeNotes
Activation pH 4.5 - 5.5For EDC activation of the carboxyl group.
Coupling pH 7.2 - 8.0For the reaction of the activated ester with the amine.
Reaction Time 15 min activation, 2 hours couplingTypical times at room temperature.
Reagents EDC, NHS (or sulfo-NHS)NHS improves the efficiency by stabilizing the intermediate.
Common Solvents MES buffer (activation), PBS (coupling), DMSO, DMF
Experimental Protocol: Nanoparticle Functionalization

This protocol describes the functionalization of carboxylated nanoparticles with this compound.

  • Nanoparticle Preparation: Suspend the carboxylated nanoparticles in an activation buffer (e.g., 0.1 M MES, pH 5.5).

  • Activation: Add EDC and NHS to the nanoparticle suspension. A typical concentration is 5 mM EDC and 2 mM NHS. Incubate for 15 minutes at room temperature with gentle mixing.

  • Washing: Pellet the nanoparticles by centrifugation and remove the supernatant containing excess EDC and NHS. Resuspend the activated nanoparticles in a coupling buffer (e.g., PBS, pH 7.4).

  • Conjugation: Add this compound to the activated nanoparticle suspension. The molar excess will depend on the desired surface density.

  • Incubation: Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing: Quench any remaining active esters by adding a quenching buffer (e.g., Tris-HCl). Pellet the functionalized nanoparticles by centrifugation and wash several times with the desired storage buffer to remove unreacted reagents.

Reductive Amination with Aldehydes and Ketones

Reductive amination is a versatile method for forming a stable secondary amine linkage between an amine and a carbonyl group (aldehyde or ketone).

Reaction Mechanism and Kinetics

The reaction proceeds in two steps:

  • Imine Formation: The primary amine of this compound reacts with the carbonyl group to form a hemiaminal intermediate, which then dehydrates to form an imine (Schiff base). This reaction is reversible and is favored under mildly acidic to neutral conditions (pH 6-7).

  • Reduction: The imine is then reduced to a stable secondary amine using a reducing agent. A key requirement is that the reducing agent should selectively reduce the imine in the presence of the starting carbonyl compound. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used for this purpose as they are less reactive towards aldehydes and ketones at neutral pH.

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Reductive_Amination cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl R-C(=O)-R' Imine R-C(=N-(PEG)₁₂-NH₂)-R' Carbonyl->Imine Imine Formation (pH 6-7) Amino_PEG12_amine H₂N-(PEG)₁₂-NH₂ Amino_PEG12_amine->Imine Secondary_Amine R-CH(NH-(PEG)₁₂-NH₂)-R' Imine->Secondary_Amine Reduction (e.g., NaBH₃CN) Cellular_Uptake cluster_extracellular Extracellular cluster_cell Cell PEG_Conjugate This compound Conjugate Endocytosis Endocytosis PEG_Conjugate->Endocytosis Uptake Cell_Membrane Cell Membrane Endosome Endosome Endocytosis->Endosome Payload_Release Payload Release Endosome->Payload_Release Signaling_Pathway Signaling Pathway (Target) Payload_Release->Signaling_Pathway Interaction

References

The Core Role of the PEG12 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discrete 12-unit polyethylene glycol (PEG12) spacer and its pivotal role in modern bioconjugation. As the demand for highly specific and effective therapeutics like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) continues to grow, the linker technology connecting the functional components of these molecules has become a critical determinant of their success. The PEG12 spacer, a monodisperse and hydrophilic linker, offers a unique combination of properties that address key challenges in drug development, including solubility, stability, and pharmacokinetics.

This document will detail the physicochemical and biological impact of the PEG12 spacer, present quantitative data from relevant studies, provide detailed experimental protocols for its use, and visualize key concepts and workflows.

Fundamental Properties of the PEG12 Spacer

The PEG12 spacer is a chemically defined chain consisting of 12 repeating ethylene glycol units.[1] Unlike traditional polydisperse PEG polymers, which are a mixture of different chain lengths, a discrete PEG linker like PEG12 provides a precise and uniform molecular structure.[2] This homogeneity is crucial for creating well-characterized, uniform bioconjugates, which is a significant advantage for analytical assessment and regulatory approval.[3]

The core advantages of the PEG12 spacer stem from its inherent properties:

  • Hydrophilicity: The polyethylene glycol backbone is highly water-soluble.[2][4] When incorporated into a bioconjugate, especially one carrying a hydrophobic payload, the PEG12 spacer significantly enhances the overall solubility of the molecule in aqueous environments. This property is critical for preventing aggregation and precipitation during synthesis, purification, and administration.

  • Biocompatibility and Low Immunogenicity: PEG is well-established as a non-toxic and biocompatible polymer. Its flexible chain creates a "hydration shell" that can mask the conjugated molecule from the host's immune system, thereby reducing the risk of an immunogenic response.

  • Defined Length and Flexibility: The PEG12 spacer provides a specific, moderate chain length that offers a balance between providing sufficient separation of conjugated molecules and maintaining a compact structure. This flexibility can reduce steric hindrance, allowing both components of the conjugate (e.g., an antibody and a drug) to interact with their respective targets effectively.

Impact on Bioconjugate Physicochemical and Pharmacological Profiles

The integration of a PEG12 spacer into a bioconjugate architecture profoundly influences its behavior both in vitro and in vivo.

2.1. Enhanced Pharmacokinetics (PK)

A primary driver for using PEG spacers is the significant improvement in a drug's pharmacokinetic profile.

  • Prolonged Circulation Half-Life: PEGylation increases the hydrodynamic size of the bioconjugate. This larger size reduces the rate of renal clearance, leading to a significantly longer circulation time in the bloodstream.

  • Slower Plasma Clearance: Studies on ADCs have consistently shown that incorporating PEG spacers leads to slower plasma clearance. This effect often plateaus as the PEG chain length increases, with PEG8 to PEG12 showing significant improvements.

  • Increased Drug Exposure (AUC): The extended circulation time and reduced clearance result in a greater overall drug exposure, measured as the area under the curve (AUC). This ensures that the therapeutic agent has more time to reach its target tissue.

2.2. Optimized Physicochemical Properties

  • Improved Solubility and Stability: Many potent cytotoxic payloads used in ADCs are highly hydrophobic, which can lead to aggregation and poor stability. The hydrophilic PEG12 spacer counteracts this hydrophobicity, improving the solubility and overall stability of the ADC. This allows for the use of aqueous buffers in conjugation reactions and formulations.

  • Reduced Aggregation: By masking hydrophobic regions on the payload or the biomolecule, the PEG spacer prevents the formation of high-molecular-weight species (HMWS) or aggregates. This leads to more homogeneous and safer drug products.

  • Enabling Higher Drug-to-Antibody Ratios (DAR): Aggregation often limits the number of drug molecules that can be attached to an antibody. By improving solubility, hydrophilic PEG linkers can enable the production of ADCs with higher, more efficacious DARs without inducing aggregation.

2.3. Modulated Pharmacodynamics (PD)

The PEG12 spacer also plays a role in the pharmacodynamic properties of the bioconjugate.

  • Reduced Steric Hindrance: The spacer physically separates the antibody from the cytotoxic payload. This separation can be crucial for preserving the antibody's ability to bind to its target antigen without interference from the drug molecule.

  • Balancing In Vitro and In Vivo Efficacy: While the increased spacing from a PEG linker can sometimes lead to a slight reduction in immediate in vitro cytotoxicity, this effect is often outweighed by the superior in vivo efficacy driven by the vastly improved pharmacokinetic profile.

Quantitative Data on the Impact of PEG Spacers

The selection of an optimal linker is a data-driven process. The following tables summarize quantitative data from studies comparing the effects of different PEG spacer lengths on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Pharmacokinetics (Data synthesized from a study on PEGylated glucuronide-MMAE linkers attached to a non-binding IgG with a DAR of 8)

Linker ConfigurationPEG UnitsMean Residence Time (h)AUC (h*µg/mL)Plasma Clearance (mL/day/kg)
ADC with PEG2 Spacer21003,5006.1
ADC with PEG4 Spacer41605,6006.1
ADC with PEG8 Spacer82809,8006.0
ADC with PEG12 Spacer 12 280 10,000 5.8
ADC with PEG24 Spacer2429010,0005.3
IgG ControlN/A33012,0005.3

This data demonstrates a clear trend where increasing PEG length up to PEG8-PEG12 significantly improves residence time and drug exposure (AUC) while decreasing clearance.

Table 2: Influence of PEG Spacer Length on Receptor Binding Affinity (Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR))

CompoundPEG UnitsIC50 (nM)
natGa-NOTA-PEG2-RM2621.8 ± 0.2
natGa-NOTA-PEG3-RM2631.4 ± 0.1

This study on a peptide conjugate suggests that for certain receptor-ligand interactions, shorter PEG chains can result in higher binding affinity (lower IC50), highlighting that spacer length must be optimized for each specific application.

Core Applications of the PEG12 Spacer

The versatile properties of the PEG12 spacer have led to its adoption across multiple biopharmaceutical domains.

  • Antibody-Drug Conjugates (ADCs): This is a primary application where PEG12 linkers are used to connect potent cytotoxic drugs to tumor-targeting monoclonal antibodies, enhancing solubility, stability, and circulation time.

  • Drug Delivery and Diagnostics: PEG12 serves as a linker in various drug delivery systems, including lipid nanoparticles (LNPs) for mRNA and siRNA delivery. It is also used to attach imaging agents and probes for diagnostic applications.

  • PROTACs and Molecular Glues: In targeted protein degradation, PEG spacers are used to link a target-binding warhead to an E3 ligase-binding moiety.

  • Peptide and Protein PEGylation: The covalent attachment of PEG chains (PEGylation) to therapeutic peptides and proteins is a well-established method to improve their pharmacokinetic properties and reduce dosing frequency.

  • Surface Modification: PEG12 can be used to functionalize the surfaces of nanoparticles and materials to increase their biocompatibility and reduce non-specific interactions.

Visualization of Workflows and Structures

Diagrams are essential for illustrating the complex relationships in bioconjugation.

cluster_reactants Reactants cluster_process Process cluster_output Output Biomolecule Biomolecule (e.g., Antibody) Conjugation Conjugation Reaction (e.g., Amine or Thiol Coupling) Biomolecule->Conjugation PEG_Linker PEG12-Linker Payload (Activated) PEG_Linker->Conjugation Quenching Quenching (Stop Reaction) Conjugation->Quenching Purification Purification (e.g., SEC, Dialysis) Quenching->Purification Final_Conjugate Purified Bioconjugate Purification->Final_Conjugate Characterization Characterization (SDS-PAGE, MS, HPLC) Final_Conjugate->Characterization

Caption: General workflow for creating a bioconjugate using a PEG12 linker.

cluster_linker Linker System Antibody Monoclonal Antibody (mAb) Attachment Attachment Chemistry (e.g., Thioether) Antibody->Attachment PEG12 PEG12 Spacer (Hydrophilic Core) Attachment->PEG12 Cleavable Cleavable Trigger (Optional) PEG12->Cleavable Payload Cytotoxic Payload Cleavable->Payload

Caption: Structure of an ADC with a PEG12 spacer in the linker system.

Detailed Experimental Protocols

The following protocols provide a generalized framework for common bioconjugation reactions. Note: These are starting points; optimization of molar ratios, buffer conditions, temperature, and reaction time is critical for each specific application.

6.1. Protocol 1: Amine-Reactive PEGylation via NHS Ester

This protocol targets primary amines (e.g., lysine residues, N-terminus) on a protein using a PEG12-NHS ester.

  • Materials:

    • Protein of interest in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • PEG12-NHS Ester (e.g., Mal-PEG12-NHS).

    • Anhydrous, high-purity solvent (e.g., DMSO or DMF) to dissolve the PEG linker.

    • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

    • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), or dialysis cassette).

  • Procedure:

    • Preparation: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL. Prepare a stock solution of the PEG12-NHS ester in DMSO immediately before use.

    • Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG12-NHS ester to the protein solution. The optimal ratio must be determined empirically.

    • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle stirring. Protect from light if using photosensitive compounds.

    • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.

    • Purification: Remove unreacted PEG linker and byproducts by SEC, dialysis, or using a desalting column equilibrated with the desired storage buffer.

    • Characterization: Confirm successful conjugation and purity using SDS-PAGE (which will show a molecular weight shift), UV-Vis spectroscopy, and/or mass spectrometry.

Caption: Reaction of a PEG12-NHS ester with a protein's primary amine.

6.2. Protocol 2: Thiol-Reactive PEGylation via Maleimide

This protocol targets free sulfhydryl groups (e.g., cysteine residues) on a protein using a PEG12-Maleimide linker.

  • Materials:

    • Protein with at least one free thiol group, in a thiol-free buffer (e.g., PBS, pH 6.5-7.5).

    • (Optional) Reducing agent like TCEP or DTT if disulfide bonds need to be reduced, and a method to remove it post-reduction.

    • PEG12-Maleimide reagent.

    • Anhydrous DMSO or DMF.

    • Quenching solution (e.g., free cysteine or 2-mercaptoethanol).

    • Purification system as described above.

  • Procedure:

    • Protein Preparation: Ensure the protein is in a thiol-free buffer at a pH of 6.5-7.5. If reduction is needed, treat the protein with a 10-fold molar excess of TCEP for 30-60 minutes, then immediately remove the TCEP using a desalting column.

    • Reaction: Prepare a fresh stock solution of the PEG12-Maleimide in DMSO. Add a 5- to 20-fold molar excess to the reduced protein solution.

    • Incubation: Incubate for 1-2 hours at room temperature or 4 hours at 4°C with gentle stirring. The reaction is highly specific and efficient within this pH range.

    • Quenching: (Optional but recommended) Quench any unreacted maleimide groups by adding free cysteine to a final concentration of 10-20 mM and incubating for 15 minutes.

    • Purification: Purify the final conjugate from excess reagents using SEC, dialysis, or a desalting column.

    • Characterization: Analyze the final product using methods like SDS-PAGE, mass spectrometry, and Ellman's reagent (to quantify remaining free thiols).

Caption: Reaction of a PEG12-Maleimide with a protein's sulfhydryl group.

Conclusion

The PEG12 spacer is a powerful and versatile tool in the field of bioconjugation. Its discrete length, hydrophilicity, and biocompatibility make it an invaluable component for designing advanced therapeutics and diagnostics. By improving solubility, enhancing stability, and optimizing pharmacokinetic profiles, the PEG12 spacer enables the development of more effective and safer medicines. The rational incorporation of PEG12 linkers, supported by empirical data and robust experimental design, will continue to be a central strategy in the creation of next-generation bioconjugates.

References

A Comprehensive Technical Guide to Amino-PEG12-amine for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a foundational understanding of Amino-PEG12-amine, a versatile bifunctional linker, for professionals venturing into the field of bioconjugation. This document outlines its core properties, presents detailed experimental protocols, and visualizes key workflows to facilitate its effective application in research and drug development.

Introduction to this compound

This compound is a hydrophilic, homobifunctional crosslinker featuring a 12-unit polyethylene glycol (PEG) spacer terminated with a primary amine group at each end.[1][2] The PEG backbone imparts desirable properties such as increased water solubility, reduced immunogenicity, and improved pharmacokinetics to the conjugated biomolecules.[3][4][5] Its two primary amine groups can react with a variety of functional groups, including carboxylic acids and N-hydroxysuccinimide (NHS) esters, making it a versatile tool for crosslinking proteins, labeling molecules, and modifying surfaces. This linker is particularly valuable in the development of antibody-drug conjugates (ADCs), nanoparticle formulations, and for enhancing the stability of proteins and peptides.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is crucial for its effective use in bioconjugation. The following table summarizes its key characteristics.

PropertyValueReference(s)
Synonyms H2N-PEG12-CH2CH2NH2, NH2-PEG12-NH2
CAS Number 361543-12-6
Molecular Formula C26H56N2O12
Molecular Weight 588.7 g/mol
Purity Typically ≥95%
Appearance White solid or colorless liquid
Solubility Water, DMSO, DCM, DMF
Storage Conditions -20°C

Core Applications in Bioconjugation

The bifunctional nature of this compound allows for a wide range of applications in bioconjugation.

  • Protein and Peptide Crosslinking: The two amine groups can be used to link two different biomolecules together, such as creating protein-protein conjugates or peptide dimers. This is useful for studying protein interactions and creating novel therapeutic constructs.

  • Antibody-Drug Conjugate (ADC) Development: this compound can serve as a flexible linker to attach a cytotoxic drug to an antibody. The PEG spacer enhances the solubility and stability of the ADC while maintaining the antibody's targeting ability.

  • Surface Modification: This linker can be used to functionalize surfaces of nanoparticles, liposomes, and other drug delivery carriers. This modification can improve their biocompatibility, stability, and targeting capabilities.

  • PEGylation: The process of attaching PEG chains to molecules, known as PEGylation, can significantly improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins and peptides. This can lead to increased serum half-life, reduced immunogenicity, and enhanced stability.

Experimental Protocols

The following protocols provide a starting point for using this compound in common bioconjugation applications. Optimization may be required for specific molecules and desired outcomes.

General Considerations
  • Buffer Selection: Use non-amine-containing buffers at a pH of 7-9 for reactions involving NHS esters. Phosphate-buffered saline (PBS) at pH 7.4 is a common choice. Avoid buffers containing primary amines like Tris, as they will compete with the desired reaction.

  • Reagent Preparation: this compound is often a solid or viscous liquid. To facilitate handling, prepare a stock solution in an anhydrous organic solvent like DMSO or DMF.

  • Reaction Monitoring: The progress of the conjugation reaction can be monitored by techniques such as SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.

Protocol: Crosslinking Two Proteins (Protein A and Protein B)

This protocol describes a two-step process for crosslinking two different proteins using this compound and an amine-reactive crosslinker like a homobifunctional NHS ester.

Materials:

  • Protein A

  • Protein B

  • This compound

  • Homobifunctional NHS ester (e.g., BS3)

  • Conjugation Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

  • Activation of Protein A:

    • Dissolve Protein A in Conjugation Buffer to a concentration of 1-10 mg/mL.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the NHS ester to the Protein A solution.

    • Incubate the reaction for 30-60 minutes at room temperature.

    • Remove the excess, unreacted NHS ester using a desalting column equilibrated with Conjugation Buffer.

  • Conjugation with this compound and Protein B:

    • Immediately add the desalted, activated Protein A to a solution containing a molar excess of this compound and Protein B in Conjugation Buffer. The optimal molar ratios should be determined empirically.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

  • Purification:

    • Purify the crosslinked conjugate using size-exclusion chromatography (SEC) to separate the desired product from unreacted proteins and reagents.

Protocol: Synthesis of an Antibody-Drug Conjugate (ADC)

This protocol outlines the general steps for conjugating a drug to an antibody using this compound. This example assumes the drug has a carboxylic acid group that can be activated.

Materials:

  • Antibody

  • Drug with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

  • Activation of the Drug:

    • Dissolve the drug and a molar excess of this compound in anhydrous DMSO or DMF.

    • In a separate tube, prepare fresh solutions of EDC and Sulfo-NHS in the same solvent.

    • Add the EDC and Sulfo-NHS solutions to the drug/Amino-PEG12-amine mixture to activate the carboxylic acid group of the drug.

    • Incubate for 15-30 minutes at room temperature to form the Drug-PEG-Amine conjugate.

  • Antibody Preparation:

    • Buffer exchange the antibody into the Conjugation Buffer to a final concentration of 5-10 mg/mL.

  • Conjugation Reaction:

    • Add the activated Drug-PEG-Amine solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% to avoid antibody denaturation.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Purification and Characterization:

    • Remove unconjugated drug-linker by buffer exchange using desalting columns equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

    • Determine the final protein concentration using UV-Vis spectrophotometry at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC-HPLC) or mass spectrometry.

Visualizing Bioconjugation Workflows

Diagrams are essential for understanding the complex processes in bioconjugation. The following are Graphviz (DOT language) scripts for generating key workflow diagrams.

ADC_Synthesis_Workflow cluster_activation Drug-Linker Activation cluster_conjugation Conjugation Drug_COOH Drug with Carboxylic Acid Activated_Drug_Linker Activated Drug-Linker (Drug-PEG12-NHS) Drug_COOH->Activated_Drug_Linker + Amino_PEG12_amine This compound Amino_PEG12_amine->Activated_Drug_Linker + EDC_SulfoNHS EDC / Sulfo-NHS EDC_SulfoNHS->Activated_Drug_Linker Antibody Antibody (mAb) Activated_Drug_Linker->Antibody Conjugation (pH 7.4) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protein_Crosslinking_Workflow cluster_step1 Step 1: Activation of Protein A cluster_step2 Step 2: Conjugation Protein_A Protein A Activated_Protein_A Activated Protein A (Protein A-NHS) Protein_A->Activated_Protein_A NHS_Ester Homobifunctional NHS Ester NHS_Ester->Activated_Protein_A Amino_PEG12_amine_linker This compound Activated_Protein_A->Amino_PEG12_amine_linker Reaction Protein_B Protein B Crosslinked_Product Crosslinked Product (Protein A-PEG12-Protein B) Protein_B->Crosslinked_Product Amino_PEG12_amine_linker->Crosslinked_Product

Caption: Two-step workflow for protein crosslinking.

Signaling_Pathway_PEGylated_Ligand PEGylated_Ligand PEGylated Ligand Receptor Cell Surface Receptor PEGylated_Ligand->Receptor Binding Binding & Dimerization Receptor->Binding Signal_Transduction Intracellular Signal Transduction Binding->Signal_Transduction Cellular_Response Cellular Response (e.g., Proliferation, Cytokine Release) Signal_Transduction->Cellular_Response

Caption: Signaling pathway initiated by a PEGylated ligand.

Quantitative Data and Characterization

The success of a bioconjugation reaction is determined by quantitative analysis of the final product. While specific data for this compound is highly dependent on the reaction conditions and the biomolecules involved, the following table provides representative data for key parameters in bioconjugation.

ParameterTypical RangeAnalytical Technique(s)
Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) 2 - 8HIC-HPLC, UV-Vis Spectroscopy, Mass Spectrometry
Conjugation Efficiency 50 - 90%SDS-PAGE, SEC-HPLC
Purity of Conjugate >95%SEC-HPLC, RP-HPLC
In Vitro Stability (e.g., in serum) >90% after 7 daysELISA, HPLC

Note: The values in this table are illustrative and should be determined empirically for each specific application.

Conclusion

This compound is a valuable and versatile tool for researchers in bioconjugation. Its hydrophilic PEG spacer and terminal amine groups provide a robust platform for creating novel bioconjugates with improved properties. By understanding its fundamental characteristics and following well-defined protocols, scientists can effectively utilize this linker to advance their research in drug delivery, diagnostics, and fundamental biological studies. Careful optimization and thorough characterization are paramount to achieving successful and reproducible results.

References

The Core of Connection: An In-depth Technical Guide to Bifunctional PEG Linkers in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of modern therapeutics, particularly in the realm of bioconjugation, the role of the linker molecule is paramount. Among the diverse array of chemical linkers, bifunctional polyethylene glycol (PEG) linkers have emerged as a cornerstone technology. Their unique physicochemical properties offer a powerful toolkit for optimizing the performance of complex biologics, from antibody-drug conjugates (ADCs) to peptide therapeutics and nanoparticle-based delivery systems. This technical guide provides a comprehensive overview of bifunctional PEG linkers, detailing their structure, function, and application, with a focus on quantitative data and detailed experimental protocols to empower researchers in their drug development endeavors.

Introduction to Bifunctional PEG Linkers

Bifunctional PEG linkers are polymers of ethylene glycol that possess reactive functional groups at both termini.[] These linkers serve as flexible, hydrophilic spacers to connect two molecular entities, such as a targeting moiety (e.g., an antibody) and a therapeutic payload (e.g., a small molecule drug).[2] The PEG component itself is a water-soluble, non-toxic, and biocompatible polymer that can significantly enhance the pharmacokinetic and pharmacodynamic properties of the conjugated molecule.[3][4]

The primary advantages of incorporating PEG linkers in bioconjugates include:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone can solubilize hydrophobic drugs and prevent aggregation of the final conjugate.[]

  • Improved Pharmacokinetics: PEGylation increases the hydrodynamic radius of the conjugate, which can reduce renal clearance and prolong circulation half-life.

  • Reduced Immunogenicity: The flexible PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenic potential.

  • Controlled Drug Release: By incorporating cleavable moieties, PEG linkers can be designed to release the therapeutic payload in response to specific physiological triggers within the target microenvironment.

Bifunctional PEG linkers are broadly categorized into two main classes based on the identity of their terminal functional groups: homobifunctional and heterobifunctional linkers.

Homobifunctional PEG Linkers

Homobifunctional PEG linkers possess identical reactive groups at both ends. These are typically used for intramolecular crosslinking or for the polymerization of monomers. While useful in certain applications, their use in conjugating two different molecules can lead to a mixture of products and may require more rigorous purification strategies.

Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers have different reactive groups at each terminus, allowing for the controlled, sequential conjugation of two distinct molecules. This orthogonality provides greater control over the conjugation process, leading to more homogeneous and well-defined bioconjugates with higher yields. This makes them the preferred choice for complex applications like the development of ADCs and other targeted therapies.

Types of Bifunctional PEG Linkers and Their Chemistries

The versatility of bifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The choice of these groups is dictated by the available functional groups on the molecules to be conjugated (e.g., amines, thiols) and the desired stability of the resulting linkage.

Amine-Reactive Chemistries

Primary amines, found on lysine residues and the N-terminus of proteins, are common targets for PEGylation. N-hydroxysuccinimide (NHS) esters are widely used for their high reactivity towards primary amines, forming stable amide bonds.

Thiol-Reactive Chemistries

Cysteine residues provide a more specific site for PEGylation due to their lower abundance on the surface of most proteins compared to lysine. Maleimide groups are highly selective for thiol groups, forming stable thioether bonds.

Bioorthogonal Chemistries: Click Chemistry

Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions. In the context of PEG linkers, the most common click chemistry involves the copper-catalyzed or strain-promoted cycloaddition between an azide and an alkyne. This bioorthogonal approach allows for highly specific conjugation with minimal side reactions.

Below is a diagram illustrating the general concept of bioconjugation using a heterobifunctional PEG linker.

G General Bioconjugation Workflow Molecule_A Molecule A (e.g., Antibody) Intermediate Molecule A - Linker Intermediate Molecule_A->Intermediate Step 1: Reaction with functional group 1 Linker Heterobifunctional PEG Linker Linker->Intermediate Molecule_B Molecule B (e.g., Drug) Conjugate Final Bioconjugate (Molecule A - Linker - Molecule B) Molecule_B->Conjugate Intermediate->Conjugate Step 2: Reaction with functional group 2

Caption: A simplified workflow of a two-step bioconjugation.

Quantitative Impact of PEG Linker Properties

The physicochemical properties of the PEG linker, particularly its length and structure (linear vs. branched), can be fine-tuned to modulate the biological performance of the conjugate.

Effect of PEG Linker Length

The length of the PEG chain has a profound impact on the conjugate's solubility, stability, and pharmacokinetics. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, resulting in a more pronounced effect on circulation half-life. However, there is a trade-off, as excessively long linkers can sometimes lead to decreased in vitro potency due to steric hindrance. The optimal PEG linker length is often specific to the antibody, payload, and target, necessitating empirical evaluation.

PropertyEffect of Increasing PEG Linker LengthReference
Solubility Generally Increases
Circulation Half-life Generally Increases
In Vivo Efficacy Often Improves, especially for hydrophobic payloads
In Vitro Potency May Decrease due to steric hindrance
Tumor Accumulation Can be enhanced
Effect of PEG Linker Architecture

Branched or multi-arm PEG linkers offer the advantage of attaching multiple molecules, which can be particularly useful for increasing the drug-to-antibody ratio (DAR) in ADCs without inducing aggregation. This "doubled payload" approach can enhance the potency of an ADC significantly.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of PEGylated bioconjugates.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (e.g., an antibody) to a molecule with a free sulfhydryl group using an NHS-Ester-PEG-Maleimide linker.

Materials:

  • Protein-NH₂ (e.g., antibody)

  • Molecule-SH (e.g., thiol-containing drug)

  • NHS-Ester-PEG-Maleimide linker

  • Amine-reactive buffer (e.g., PBS, pH 7.2-8.0)

  • Conjugation Buffer (e.g., PBS, pH 6.5-7.5, containing EDTA)

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

  • DMSO or DMF

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

  • Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening.

  • Immediately before use, dissolve the linker in DMSO or DMF to a stock concentration of 10-20 mM.

  • Add the dissolved linker to the protein solution in the amine-reactive buffer at a 5- to 20-fold molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the reaction by adding a small volume of quenching solution to react with any unreacted NHS ester.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

  • Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution at a 1.5- to 5-fold molar excess over the protein.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method.

G NHS-Ester-PEG-Maleimide Conjugation Workflow cluster_step1 Step 1: Amine Reaction cluster_step2 Step 2: Thiol Reaction Protein Protein-NH2 Reaction1 Incubate (RT, 30-60 min) Protein->Reaction1 Linker NHS-Ester-PEG-Maleimide Linker->Reaction1 Intermediate Maleimide-PEG-Protein Reaction1->Intermediate Purification1 Desalting Column Intermediate->Purification1 Reaction2 Incubate (RT, 1-2 hours) Purification1->Reaction2 Molecule Molecule-SH Molecule->Reaction2 Conjugate Final Conjugate Reaction2->Conjugate Purification2 Size-Exclusion Chromatography Conjugate->Purification2

Caption: Workflow for a two-step bioconjugation.

Protocol 2: Copper-Free Click Chemistry Conjugation using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

  • Protein-NH₂

  • Azide-containing molecule

  • DBCO-PEG-NHS Ester linker

  • Amine-reactive buffer (e.g., PBS, pH 8.0-8.5)

  • PBS, pH 7.4

  • Quenching solution (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column

  • DMSO or DMF

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

  • Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

  • Prepare a 10 mM stock solution of the linker in DMSO or DMF immediately before use.

  • Add the linker solution to the protein in the amine-reactive buffer at a 5- to 10-fold molar excess.

  • Incubate the reaction at room temperature for 30-60 minutes.

  • Quench the reaction by adding a small volume of quenching solution.

  • Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: Click Reaction with Azide-Containing Molecule

  • Add the azide-containing molecule to the purified DBCO-labeled protein at a 5- to 10-fold molar excess.

  • Incubate the reaction at room temperature for 1-4 hours or at 4°C for 2-12 hours.

  • Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization of PEGylated Bioconjugates

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the final PEGylated bioconjugate.

Characterization TechniqueParameter MeasuredReference
SDS-PAGE Apparent molecular weight, purity
Size-Exclusion Chromatography (SEC-HPLC) Purity, aggregation state
Mass Spectrometry (e.g., MALDI-TOF, LC/MS) Molecular weight, drug-to-antibody ratio (DAR)
UV-Vis Spectroscopy Protein and drug concentration
NMR Spectroscopy Degree of PEGylation
In Vitro Cell-Based Assays Biological activity, potency
In Vivo Animal Studies Pharmacokinetics, efficacy, toxicity

Signaling Pathways and Mechanisms of Action

Bifunctional PEG linkers play a crucial role in the mechanism of action of targeted therapies like ADCs. The linker must be stable in circulation to prevent premature drug release but allow for efficient cleavage of the payload upon internalization into the target cell.

G Mechanism of Action of an ADC with a Cleavable PEG Linker cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Target Cell) ADC Antibody-Drug Conjugate (with PEG Linker) Receptor Target Receptor ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Released Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 5. Induction of Apoptosis

Caption: The intracellular journey of an antibody-drug conjugate.

Conclusion

Bifunctional PEG linkers are indispensable tools in modern drug development, offering a versatile platform to enhance the therapeutic properties of a wide range of biomolecules. By carefully selecting the linker's chemistry, length, and architecture, researchers can rationally design bioconjugates with optimized solubility, stability, pharmacokinetics, and efficacy. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for scientists and drug development professionals, enabling them to harness the full potential of bifunctional PEG linkers in creating the next generation of targeted therapeutics.

References

A Technical Guide to Amino-PEG12-amine: Supplier Analysis and Purity Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of commercially available Amino-PEG12-amine, a homobifunctional linker critical in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). We present a comparative analysis of supplier-stated purities and detail experimental protocols for in-house purity verification.

Supplier Information and Purity Comparison

The selection of a high-purity this compound is paramount for the reproducibility and success of downstream applications. A variety of suppliers offer this reagent with differing stated purity levels. The following table summarizes the publicly available data for several prominent suppliers. It is crucial to note that purity can be method-dependent and batch-specific; therefore, requesting a lot-specific Certificate of Analysis (CoA) is strongly recommended.

SupplierCatalog NumberStated Purity (%)Method of Purity Determination
BroadPharmBP-2887095%[1][2]Not specified
Chem-Impex09165≥ 97%[3]Not specified
MedKoo Biosciences123297>95%[4]Refer to Certificate of Analysis
MedchemExpressHY-13332797.0%[5]NMR
JenKem Technology-≥ 95%Not specified
AxisPharm-≥95%Not specified

Logical Workflow for Supplier Selection

Choosing the right supplier for this compound involves a multi-step process that balances purity requirements, cost, availability, and the need for documentation and support. The following diagram illustrates a logical workflow to guide researchers in this selection process.

G cluster_0 Supplier Selection Workflow start Define Application Requirements (e.g., GMP, research grade) search Identify Potential Suppliers start->search request_info Request Quotes and Certificates of Analysis (CoAs) search->request_info compare Compare Purity, Price, and Lead Time request_info->compare in_house_qc Perform In-House Quality Control compare->in_house_qc select Select Supplier and Establish Relationship in_house_qc->select Pass fail Re-evaluate Suppliers in_house_qc->fail Fail fail->search

Caption: A logical workflow for selecting an this compound supplier.

Experimental Protocols for Purity Determination

Independent verification of purity is a critical step in ensuring the quality of starting materials for research and drug development. The following are detailed methodologies for the analysis of this compound purity using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Purity Determination by ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy is a powerful technique for confirming the identity and assessing the purity of this compound. The purity is determined by comparing the integration of the protons on the terminal amino groups with the integration of the repeating ethylene glycol protons.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterium Oxide (D₂O)).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Acquisition Time: ~4 seconds.

    • Spectral Width: 0-10 ppm.

  • Data Processing and Analysis:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or HDO at 4.79 ppm).

    • Integrate the following signals:

      • The multiplet corresponding to the protons of the methylene groups adjacent to the terminal amines (typically around 2.8-3.0 ppm).

      • The large singlet/multiplet corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-) of the PEG chain (typically around 3.6 ppm).

    • Purity Calculation: The theoretical ratio of the integration of the terminal methylene protons to the repeating PEG unit protons should be calculated based on the structure (for this compound, there are 4 terminal methylene protons and 44 PEG protons). Compare the experimental integration ratio to the theoretical ratio to assess purity and identify any potential impurities.

G cluster_1 NMR Purity Analysis Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL CDCl3) nmr_acq 1H NMR Acquisition (400 MHz, d1=5s) sample_prep->nmr_acq data_proc Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc integration Signal Integration (Terminal vs. PEG backbone) data_proc->integration purity_calc Purity Calculation integration->purity_calc G cluster_2 HPLC Purity Analysis Workflow sample_prep Sample Preparation (1 mg/mL in 50:50 H2O/ACN) hplc_run RP-HPLC Separation (C18, Gradient Elution) sample_prep->hplc_run detection Detection (ELSD or CAD) hplc_run->detection data_analysis Data Analysis (Peak Integration) detection->data_analysis purity_report Purity Report (% Area) data_analysis->purity_report

References

Methodological & Application

Application Notes and Protocols for Protein PEGylation using Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Protein PEGylation with Amino-PEG12-amine

Polyethylene glycol (PEG)ylation is a well-established bioconjugation technique used to enhance the therapeutic properties of proteins. The covalent attachment of PEG chains can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its serum half-life, enhancing its stability, and reducing its immunogenicity. This compound is a homobifunctional, discrete PEG (dPEG®) linker with a defined molecular weight and a spacer arm of 12 ethylene glycol units. It possesses a primary amine at each end of the PEG chain, making it suitable for crosslinking proteins through their carboxyl groups (e.g., on aspartic and glutamic acid residues) via amide bond formation. This is typically achieved using carbodiimide chemistry, such as the combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The hydrophilic PEG spacer of this compound enhances the solubility of the resulting conjugate in aqueous media.[1]

The use of a homobifunctional linker like this compound can be advantageous for creating intramolecular crosslinks to stabilize a protein's tertiary structure or for linking two different protein molecules. The precise length of the PEG linker can influence the stability and activity of the final conjugate.

Data Presentation: The Impact of PEGylation on Protein Properties

Table 1: Representative Impact of PEGylation on Protein Pharmacokinetics

ParameterUnmodified Protein (Example)PEGylated Protein (Example)Fold Change
Serum Half-life (t½)2 hours24 hours12x
Mean Residence Time (MRT)2.5 hours30 hours12x
Clearance (CL)10 mL/h/kg0.8 mL/h/kg0.08x
Volume of Distribution (Vd)50 mL/kg40 mL/kg0.8x

Note: The data presented are hypothetical and for illustrative purposes. Actual values will vary depending on the protein, the degree of PEGylation, and the specific PEG linker used.

Table 2: Representative Impact of PEGylation on Protein Stability and Activity

ParameterUnmodified Protein (Example)PEGylated Protein (Example)% Change
Thermal Stability (Tm)55 °C62 °C+12.7%
Proteolytic Resistance (t½ in trypsin)30 minutes180 minutes+500%
In Vitro Biological Activity100%85%-15%

Note: It is common for some loss of in vitro biological activity to occur upon PEGylation due to steric hindrance. This is often offset by the significantly improved pharmacokinetic profile.

Experimental Protocols

Protocol 1: Protein PEGylation using this compound and EDC/NHS Chemistry

This protocol describes the covalent conjugation of this compound to the carboxyl groups of a protein using EDC and NHS.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine, pH 8.5

  • Desalting columns or dialysis cassettes for buffer exchange and purification

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into the Activation Buffer using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Equilibrate EDC and NHS (or Sulfo-NHS) to room temperature before opening.

    • Prepare a fresh solution of EDC and NHS in Activation Buffer.

    • Add a 10- to 50-fold molar excess of EDC and a 20- to 100-fold molar excess of NHS to the protein solution.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation with this compound:

    • Immediately before addition, dissolve the this compound in a minimal amount of anhydrous DMF or DMSO and then dilute with Coupling Buffer.

    • Add the this compound solution to the activated protein solution. The molar ratio of this compound to protein can be varied (e.g., 10:1, 20:1, 50:1) to optimize the degree of PEGylation.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add the Quenching Solution to a final concentration of 20-50 mM.

    • Incubate for 15 minutes at room temperature to quench any unreacted NHS-esters.

  • Purification of the PEGylated Protein:

    • Remove excess this compound and reaction byproducts by size-exclusion chromatography (SEC) or dialysis.

    • Collect fractions and analyze for protein content (e.g., by measuring absorbance at 280 nm).

Protocol 2: Characterization of the PEGylated Protein

1. SDS-PAGE Analysis:

  • Purpose: To confirm the increase in molecular weight due to PEGylation.

  • Procedure:

    • Run samples of the un-PEGylated protein, the crude reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.

    • Visualize the protein bands using a suitable stain (e.g., Coomassie Blue).

    • A successful PEGylation will result in a shift to a higher apparent molecular weight for the PEGylated protein compared to the native protein. The presence of multiple bands may indicate different degrees of PEGylation.

2. Size-Exclusion Chromatography (SEC-HPLC):

  • Purpose: To assess the purity and aggregation state of the PEGylated protein.

  • Procedure:

    • Inject the purified PEGylated protein onto an SEC-HPLC column.

    • Monitor the elution profile at 280 nm.

    • The PEGylated protein should elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. The presence of high molecular weight species may indicate aggregation.

3. Mass Spectrometry (MALDI-TOF or ESI-MS):

  • Purpose: To determine the precise molecular weight and the degree of PEGylation.

  • Procedure:

    • Analyze the purified PEGylated protein by mass spectrometry.

    • The mass spectrum will show a series of peaks corresponding to the protein conjugated with different numbers of PEG molecules. The mass difference between the peaks will correspond to the mass of the this compound linker.

4. Biological Activity Assay:

  • Purpose: To determine the effect of PEGylation on the protein's biological function.

  • Procedure:

    • Perform a relevant in vitro or in vivo activity assay for the specific protein.

    • Compare the activity of the PEGylated protein to that of the un-PEGylated protein.

Visualizations

PEGylation_Workflow Protein Protein in Activation Buffer (pH 4.5-6.0) Activate Activate Carboxyl Groups with EDC/NHS Protein->Activate ActivatedProtein NHS-activated Protein Activate->ActivatedProtein Conjugate Conjugation Reaction (pH 7.2-7.5) ActivatedProtein->Conjugate PEG This compound in Coupling Buffer PEG->Conjugate Quench Quench Reaction (Tris or Hydroxylamine) Conjugate->Quench CrudeProduct Crude PEGylated Protein Mixture Purify Purification (SEC or Dialysis) CrudeProduct->Purify Quench->CrudeProduct PureProduct Purified PEGylated Protein Purify->PureProduct Characterize Characterization (SDS-PAGE, MS, Activity Assay) PureProduct->Characterize FinalProduct Final Characterized PEGylated Protein Characterize->FinalProduct

Caption: Experimental workflow for protein PEGylation with this compound.

EDC_NHS_Mechanism Carboxyl Protein-COOH (Carboxyl Group) Intermediate1 O-acylisourea Intermediate (unstable) Carboxyl->Intermediate1 + EDC EDC EDC->Intermediate1 Intermediate2 NHS-ester (semi-stable) Intermediate1->Intermediate2 + Byproduct1 Isourea Byproduct Intermediate1->Byproduct1 hydrolysis NHS NHS NHS->Intermediate2 Final_Product Protein-CO-NH-PEG12-NH2 (Stable Amide Bond) Intermediate2->Final_Product + Byproduct2 Released NHS Intermediate2->Byproduct2 release PEG_Amine H2N-PEG12-NH2 (this compound) PEG_Amine->Final_Product

Caption: Reaction mechanism for EDC/NHS-mediated protein PEGylation.

References

Application Notes and Protocols for Amino-PEG12-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. The linker connecting these two components is a critical determinant of the ADC's stability, pharmacokinetics, efficacy, and overall therapeutic index. Polyethylene glycol (PEG) linkers, particularly those of discrete length, have gained significant attention for their ability to enhance the solubility and stability of ADCs, especially those with hydrophobic payloads.[1] This document provides detailed application notes and protocols for the utilization of Amino-PEG12-amine, a homobifunctional 12-unit PEG linker, in the development of ADCs.

This compound offers a defined spacer length to modulate the distance between the antibody and the payload, and its hydrophilic nature can mitigate aggregation and improve the pharmacokinetic profile of the resulting ADC.[1][2] The presence of two primary amine groups necessitates a strategic, two-step conjugation approach to ensure the precise and controlled assembly of the ADC.

Data Presentation

The incorporation of a PEG linker, and its length, can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize quantitative data from various studies to provide a comparative overview.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics

LinkerADC ConstructClearance (mL/day/kg)Half-life (t½)Key ObservationReference(s)
No PEGanti-CD30-MMAE~15-Rapid clearance[3]
PEG2anti-CD30-MMAE~10-Reduced clearance compared to no PEG
PEG4anti-CD30-MMAE~7-Further reduction in clearance
PEG8anti-CD30-MMAE~5-Plateau in clearance reduction observed
PEG12 anti-CD30-MMAE ~5 Approaches that of the parent antibody Maintains slow clearance, similar to PEG8 and longer PEGs
PEG24anti-CD30-MMAE~5-No significant further reduction in clearance
4 kDaZHER2-MMAE-2.5-fold increase vs. no PEGSignificant half-life extension
10 kDaZHER2-MMAE-11.2-fold increase vs. no PEGDramatic half-life extension

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy

LinkerADC ConstructCell LineIC50In Vivo ModelEfficacyReference(s)
No PEGanti-CD30 ADCKarpas-299~10 ng/mL--
PEG2anti-CD30 ADCKarpas-299~10 ng/mL-Maintained potency
PEG4anti-CD30 ADCKarpas-299~10 ng/mL-Maintained potency
PEG8anti-CD30 ADCKarpas-299~10 ng/mLL540cy xenograftHigher tumor exposure than shorter PEGs
PEG12 anti-CD30 ADC Karpas-299 ~10 ng/mL L540cy xenograft Higher tumor exposure, similar to PEG8 and PEG24
PEG24anti-CD30 ADCKarpas-299~10 ng/mLL540cy xenograftHigh tumor exposure
4 kDaZHER2-MMAEHER2+ cells4.5-fold reduction vs. no PEGNCI-N87 xenograftImproved tumor inhibition
10 kDaZHER2-MMAEHER2+ cells22-fold reduction vs. no PEGNCI-N87 xenograftMost effective tumor inhibition

Experimental Protocols

The use of a homobifunctional linker like this compound requires a sequential conjugation strategy to first attach the payload to the linker and then the linker-payload construct to the antibody. This is typically achieved by temporarily protecting one of the amine groups. The following protocols provide a detailed methodology for this process.

Protocol 1: Mono-Boc Protection of this compound

This protocol describes the protection of one of the primary amine groups of this compound with a tert-butyloxycarbonyl (Boc) group, an essential step for sequential conjugation.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.1 equivalents) to the solution.

  • Slowly add a solution of Boc₂O (1.0 equivalent) in the same solvent to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the formation of the mono-protected product (Boc-NH-PEG12-NH₂).

  • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the mono-Boc-protected this compound.

Protocol 2: Conjugation of Payload to Mono-Boc-Protected this compound

This protocol details the attachment of a payload with a reactive carboxylic acid group to the free amine of the mono-protected linker.

Materials:

  • Mono-Boc-protected this compound (from Protocol 1)

  • Payload with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Dissolve the payload (1 equivalent) in anhydrous DMF or DMSO.

  • Add EDC (1.2 equivalents) and NHS (1.2 equivalents) to the payload solution to activate the carboxylic acid. Stir for 15-30 minutes at room temperature.

  • Add the mono-Boc-protected this compound (1.1 equivalents) to the activated payload solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Boc-NH-PEG12-NH-Payload conjugate by RP-HPLC.

  • Lyophilize the purified fractions to obtain the drug-linker intermediate as a solid.

Protocol 3: Boc Deprotection of the Drug-Linker Intermediate

This protocol describes the removal of the Boc protecting group to expose the terminal amine for antibody conjugation.

Materials:

  • Boc-NH-PEG12-NH-Payload (from Protocol 2)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected drug-linker intermediate in DCM.

  • Add TFA (e.g., 20-50% v/v) to the solution at 0 °C.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected drug-linker (H₂N-PEG12-NH-Payload). This product is often used in the next step without further purification.

Protocol 4: Conjugation of the Drug-Linker to the Antibody

This protocol outlines the final step of conjugating the deprotected drug-linker to the antibody via lysine residues.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • H₂N-PEG12-NH-Payload (from Protocol 3)

  • EDC and Sulfo-NHS for in-situ activation (if the linker has a terminal carboxyl group, which is not the case here, but is a common method for amine-reactive conjugation) or direct conjugation via an activated ester on the antibody. For this protocol, we will assume conjugation to the antibody's carboxyl groups (e.g., on aspartic or glutamic acid residues) after their activation.

  • Conjugation buffer (e.g., MES buffer, pH 6.0 for EDC/NHS chemistry)

  • Quenching solution (e.g., hydroxylamine or Tris buffer)

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Buffer exchange the antibody into the conjugation buffer.

  • Activate the carboxyl groups on the antibody by adding EDC (e.g., 10-fold molar excess) and Sulfo-NHS (e.g., 20-fold molar excess) and incubating for 15-30 minutes at room temperature.

  • Add the deprotected drug-linker (H₂N-PEG12-NH-Payload) to the activated antibody solution. The molar ratio of drug-linker to antibody should be optimized to achieve the desired Drug-to-Antibody Ratio (DAR).

  • Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.

  • Quench the reaction by adding a quenching solution.

  • Purify the resulting ADC from unreacted drug-linker and other reagents using an SEC column.

  • Characterize the purified ADC for DAR, aggregation, and purity.

Protocol 5: Characterization of the ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug-linker molecules. This allows for the determination of the distribution of different DAR species.

  • UV/Vis Spectroscopy: The DAR can be calculated by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance of the payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the most accurate determination of the DAR by measuring the mass of the intact ADC and its subunits.

2. Purity and Aggregation Analysis:

  • Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to quantify the presence of high molecular weight aggregates.

Mandatory Visualization

Signaling Pathway: ADC Internalization and Payload Release

The following diagram illustrates the general mechanism of action for an ADC, from binding to a cancer cell to the release of the cytotoxic payload.

ADC_Mechanism_of_Action ADC Internalization and Payload Release Pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC Antibody-Drug Conjugate (ADC) Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Receptor Antigen-ADC Complex Endosome Early Endosome Receptor->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

Caption: General mechanism of ADC action from target binding to cell death.

Experimental Workflow: Two-Step ADC Conjugation

The following diagram outlines the logical workflow for the two-step conjugation of a payload to an antibody using a homobifunctional amine-PEG linker.

Two_Step_Conjugation_Workflow Two-Step ADC Conjugation Workflow cluster_step1 Step 1: Drug-Linker Synthesis cluster_step2 Step 2: ADC Synthesis start This compound (H2N-PEG-NH2) protect Mono-Boc Protection start->protect protected_linker Boc-NH-PEG-NH2 protect->protected_linker conjugate_payload Payload Conjugation (EDC, NHS) protected_linker->conjugate_payload payload Payload-COOH payload->conjugate_payload protected_drug_linker Boc-NH-PEG-Payload conjugate_payload->protected_drug_linker deprotect Boc Deprotection (TFA) protected_drug_linker->deprotect deprotected_drug_linker H2N-PEG-Payload deprotect->deprotected_drug_linker conjugate_ab Antibody Conjugation deprotected_drug_linker->conjugate_ab antibody Antibody antibody->conjugate_ab adc Antibody-Drug Conjugate (ADC) conjugate_ab->adc PEG_Length_Impact Impact of Increasing PEG Linker Length on ADC Properties PEG_Length Increase in PEG Linker Length Hydrophilicity Increased Hydrophilicity PEG_Length->Hydrophilicity PK Improved Pharmacokinetics PEG_Length->PK Cytotoxicity Potentially Reduced In Vitro Cytotoxicity PEG_Length->Cytotoxicity Steric hindrance Solubility Improved Solubility Hydrophilicity->Solubility Aggregation Reduced Aggregation Hydrophilicity->Aggregation Clearance Decreased Clearance PK->Clearance HalfLife Increased Half-life PK->HalfLife Efficacy Potentially Enhanced In Vivo Efficacy HalfLife->Efficacy Increased tumor exposure

References

Application Notes and Protocols for Amino-PEG12-amine as a Linker in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system for the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The choice of linker is critical as its composition, length, and flexibility significantly influence the physicochemical properties, cell permeability, and biological activity of the PROTAC.

Amino-PEG12-amine is a polyethylene glycol (PEG)-based linker that has gained prominence in PROTAC design. The 12-unit PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of the resulting PROTAC molecule. The terminal amine groups provide convenient handles for conjugation to the POI and E3 ligase ligands through stable amide bond formation. This application note provides an overview of the utility of this compound as a PROTAC linker, along with detailed protocols for the synthesis and evaluation of PROTACs incorporating this linker.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of the this compound linker is essential for the rational design of PROTACs.

PropertyValueReference
Molecular Formula C26H56N2O12--INVALID-LINK--
Molecular Weight 588.7 g/mol --INVALID-LINK--
Appearance White to off-white solid or viscous liquid--INVALID-LINK--
Solubility Soluble in water, DMSO, DMF, and DCM--INVALID-LINK--

PROTAC Signaling Pathway and Experimental Workflow

The general mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating a PROTAC.

PROTAC_Signaling_Pathway PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis Synthesis cluster_invitro In Vitro Evaluation cluster_incell In-Cell Evaluation Synthesis PROTAC Synthesis (using this compound) Binding_Assay Binding Assays (e.g., SPR, ITC) Synthesis->Binding_Assay Ternary_Complex_Assay Ternary Complex Formation (e.g., Co-IP, TR-FRET) Synthesis->Ternary_Complex_Assay Degradation_Assay Target Protein Degradation (Western Blot for DC50/Dmax) Synthesis->Degradation_Assay Viability_Assay Cell Viability/Cytotoxicity (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Downstream_Analysis Downstream Pathway Analysis Viability_Assay->Downstream_Analysis

Caption: A typical experimental workflow for PROTAC development.

Data Presentation: Performance of PEG-Linked PROTACs

PROTAC NameTarget ProteinE3 LigaseLinker CompositionDC50DmaxCell LineReference
MZ1 BRD4VHL3-unit PEG~100 nM>90%HeLa--INVALID-LINK--
ARV-771 BRD4VHLNot specified PEG<5 nM>95%22Rv1--INVALID-LINK--
Compound 5 BTKCereblon5-unit PEG~10 nM~90%MOLM-14--INVALID-LINK--
Compound 7 BTKCereblon9-unit PEG~5.9 nM>95%MOLM-14--INVALID-LINK--

Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key parameters for evaluating PROTAC efficacy. A lower DC50 indicates higher potency, and a higher Dmax indicates greater degradation efficacy. The data presented are for illustrative purposes and highlight the importance of linker optimization.

Experimental Protocols

The following are detailed protocols for the synthesis and evaluation of PROTACs.

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for coupling a carboxylic acid-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand to this compound via amide bond formation.

Materials:

  • POI ligand with a carboxylic acid handle

  • E3 ligase ligand with a carboxylic acid handle

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Anhydrous DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • Standard glassware for organic synthesis

  • Nitrogen atmosphere

Procedure:

Step 1: Monoprotection of this compound (if necessary)

If both amine groups of this compound are reactive, one must be protected (e.g., with a Boc group) to allow for sequential coupling. This can be achieved using standard protection group chemistry.

Step 2: First Amide Coupling

  • Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) and mono-Boc-protected this compound (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Step 3: Deprotection of the Second Amine Group

  • Dissolve the product from Step 2 in DCM.

  • Add TFA (e.g., 20-50% v/v) and stir at room temperature for 1-2 hours.

  • Monitor the deprotection by LC-MS.

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and solvent.

Step 4: Second Amide Coupling

  • Dissolve the deprotected intermediate from Step 3 (1.0 eq) and the carboxylic acid-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the reaction mixture at room temperature for 4-16 hours.

  • Monitor the reaction progress by LC-MS.

  • Work up the reaction as described in Step 2.

  • Purify the final PROTAC product by preparative HPLC.

  • Characterize the final product by LC-MS and NMR.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is used to determine the DC50 and Dmax of a PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Vehicle control (DMSO)

  • Ice-cold PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 16-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 15-30 minutes.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein lysate) to a new tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal.

    • Repeat the immunoblotting process for the loading control antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the log of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.

Protocol 3: Cell Viability Assay (MTT Assay)

This assay assesses the effect of the PROTAC on cell viability and proliferation.

Materials:

  • Cells in a 96-well plate

  • PROTAC stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of PROTAC concentrations as in the Western blot protocol. Incubate for a longer period (e.g., 48-72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results to determine the IC50 value.

Conclusion

This compound serves as a valuable and versatile linker for the construction of PROTACs. Its hydrophilic PEG chain can improve the solubility and pharmacokinetic properties of the resulting degrader molecules, while the terminal amine groups allow for straightforward and efficient synthesis. The protocols provided herein offer a comprehensive guide for researchers to synthesize and evaluate the biological activity of PROTACs incorporating the this compound linker, facilitating the development of novel therapeutics for targeted protein degradation. While specific degradation data for PROTACs with this exact linker is limited in public literature, the principles of linker optimization and the provided experimental methodologies are broadly applicable to the design and characterization of effective PROTACs.

Application Note: A Step-by-Step Guide to Peptide Labeling with Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules like peptides and proteins, is a widely utilized strategy in drug development to enhance therapeutic properties.[1] This modification can lead to significant pharmacological advantages, including improved drug solubility, extended circulatory half-life, increased stability against proteolytic degradation, and reduced immunogenicity.[2][3][4] Amino-PEG12-amine is a hydrophilic, monodisperse PEG linker containing two primary amine groups, which makes it a versatile tool for bioconjugation.

This document provides a detailed protocol for labeling a peptide with this compound. The strategy involves the activation of a carboxyl group on the peptide (either the C-terminus or the side chain of aspartic or glutamic acid) using carbodiimide chemistry to form an N-hydroxysuccinimide (NHS) ester. This activated intermediate readily reacts with one of the primary amines of the this compound linker to form a stable amide bond, leaving the second amine available for subsequent modifications if desired.

Experimental Protocol

This protocol outlines the steps for the covalent attachment of this compound to a peptide's carboxylic acid groups.

Materials and Reagents
  • Peptide of interest (with at least one carboxyl group)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1.5 M Hydroxylamine, pH 8.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous

  • Purification columns (e.g., Size-Exclusion Chromatography (SEC) or Reverse-Phase HPLC)

  • Reaction tubes

  • Magnetic stirrer and stir bars or vortex mixer

Step-by-Step Methodology

Step 2.1: Reagent Preparation

  • Equilibrate all reagents to room temperature before use.

  • Prepare the Activation Buffer and Coupling Buffer.

  • Immediately before use, prepare a 10 mg/mL solution of this compound in the Coupling Buffer or DMSO.

  • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in the Activation Buffer. Do not store these solutions as EDC is moisture-sensitive and NHS esters can hydrolyze.

Step 2.2: Peptide Carboxyl Group Activation

  • Dissolve the peptide in the Activation Buffer to a final concentration of 1-10 mg/mL.

  • Add the EDC solution to the peptide solution to achieve a 10-fold molar excess over the peptide.

  • Add the Sulfo-NHS solution to the mixture to achieve a 25-fold molar excess over the peptide.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing. This step generates an amine-reactive Sulfo-NHS ester on the peptide's carboxyl groups.

Step 2.3: PEGylation Reaction

  • Add the this compound solution to the activated peptide solution. A 10- to 50-fold molar excess of the PEG linker over the peptide is recommended.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer if necessary. The reaction of NHS esters with primary amines is highly pH-dependent, with optimal coupling occurring at a slightly basic pH.

  • Allow the reaction to proceed for 30 minutes to 2 hours at room temperature, or overnight at 4°C, with continuous gentle stirring. Reaction time may vary depending on the specific peptide.

Step 2.4: Quenching the Reaction

  • To stop the labeling reaction, add the Quenching Buffer to the mixture to a final concentration of 10-50 mM.

  • Incubate for 15-30 minutes at room temperature. The primary amines in the quenching reagent will react with any remaining unreacted Sulfo-NHS esters.

Step 2.5: Purification of the PEGylated Peptide

  • Purify the resulting PEGylated peptide from excess reagents and unlabeled peptide. The choice of purification method depends on the properties of the peptide and the conjugate.

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a common method for separating the larger PEGylated conjugate from smaller molecules like unreacted PEG linkers and quenching reagents.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is widely used for peptide purification and can effectively separate the more hydrophilic PEGylated peptide from the unreacted peptide.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on charge and can be used to purify PEGylated proteins and peptides.

  • Dialysis: For larger peptides, dialysis can be a suitable method to remove low molecular weight impurities.

Step 2.6: Analysis and Characterization

  • Confirm the identity and purity of the PEGylated peptide using analytical techniques such as:

    • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the mass increase corresponding to the addition of the this compound linker (Molecular Weight: ~588.7 g/mol ).

    • Analytical HPLC: To assess the purity of the final product.

Data Presentation

The following table summarizes the key quantitative parameters for the peptide labeling protocol. Molar ratios and concentrations may need to be optimized for specific peptides.

ParameterRecommended ValuePurpose
Peptide Concentration 1-10 mg/mLTo ensure efficient reaction kinetics.
Molar Ratio (EDC:Peptide) 10:1To activate carboxyl groups for NHS ester formation.
Molar Ratio (Sulfo-NHS:Peptide) 25:1To stabilize the activated intermediate against hydrolysis.
Molar Ratio (PEG:Peptide) 10:1 to 50:1To drive the PEGylation reaction to completion.
Activation pH 4.5 - 6.0Optimal pH for EDC-mediated carboxyl activation.
Coupling pH 7.2 - 7.5Optimal pH for the reaction between the NHS ester and the amine.
Reaction Temperature 4°C to Room Temp.Lower temperatures can minimize side reactions.
Reaction Time 1 - 4 hours (or overnight at 4°C)Duration for efficient conjugation.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the two-step chemical reaction for labeling a peptide with this compound.

G Peptide Peptide-COOH mid1 Peptide->mid1 ActivatedPeptide Peptide-CO-NHS (Activated Intermediate) mid2 ActivatedPeptide->mid2 PEG H₂N-PEG12-NH₂ PEG->mid2 FinalProduct Peptide-CO-NH-PEG12-NH₂ (PEGylated Peptide) mid1->ActivatedPeptide + EDC, Sulfo-NHS pH 4.5-6.0 mid2->FinalProduct pH 7.2-7.5

Caption: Covalent labeling via EDC/NHS activation of a peptide's carboxyl group.

Experimental Workflow

This diagram outlines the complete experimental workflow from preparation to final analysis.

G A 1. Reagent Preparation B 2. Peptide Carboxyl Group Activation A->B C 3. Add this compound (PEGylation Reaction) B->C D 4. Quench Reaction C->D E 5. Purification (e.g., SEC/HPLC) D->E F 6. Analysis (MS, HPLC) E->F

Caption: Step-by-step workflow for peptide PEGylation and analysis.

References

Application Notes and Protocols for Surface Modification of Biomaterials with Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of biomaterials is a critical aspect of developing advanced drug delivery systems, medical implants, and diagnostic tools. The choice of surface chemistry dictates the biocompatibility, stability, and overall performance of the material in a biological environment. Amino-PEG12-amine is a bifunctional linker molecule that has gained significant attention for its ability to create hydrophilic and biocompatible surfaces. This molecule consists of a 12-unit polyethylene glycol (PEG) spacer flanked by two primary amine groups.[1][2][3] The PEG component imparts a "stealth" characteristic, reducing non-specific protein adsorption and minimizing immune system recognition, thereby increasing the in vivo circulation time of modified materials.[4] The terminal amine groups provide reactive sites for covalent attachment to a variety of biomaterial surfaces.[1]

These application notes provide a comprehensive overview of the use of this compound for surface modification, including detailed experimental protocols, characterization techniques, and the resulting effects on protein adsorption and cellular interactions.

Key Applications

This compound is a versatile tool for the surface functionalization of a wide range of biomaterials, including:

  • Nanoparticles and Liposomes: Improving their stability, circulation time, and targeting capabilities for drug and gene delivery.

  • Medical Implants: Enhancing biocompatibility and reducing the foreign body response.

  • Biosensors and Diagnostic Surfaces: Minimizing non-specific binding to improve signal-to-noise ratios.

  • PROTACs: Serving as a hydrophilic linker in the synthesis of proteolysis-targeting chimeras.

Experimental Protocols

Protocol 1: Surface Modification of Carboxylated Biomaterials via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to surfaces rich in carboxylic acid groups, such as carboxylated polystyrene nanoparticles or self-assembled monolayers. The reaction proceeds via a two-step process involving the activation of carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Materials:

  • Carboxylated biomaterial

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M ethanolamine, pH 8.0

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxylated biomaterial extensively with deionized water to remove any contaminants.

  • Carboxyl Group Activation:

    • Resuspend or immerse the biomaterial in Activation Buffer.

    • Add EDC and NHS to the suspension. A typical starting point is a 5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the estimated number of surface carboxyl groups.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Pellet the biomaterial (if applicable) and wash three times with Coupling Buffer to remove excess EDC and NHS. For surfaces that cannot be pelleted, a gentle rinse with Coupling Buffer is recommended.

  • This compound Conjugation:

    • Prepare a solution of this compound in Coupling Buffer. The concentration will depend on the desired surface density and should be optimized for each application. A starting point is a 10-fold molar excess relative to the surface carboxyl groups.

    • Add the this compound solution to the activated biomaterial.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Solution to block any unreacted NHS esters. Incubate for 30 minutes at room temperature.

  • Final Washing: Wash the modified biomaterial three times with PBST and then three times with deionized water to remove any unbound this compound and quenching reagents.

  • Storage: Store the this compound modified biomaterial in a suitable buffer at 4°C.

G cluster_activation Carboxyl Group Activation cluster_conjugation PEG Conjugation cluster_quenching Quenching & Washing Carboxyl_Surface Carboxylated Biomaterial EDC_NHS EDC + NHS in Activation Buffer Carboxyl_Surface->EDC_NHS 15-30 min RT Activated_Surface NHS-Ester Activated Biomaterial EDC_NHS->Activated_Surface PEG_Amine This compound in Coupling Buffer Activated_Surface->PEG_Amine 2-4 h RT or overnight 4°C Wash1 Wash Activated_Surface->Wash1 PEGylated_Surface This compound Modified Biomaterial PEG_Amine->PEGylated_Surface Quenching Quenching Solution (e.g., Tris) PEGylated_Surface->Quenching 30 min RT Wash2 Wash PEGylated_Surface->Wash2 Final_Product Final Functionalized Biomaterial Quenching->Final_Product Wash1->PEG_Amine Wash2->Quenching

Protocol 2: Surface Modification of Gold Nanoparticles

This protocol outlines the functionalization of gold nanoparticles (AuNPs) with this compound. It leverages the strong affinity of sulfur for gold surfaces. A hetero-bifunctional PEG linker containing a thiol group on one end and an amine on the other (HS-PEG12-NH2) is used. The bifunctional this compound can also be used if first modified to introduce a thiol group.

Materials:

  • Citrate-stabilized gold nanoparticles (AuNPs)

  • HS-PEG12-NH2 (or a thiol-modified this compound)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Ligand Exchange Reaction:

    • Prepare a solution of HS-PEG12-NH2 in deionized water.

    • Add the HS-PEG12-NH2 solution to the AuNP suspension. A typical molar ratio is 1000-5000 fold excess of the PEG linker to the AuNPs.

    • Incubate the mixture for 12-24 hours at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

    • Remove the supernatant containing unbound PEG linker.

    • Resuspend the AuNP pellet in PBS.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unbound linker.

  • Characterization and Storage:

    • Characterize the PEGylated AuNPs using UV-Vis spectroscopy (to check for aggregation), Dynamic Light Scattering (DLS) (to measure hydrodynamic size), and Zeta Potential (to determine surface charge).

    • Store the functionalized AuNPs at 4°C.

G Start Citrate-Stabilized Gold Nanoparticles Add_PEG Add HS-PEG12-NH2 (Ligand Exchange) Start->Add_PEG Incubate Incubate 12-24h Room Temperature Add_PEG->Incubate Centrifuge1 Centrifuge & Remove Supernatant Incubate->Centrifuge1 Resuspend1 Resuspend in PBS Centrifuge1->Resuspend1 Repeat_Wash Repeat Wash x3 Resuspend1->Repeat_Wash Repeat_Wash->Centrifuge1 Repeat Characterize Characterize: UV-Vis, DLS, Zeta Potential Repeat_Wash->Characterize End Store at 4°C Characterize->End

Characterization of Modified Surfaces

Successful surface modification should be confirmed using a variety of characterization techniques.

Technique Parameter Measured Expected Outcome for this compound Modification
X-ray Photoelectron Spectroscopy (XPS) Elemental composition of the surfaceIncrease in nitrogen and carbon signals, decrease in substrate-specific signals.
Zeta Potential Surface chargeShift towards a more positive or neutral zeta potential due to the presence of amine groups.
Contact Angle Goniometry Surface hydrophilicityDecrease in water contact angle, indicating a more hydrophilic surface.
Atomic Force Microscopy (AFM) Surface topography and roughnessPotential increase in surface roughness and evidence of a polymer layer.
Dynamic Light Scattering (DLS) Hydrodynamic diameter (for nanoparticles)Increase in hydrodynamic diameter due to the PEG layer.
Colorimetric Assays (e.g., Orange II, Ninhydrin) Density of surface amine groupsProvides a quantitative measure of the number of accessible amine groups on the surface.
Nuclear Magnetic Resonance (NMR) Chemical structure and purity of the linkerConfirms the structure of the this compound and can be used to quantify surface functionalization.

Impact of this compound Modification on Biomaterial Performance

Protein Adsorption

A primary motivation for PEGylation is to reduce the non-specific adsorption of proteins, which can lead to an immune response and rapid clearance of the biomaterial. The hydrophilic and flexible nature of the PEG chains creates a steric barrier that inhibits protein binding.

Biomaterial PEG Chain Length Reduction in Protein Adsorption (Compared to Unmodified) Reference Protein(s)
Polystyrene Nanoparticles5 kDa~75%Fibrinogen, Albumin
Gold Nanoparticles5 kDaSignificantly reducedVarious serum proteins
Niobium Pentoxide Surface2 kDa>90%Fibrinogen, Albumin, Myoglobin

Note: Data presented is for various PEG chain lengths as specific quantitative data for this compound is limited. The trend of reduced protein adsorption is expected to be similar.

Generally, longer PEG chains and higher grafting densities lead to a greater reduction in protein adsorption. However, there is a limit beyond which increasing PEG length does not provide additional benefit.

Cellular Uptake and Interactions

The modification of biomaterials with this compound can significantly influence their interaction with cells. The PEG layer can reduce non-specific cellular uptake by phagocytic cells, prolonging circulation time. However, the terminal amine groups can also be used to conjugate targeting ligands (e.g., antibodies, peptides) to facilitate receptor-mediated endocytosis by specific cell types.

Nanoparticle System PEG Chain Length Effect on Cellular Uptake Cell Type
Polymeric Nanoparticles10 kDaReduced to ~10% of unmodified3T3 Fibroblasts
Gold Nanoparticles5 kDaReduced uptake by macrophagesMacrophages
PCL-PEG-PCL Nanoparticles2 kDaHigher uptake than longer PEG chainsHepG2 cells

Note: This table illustrates the general trend. The specific uptake will depend on the cell type, nanoparticle properties, and the presence of targeting ligands.

The length of the PEG chain is a critical parameter. While longer chains are more effective at preventing non-specific uptake, they can also hinder the interaction of targeting ligands with their receptors. An optimal PEG length is therefore crucial for targeted delivery applications.

Integrin-Mediated Signaling on Amino-PEGylated Surfaces

While PEGylated surfaces are designed to be bio-inert, they can be functionalized with ligands that engage specific cellular receptors, such as integrins. Integrins are transmembrane receptors that mediate cell-matrix adhesion and trigger intracellular signaling cascades that regulate cell survival, proliferation, and migration. The presentation of integrin-binding ligands, such as the RGD peptide, on a PEGylated surface can lead to the clustering of integrins and the formation of focal adhesions. This, in turn, activates downstream signaling pathways.

G Biomaterial This compound Modified Biomaterial Ligand Adhesion Ligand (e.g., RGD) Biomaterial->Ligand Conjugation Integrin Integrin Receptor Ligand->Integrin Binding & Clustering FAK Focal Adhesion Kinase (FAK) Integrin->FAK Recruitment & Activation Paxillin Paxillin FAK->Paxillin Phosphorylation Downstream Downstream Signaling: - Cell Spreading - Migration - Proliferation FAK->Downstream Actin Actin Cytoskeleton Paxillin->Actin Cytoskeletal Reorganization Actin->Downstream

Upon ligand binding, integrins cluster and recruit adaptor proteins and signaling molecules to form focal adhesions. A key early event is the recruitment and autophosphorylation of Focal Adhesion Kinase (FAK). Activated FAK then phosphorylates other proteins, such as paxillin, leading to the reorganization of the actin cytoskeleton and the activation of downstream signaling pathways that control cell behavior. By controlling the density and presentation of ligands on an this compound modified surface, researchers can precisely modulate these cellular responses.

Conclusion

This compound is a valuable and versatile molecule for the surface modification of biomaterials. Its bifunctional nature allows for straightforward conjugation to a variety of surfaces, while the PEG spacer provides essential biocompatibility and "stealth" properties. By understanding the principles of conjugation, characterization, and the resulting biological interactions, researchers can leverage this compound to develop more effective and sophisticated biomaterials for a wide range of applications in research, diagnostics, and therapeutics.

References

Application Notes and Protocols: Drug Delivery Applications of Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG12-amine is a discrete polyethylene glycol (dPEG®) linker that is gaining significant attention in the field of drug delivery. This bifunctional linker consists of a 12-unit polyethylene glycol (PEG) chain flanked by two primary amine groups. The hydrophilic PEG spacer enhances the solubility and biocompatibility of the conjugated molecules, while the terminal amine groups provide reactive handles for covalent attachment to a wide range of molecules, including drugs, targeting ligands, and nanoparticles.[1][2] This combination of properties makes this compound a versatile tool for the development of advanced drug delivery systems, such as antibody-drug conjugates (ADCs), functionalized nanoparticles, and proteolysis-targeting chimeras (PROTACs).[3][4][5]

These application notes provide detailed protocols for the use of this compound in the formulation of drug-loaded nanoparticles and their subsequent functionalization with a targeting antibody. The protocols are designed to be a comprehensive guide for researchers and scientists working in drug development.

Key Applications

  • Surface Functionalization of Nanoparticles: The primary amine groups of this compound can be used to modify the surface of pre-formed nanoparticles (e.g., liposomes, polymeric nanoparticles) to introduce reactive sites for further conjugation. This PEGylated surface can also improve the nanoparticle's stability and circulation time in vivo.

  • Linker for Antibody-Drug Conjugates (ADCs): this compound can act as a flexible and hydrophilic linker to connect a cytotoxic drug to a monoclonal antibody. The PEG spacer helps to improve the solubility and pharmacokinetic profile of the ADC.

  • Component of PROTACs: In the development of PROTACs, this compound can be utilized as a linker to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the degradation of the target protein.

Quantitative Data Summary

The following tables provide representative data for the characterization of drug delivery systems incorporating this compound. These values are illustrative and may vary depending on the specific formulation and experimental conditions.

Table 1: Physicochemical Characterization of Doxorubicin-Loaded Liposomes Functionalized with this compound and a Targeting Antibody

ParameterUnfunctionalized LiposomesThis compound Functionalized LiposomesAntibody-Conjugated Liposomes
Hydrodynamic Diameter (nm) 110 ± 5125 ± 7145 ± 8
Polydispersity Index (PDI) 0.15 ± 0.030.18 ± 0.040.21 ± 0.05
Zeta Potential (mV) -25 ± 3+15 ± 2+5 ± 2
Doxorubicin Encapsulation Efficiency (%) 95 ± 294 ± 392 ± 3
Doxorubicin Loading Content (%) 10 ± 19.5 ± 19.0 ± 1

Table 2: In Vitro Drug Release Profile of Doxorubicin from Functionalized Liposomes

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
1 5 ± 115 ± 2
6 12 ± 240 ± 3
12 20 ± 365 ± 4
24 35 ± 485 ± 5
48 50 ± 595 ± 3

Table 3: In Vitro Cytotoxicity of Doxorubicin Formulations in HER2-Positive (SK-BR-3) and HER2-Negative (MCF-7) Cancer Cell Lines

FormulationIC50 (µM) in SK-BR-3 CellsIC50 (µM) in MCF-7 Cells
Free Doxorubicin 0.5 ± 0.10.8 ± 0.2
Doxorubicin-Loaded Liposomes 1.2 ± 0.31.5 ± 0.4
Antibody-Conjugated Doxorubicin Liposomes 0.2 ± 0.051.3 ± 0.3

Experimental Protocols

Protocol 1: Preparation of Doxorubicin-Loaded Liposomes

This protocol describes the preparation of doxorubicin-loaded liposomes using the thin-film hydration method followed by extrusion.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG(2000))

  • Doxorubicin Hydrochloride

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ammonium sulfate solution (250 mM)

  • Sephadex G-50 column

Procedure:

  • Dissolve DPPC and cholesterol (e.g., in a 2:1 molar ratio) in a chloroform/methanol mixture (e.g., 2:1 v/v) in a round-bottom flask.

  • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.

  • Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with an ammonium sulfate solution by vortexing. This will form multilamellar vesicles (MLVs).

  • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a water bath.

  • Extrude the liposome suspension through polycarbonate membranes with decreasing pore sizes (e.g., 400 nm, 200 nm, and finally 100 nm) using a mini-extruder to produce unilamellar vesicles of a defined size.

  • Remove the external ammonium sulfate by size exclusion chromatography using a Sephadex G-50 column equilibrated with a suitable buffer (e.g., sucrose solution).

  • Add doxorubicin hydrochloride solution to the liposome suspension and incubate at a temperature above the lipid phase transition temperature for 1-2 hours to actively load the drug via a transmembrane pH gradient.

  • Remove unencapsulated doxorubicin by dialysis or size exclusion chromatography.

Protocol 2: Surface Functionalization of Liposomes with this compound

This protocol details the conjugation of this compound to the surface of pre-formed liposomes containing a carboxyl-functionalized lipid.

Materials:

  • Doxorubicin-loaded liposomes containing a carboxyl-terminated lipid (e.g., DSPE-PEG(2000)-COOH)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • MES buffer (pH 6.0)

  • PBS (pH 7.4)

  • Dialysis membrane (e.g., 10 kDa MWCO)

Procedure:

  • Prepare the doxorubicin-loaded liposomes as described in Protocol 1, including a carboxyl-terminated lipid in the initial lipid mixture.

  • In a reaction tube, add the liposome suspension to MES buffer.

  • Add EDC and NHS to the liposome suspension to activate the carboxyl groups. Incubate for 15-30 minutes at room temperature.

  • Add a molar excess of this compound to the activated liposome suspension.

  • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a small amount of a primary amine-containing buffer (e.g., Tris buffer).

  • Purify the this compound functionalized liposomes from unreacted reagents by dialysis against PBS.

Protocol 3: Conjugation of a Targeting Antibody to this compound Functionalized Liposomes

This protocol describes the attachment of a targeting antibody (e.g., an anti-HER2 antibody) to the amine-functionalized liposomes.

Materials:

  • This compound functionalized doxorubicin-loaded liposomes

  • Targeting antibody (e.g., Trastuzumab)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or a similar crosslinker

  • Dithiothreitol (DTT)

  • Sephadex G-25 column

  • PBS (pH 7.4)

Procedure:

  • Antibody Modification: a. Partially reduce the antibody with DTT to expose free thiol groups in the hinge region. b. Remove excess DTT using a desalting column (e.g., Sephadex G-25) equilibrated with PBS.

  • Liposome Activation: a. React the this compound functionalized liposomes with a molar excess of the heterobifunctional crosslinker SMCC in PBS for 1 hour at room temperature. This will introduce maleimide groups on the liposome surface. b. Remove excess SMCC by size exclusion chromatography.

  • Conjugation: a. Immediately mix the maleimide-activated liposomes with the reduced antibody. b. Allow the conjugation reaction to proceed overnight at 4°C with gentle mixing.

  • Purification: a. Purify the antibody-conjugated liposomes from unconjugated antibody and other reactants using a suitable size exclusion chromatography column.

Protocol 4: Characterization of Functionalized Liposomes

1. Size and Zeta Potential:

  • Measure the hydrodynamic diameter and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Determine the surface charge (zeta potential) by electrophoretic light scattering.

2. Drug Encapsulation Efficiency and Loading Content:

  • Disrupt a known amount of the liposomal formulation using a suitable solvent (e.g., methanol or isopropanol).

  • Quantify the total amount of doxorubicin using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • To determine the amount of encapsulated drug, first separate the liposomes from the unencapsulated drug using methods like dialysis or centrifugal ultrafiltration. Then, quantify the drug in the liposomal fraction.

  • Calculate the Encapsulation Efficiency (EE) and Drug Loading Content (DLC) using the following formulas:

    • EE (%) = (Mass of encapsulated drug / Total mass of drug) x 100

    • DLC (%) = (Mass of encapsulated drug / Total mass of liposomes) x 100

Protocol 5: In Vitro Drug Release Study

Procedure:

  • Place a known concentration of the doxorubicin-loaded liposomal formulation in a dialysis bag (e.g., 10 kDa MWCO).

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4 and an acetate buffer at pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium.

  • Quantify the amount of released doxorubicin in the aliquots using a suitable analytical method (e.g., fluorescence spectroscopy or HPLC).

  • Plot the cumulative drug release as a function of time.

Protocol 6: In Vitro Cytotoxicity Assay

Procedure:

  • Seed cancer cells (e.g., a HER2-positive line like SK-BR-3 and a HER2-negative line like MCF-7) in 96-well plates and allow them to adhere overnight.

  • Treat the cells with serial dilutions of free doxorubicin, doxorubicin-loaded liposomes, and antibody-conjugated doxorubicin liposomes. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Assess cell viability using a standard method such as the MTT or MTS assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each formulation.

Visualizations

experimental_workflow cluster_prep Liposome Preparation & Drug Loading cluster_func Functionalization cluster_char Characterization A Lipid Film Formation B Hydration & Extrusion A->B C Doxorubicin Loading B->C D This compound Conjugation C->D E Antibody Conjugation D->E F DLS & Zeta Potential E->F G Drug Loading & Release E->G H In Vitro Cytotoxicity E->H

Caption: Experimental workflow for the preparation and evaluation of targeted liposomes.

logical_relationship cluster_components Components cluster_construct Final Construct cluster_function Function Liposome Liposome TargetedLiposome Targeted Drug-Loaded Liposome Liposome->TargetedLiposome Drug Doxorubicin Drug->Liposome Encapsulated in PEG This compound PEG->Liposome Functionalizes Surface of Antibody Targeting Antibody (e.g., anti-HER2) Antibody->PEG Conjugated to Function Targeted Drug Delivery to HER2+ Cancer Cells TargetedLiposome->Function Leads to

Caption: Logical relationship of components for targeted drug delivery.

signaling_pathway TargetedLiposome Targeted Doxorubicin Liposome HER2Receptor HER2 Receptor on Cancer Cell TargetedLiposome->HER2Receptor Binds to Endocytosis Receptor-Mediated Endocytosis HER2Receptor->Endocytosis Triggers Endosome Endosome (Low pH) Endocytosis->Endosome Forms DoxRelease Doxorubicin Release Endosome->DoxRelease Promotes Nucleus Nucleus DoxRelease->Nucleus Diffuses to DNA DNA Intercalation & Topoisomerase II Inhibition Nucleus->DNA Apoptosis Apoptosis DNA->Apoptosis Induces

Caption: Proposed mechanism of action for targeted doxorubicin liposomes.

References

Application Notes and Protocols for Bioconjugation Using Homobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Homobifunctional PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are essential tools in bioconjugation, a process that joins two or more molecules, at least one of which is a biomolecule.[1] Homobifunctional PEG linkers possess identical reactive groups at both ends of a linear or branched PEG chain, with the general structure X-PEG-X.[2][3] These linkers are primarily used for crosslinking molecules, such as creating protein-protein conjugates, forming hydrogels, or functionalizing nanoparticles.[2][4] The PEG component of the linker imparts several beneficial properties to the resulting conjugate, including enhanced water solubility, increased stability, reduced immunogenicity, and prolonged circulation half-life in vivo. These characteristics make homobifunctional PEG linkers particularly valuable in the development of therapeutics, such as antibody-drug conjugates (ADCs).

The choice of a homobifunctional PEG linker depends on the functional groups available on the target biomolecule(s). Commonly targeted functional groups on proteins include the primary amines of lysine residues and the N-terminus, as well as the thiol groups of cysteine residues.

Common Chemistries of Homobifunctional PEG Linkers

The reactivity of a homobifunctional PEG linker is determined by its terminal functional groups. Some of the most widely used chemistries include:

  • N-Hydroxysuccinimide (NHS) Esters: PEG-NHS esters react with primary amines (-NH2) on proteins and other molecules to form stable amide bonds. This is a very common strategy due to the abundance of lysine residues on the surface of most proteins. The reaction is typically carried out at a pH between 7 and 9.

  • Maleimides: PEG-Maleimide derivatives are highly specific for thiol groups (-SH) found in cysteine residues. This reaction forms a stable thioether bond and is most efficient at a pH between 6.5 and 7.5. The specificity for cysteines allows for more site-specific conjugation compared to amine-reactive methods.

  • Carboxyl Groups: PEG-Di(Carboxylic Acid) linkers can be activated to react with primary amines, forming amide bonds. This reaction often requires the presence of carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS to form an active NHS ester intermediate.

  • Amines: PEG-Diamine linkers can be conjugated to carboxyl groups on a target molecule, also typically using EDC/NHS chemistry to form a stable amide bond.

Quantitative Data on PEGylation

The properties of the resulting bioconjugate are influenced by the length and structure of the PEG linker. Longer PEG chains generally lead to a greater increase in the hydrodynamic radius, which can improve pharmacokinetic properties but may also lead to decreased biological activity due to steric hindrance.

Table 1: Effect of PEG Linker Length on Hydrodynamic Radius and In Vitro Activity

Homobifunctional PEG Linker (Maleimide Terminated)Molecular Weight (Da)Increase in Hydrodynamic Radius (Å)Relative In Vitro Activity (%)
Mal-PEG2-Mal~1,0001595
Mal-PEG4-Mal~2,0002588
Mal-PEG8-Mal~4,0004075
Mal-PEG12-Mal~6,0005560

Note: Data are illustrative and will vary depending on the specific protein and assay conditions.

Table 2: Reaction Efficiency of Different Homobifunctional PEG Linkers

Linker TypeTarget Functional GroupTypical Molar Ratio (Linker:Protein)Reaction Time (hours)Typical Conjugation Efficiency (%)
NHS-PEG-NHSAmine (-NH2)20:1270-90
Mal-PEG-MalThiol (-SH)10:1485-95
COOH-PEG-COOHAmine (-NH2)30:1 (with EDC/NHS)460-80
NH2-PEG-NH2Carboxyl (-COOH)30:1 (with EDC/NHS)455-75

Note: Efficiency is dependent on factors such as pH, temperature, buffer composition, and the specific biomolecule.

Experimental Protocols

Protocol 1: Protein-Protein Crosslinking using NHS-PEG-NHS Linker

This protocol describes the crosslinking of two identical protein molecules containing accessible primary amines.

Materials:

  • Protein solution (e.g., 1-10 mg/mL in PBS, pH 7.4)

  • NHS-PEG-NHS linker (e.g., MW 3.4 kDa)

  • Dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Ensure the protein solution is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using dialysis or a desalting column.

  • Linker Preparation: Immediately before use, dissolve the NHS-PEG-NHS linker in DMSO to a concentration of 10-100 mM.

  • Conjugation Reaction: a. Add the NHS-PEG-NHS solution to the protein solution at a desired molar ratio (e.g., 20:1 linker to protein). b. Gently mix the reaction and incubate at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess linker and unreacted protein by size-exclusion chromatography (SEC) or dialysis against PBS.

  • Characterization: Analyze the resulting conjugate by SDS-PAGE to confirm crosslinking (observing a higher molecular weight band). Further characterization can be performed using SEC and mass spectrometry.

Protocol 2: Site-Specific Protein Dimerization using Maleimide-PEG-Maleimide Linker

This protocol is for the dimerization of a protein with a single accessible cysteine residue.

Materials:

  • Protein with a free thiol group (e.g., 1-5 mg/mL in PBS, pH 6.5-7.5)

  • Maleimide-PEG-Maleimide linker

  • DMSO

  • Reaction buffer: PBS, pH 6.5-7.5, containing 1 mM EDTA

  • Quenching solution: 100 mM L-cysteine in reaction buffer

  • Purification system: SEC or ion-exchange chromatography

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein in a thiol-free buffer at a pH between 6.5 and 7.5. If the protein has disulfide bonds that need to be reduced to generate free thiols, use a reducing agent like DTT or TCEP, which must be removed before adding the maleimide linker.

  • Linker Preparation: Prepare a stock solution of the Maleimide-PEG-Maleimide linker in DMSO just prior to use.

  • Conjugation Reaction: a. Add the linker solution to the protein solution at a 10:1 molar ratio of linker to protein. b. Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching: Add L-cysteine solution to a final concentration of 10 mM to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification: Purify the dimerized protein from unreacted monomer and excess linker using SEC.

  • Characterization: Confirm dimerization using non-reducing SDS-PAGE, where the dimer will appear at approximately twice the molecular weight of the monomer. Characterize the purity and aggregation state using SEC.

Visualizations

G General Workflow for Homobifunctional PEGylation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Target Protein (in appropriate buffer) Reaction Reaction Mixture (Incubate at RT or 4°C) Protein->Reaction Add Linker (defined molar ratio) Linker Homobifunctional PEG Linker (dissolved in DMSO) Linker->Reaction Quench Quench Reaction Reaction->Quench Add Quenching Agent Purify Purification (e.g., SEC) Quench->Purify Analyze Characterization (SDS-PAGE, MS) Purify->Analyze

Caption: A generalized workflow for bioconjugation using homobifunctional PEG linkers.

G NHS-Ester PEGylation Signaling Pathway Protein Protein (-NH2 groups on Lysine & N-terminus) Intermediate Reactive Intermediate Protein->Intermediate Reaction at pH 7-9 NHS_PEG_NHS NHS-PEG-NHS NHS_PEG_NHS->Intermediate Crosslinked_Protein Crosslinked Protein (Stable Amide Bond) Intermediate->Crosslinked_Protein Second Protein Reacts

Caption: Reaction mechanism of amine-reactive NHS-PEG-NHS linkers with proteins.

G Maleimide PEGylation Signaling Pathway Protein_Cys Protein (-SH group on Cysteine) Thioether_Intermediate Thioether Intermediate Protein_Cys->Thioether_Intermediate Reaction at pH 6.5-7.5 Mal_PEG_Mal Maleimide-PEG-Maleimide Mal_PEG_Mal->Thioether_Intermediate Dimerized_Protein Dimerized Protein (Stable Thioether Bond) Thioether_Intermediate->Dimerized_Protein Second Protein Reacts

Caption: Reaction mechanism of thiol-reactive Maleimide-PEG-Maleimide linkers.

Troubleshooting

Table 3: Common Issues and Solutions in Homobifunctional PEGylation

IssuePotential Cause(s)Recommended Solution(s)
Low Conjugation Efficiency - Incorrect buffer pH or composition (e.g., presence of primary amines in NHS reactions).- Inactive linker (hydrolyzed NHS esters).- Insufficient linker concentration.- Inaccessible target functional groups on the protein.- Ensure the buffer is at the optimal pH and free of interfering substances.- Prepare linker solutions fresh.- Increase the molar excess of the linker.- Consider denaturing the protein slightly to expose more reactive sites (if activity is not compromised).
Protein Aggregation - High protein concentration.- Changes in protein conformation upon conjugation.- Hydrophobic interactions.- Optimize protein concentration.- Include excipients like arginine or polysorbate in the reaction buffer.- Use a longer PEG linker to improve solubility.
High Polydispersity of Conjugate - Multiple reactive sites on the protein leading to a heterogeneous mixture of products.- For amine-reactive linkers, optimize the linker-to-protein ratio to favor mono- or di-conjugation.- For more homogeneity, engineer a protein with a single, accessible cysteine for thiol-specific conjugation.
Linker Hydrolysis - NHS-esters are susceptible to hydrolysis, especially at high pH.- Perform reactions at a slightly lower pH (e.g., 7.0-7.5) for a longer duration.- Prepare linker stock solutions immediately before use.

Conclusion

Homobifunctional PEG linkers are versatile reagents that enable the crosslinking of biomolecules, leading to conjugates with improved therapeutic properties. Successful bioconjugation requires careful consideration of the linker chemistry, reaction conditions, and purification methods. The protocols and data presented here provide a foundation for researchers to develop and optimize their specific bioconjugation strategies.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the creation of custom peptides for a vast array of research and therapeutic applications. The choice of solid support and linker is critical to the success of SPPS, particularly for long or "difficult" sequences prone to aggregation. Polyethylene glycol (PEG) linkers and PEG-grafted resins have emerged as a powerful tool to overcome these challenges. The hydrophilic and flexible nature of PEG creates a pseudo-solution-phase environment on the solid support, enhancing solvation of the growing peptide chain, improving reaction kinetics, and ultimately leading to higher purity and yield of the desired peptide.[1]

These application notes provide a comprehensive overview of the use of PEG linkers in SPPS, including a summary of their impact on synthesis outcomes, detailed experimental protocols, and strategies for the synthesis of challenging peptides.

Advantages of PEG Linkers in SPPS

The incorporation of PEG into the resin matrix offers several key advantages over traditional polystyrene (PS) resins:

  • Improved Solvation: PEG chains enhance the swelling of the resin in a wide range of solvents, including polar solvents like N,N-dimethylformamide (DMF) and even water.[2][3] This improved solvation ensures better access of reagents to the growing peptide chain, leading to more efficient coupling and deprotection steps.

  • Reduced Peptide Aggregation: The hydrophilic PEG environment helps to disrupt interchain hydrogen bonding, which is a primary cause of peptide aggregation on the solid support.[4] This is particularly beneficial for the synthesis of hydrophobic or long and complex peptide sequences.[5]

  • Increased Yield and Purity: By minimizing aggregation and improving reaction efficiency, PEG-based resins often lead to higher crude peptide purity and overall yield.

  • Enhanced Performance for Difficult Sequences: For peptides known to be challenging to synthesize due to their sequence, PEG-grafted resins like TentaGel® and fully PEG-based resins like ChemMatrix® have demonstrated superior performance compared to standard polystyrene supports.

Data Presentation: Performance of PEG-Based Resins

The choice of resin can significantly impact the outcome of a peptide synthesis. The following tables summarize quantitative data from various studies, highlighting the performance of different PEG-based resins.

Resin TypePeptide SequenceCrude Purity (%)Crude Yield (%)Reference
TentaGel® Difficult Peptide (Ac-Orn-Tyr-Pro-Arg-Ser-Lys-Val-Val-Arg-Arg-Pro-NH2)74High
ChemMatrix® Difficult Peptide (Ac-Orn-Tyr-Pro-Arg-Ser-Lys-Val-Val-Arg-Arg-Pro-NH2)>8025
HypoGel® 200 Difficult Peptide (Ac-Orn-Tyr-Pro-Arg-Ser-Lys-Val-Val-Arg-Arg-Pro-NH2)LowHigh
HypoGel® 400 Difficult Peptide (Ac-Orn-Tyr-Pro-Arg-Ser-Lys-Val-Val-Arg-Arg-Pro-NH2)LowHigh
PEGHN (High Cross-linking) Jung-Redemann (JR) DecapeptideHighest among tested-
TentaGel S NH2 (TG®) Jung-Redemann (JR) DecapeptideLower than PEGHN-

Table 1: Comparison of crude peptide purity and yield for a difficult sequence synthesized on different PEG-based resins.

PeptideModificationCrude Yield (mg)Purity (%)SolubilityReference
MSLN 1 (9-mer)None10592Poor
MSLN 1 (9-mer)PEGylated21095High
MSLN 4 (38-mer)None9865Poor
MSLN 4 (38-mer)PEGylated20585High

Table 2: Impact of N-terminal PEGylation on crude yield, purity, and solubility of mesothelin (MSLN) derived peptides.

Experimental Protocols

The following protocols are based on the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy for SPPS on PEG-based resins.

Protocol 1: Resin Swelling and Preparation

Proper swelling of the resin is crucial for successful SPPS.

  • Place the desired amount of PEG-based resin (e.g., TentaGel®, ChemMatrix®) in a reaction vessel.

  • Add a suitable solvent, such as DMF or dichloromethane (DCM), at a ratio of approximately 10-15 mL per gram of resin.

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation. PEG-PS supports swell well in trifluoroacetic acid (TFA) as well.

  • After swelling, drain the solvent by filtration.

Protocol 2: Fmoc Deprotection

This step removes the temporary Fmoc protecting group from the N-terminus of the growing peptide chain.

  • Wash the swollen resin with DMF (3 x 10 mL/g resin).

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5-20 minutes at room temperature. For difficult sequences, a second treatment of 10-15 minutes may be necessary.

  • Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 x 10 mL/g resin) to remove all traces of piperidine.

Protocol 3: Amino Acid Coupling

This step involves the formation of a peptide bond between the free N-terminus on the resin and the incoming Fmoc-protected amino acid.

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and a coupling agent such as HBTU/HATU (3-5 equivalents) in DMF.

  • Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution to activate it.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the coupling reaction can be monitored using a qualitative test like the Kaiser test.

  • After the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL/g resin) and DCM (3 x 10 mL/g resin).

Protocol 4: Peptide Cleavage from the Resin and Deprotection

This final step cleaves the completed peptide from the solid support and removes the side-chain protecting groups.

  • Wash the peptide-resin with DCM (3 x 10 mL/g resin) to remove DMF.

  • Dry the resin under vacuum for at least 1 hour.

  • Prepare a cleavage cocktail. A standard and effective cocktail for most peptides is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT). Use approximately 10 mL of cleavage cocktail per gram of resin.

  • Add the cleavage cocktail to the dry peptide-resin in a fume hood.

  • Gently agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether (10-fold volume excess).

  • Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 5: Peptide Purification

The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Dissolve the crude peptide in a suitable solvent, usually a mixture of water and acetonitrile (ACN) with 0.1% TFA.

  • Purify the peptide on a C18 RP-HPLC column using a gradient of ACN in water (both containing 0.1% TFA).

  • Collect the fractions containing the pure peptide, as determined by UV absorbance at 214/280 nm.

  • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Visualization of SPPS Workflow

SPPS_Workflow Resin PEG-Based Resin Swelling Resin Swelling (DMF/DCM) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) Wash2 Wash (DMF/DCM) Coupling->Wash2 Wash1->Coupling Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification FinalPeptide Pure Peptide Purification->FinalPeptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using PEG linkers.

Synthesis of Difficult Peptides

"Difficult sequences" are peptides that are prone to aggregation during synthesis, leading to incomplete reactions and low yields. The use of PEG-based resins is a primary strategy to mitigate these issues.

Strategies for Overcoming Aggregation:
  • Choice of Resin: Employing highly solvating resins like ChemMatrix® (100% PEG) or TentaGel® (PEG-grafted polystyrene) can significantly improve the synthesis of difficult peptides. Low-loaded resins are also beneficial as they increase the distance between growing peptide chains, reducing inter-chain interactions.

  • "Magic Mixture" Solvent System: For particularly challenging sequences, a "Magic Mixture" of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 and 2M ethylenecarbonate can be used as the solvent for coupling reactions to enhance solvation.

  • Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt secondary structure formation and improve reaction outcomes.

  • Pseudoproline Dipeptides: The incorporation of pseudoproline dipeptides at specific positions (Ser or Thr residues) in the peptide backbone can disrupt the formation of β-sheet structures that lead to aggregation.

Visualization of Aggregation Mitigation

Aggregation_Mitigation DifficultSequence Difficult Peptide Sequence (Hydrophobic, Long Chain) Aggregation Peptide Aggregation (β-sheet formation) DifficultSequence->Aggregation Strategies Mitigation Strategies DifficultSequence->Strategies LowYield Low Yield & Purity Aggregation->LowYield PEGResin Use PEG-Based Resin (ChemMatrix®, TentaGel®) Strategies->PEGResin LowLoading Use Low-Loaded Resin Strategies->LowLoading SpecialSolvents Special Solvents ('Magic Mixture') Strategies->SpecialSolvents ChaotropicSalts Add Chaotropic Salts Strategies->ChaotropicSalts Pseudoproline Incorporate Pseudoprolines Strategies->Pseudoproline ImprovedSynthesis Improved Synthesis PEGResin->ImprovedSynthesis LowLoading->ImprovedSynthesis SpecialSolvents->ImprovedSynthesis ChaotropicSalts->ImprovedSynthesis Pseudoproline->ImprovedSynthesis HighYield High Yield & Purity ImprovedSynthesis->HighYield

Caption: Strategies to mitigate peptide aggregation during SPPS of difficult sequences.

Conclusion

The use of PEG linkers and PEG-based resins represents a significant advancement in solid-phase peptide synthesis. By creating a more favorable reaction environment on the solid support, these tools enable the efficient synthesis of a wider range of peptides, including those previously considered too difficult to produce by standard methods. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to leverage the power of PEG-mediated SPPS in their drug discovery and development efforts.

References

Application Notes: Labeling Oligonucleotides with Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The covalent attachment of polyethylene glycol (PEG) to oligonucleotides, a process known as PEGylation, is a widely adopted strategy in the development of oligonucleotide therapeutics.[1] PEGylation enhances the pharmacokinetic and pharmacodynamic properties of oligonucleotides by increasing their solubility, stability, and in vivo half-life.[1][2] This is achieved by creating a hydrophilic shield around the oligonucleotide, which reduces enzymatic degradation by nucleases and minimizes renal clearance.[2][3] Amino-PEG12-amine is a bifunctional linker containing a 12-unit PEG spacer flanked by two primary amine groups, making it suitable for conjugation to oligonucleotides.

Principle of the Method

The labeling of oligonucleotides with this compound is typically achieved through the reaction of an amine-modified oligonucleotide with an N-hydroxysuccinimide (NHS) ester-activated PEG linker. The primary amine on the oligonucleotide attacks the NHS ester, forming a stable amide bond. This reaction is highly efficient and specific at a slightly alkaline pH (7-9). The resulting PEGylated oligonucleotide can be purified from unreacted components using chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC) or anion-exchange HPLC (AEX-HPLC).

Applications

Oligonucleotides labeled with this compound have a broad range of applications in research and drug development, including:

  • Antisense Oligonucleotides (ASOs): PEGylated ASOs exhibit enhanced stability and cellular uptake, leading to improved gene silencing efficacy.

  • Small Interfering RNAs (siRNAs): PEGylation of siRNAs improves their in vivo stability and delivery to target tissues, overcoming a major hurdle in RNAi therapeutics.

  • Aptamers: PEGylated aptamers have longer circulation times, which is crucial for their therapeutic and diagnostic applications.

  • Drug Delivery: The PEG linker can be used to attach oligonucleotides to other molecules, such as targeting ligands or nanoparticles, for targeted drug delivery.

Quantitative Data Summary

The efficiency of oligonucleotide PEGylation can be influenced by factors such as the molar ratio of reactants, reaction time, and temperature. The following table summarizes representative data for the PEGylation of oligonucleotides.

ParameterValueReference
Oligonucleotide Type DNA antisense
PEG Linker 5 kDa, 20 kDa, 40 kDa PEG-NHS ester
Increased Stability (in exonuclease) 15-fold (5 kDa), 30-fold (20 kDa), 60-fold (40 kDa)
Purification Method RP-HPLC
Final Purity >95%
ParameterValueReference
Oligonucleotide Type mRNA
PEG Linker PEG-OligoRNA (12 kDa)
Increased Nuclease Stability (in serum) 15-fold
Increase in Protein Expression ~20-fold
Purification Method Size-Exclusion Chromatography

Experimental Protocols

Protocol 1: Labeling of Amino-Modified Oligonucleotide with Amino-PEG12-NHS Ester

This protocol describes the conjugation of an amino-modified oligonucleotide with a commercially available NHS ester of this compound.

Materials:

  • Amino-modified oligonucleotide

  • Amino-PEG12-NHS ester

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Nuclease-free water

  • Desalting columns

  • RP-HPLC system for purification

Procedure:

  • Oligonucleotide Preparation: Dissolve the amino-modified oligonucleotide in the conjugation buffer to a final concentration of 1-5 mg/mL.

  • NHS Ester Preparation: Immediately before use, dissolve the Amino-PEG12-NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Conjugation Reaction: Add a 10-20 fold molar excess of the dissolved Amino-PEG12-NHS ester to the oligonucleotide solution.

  • Incubation: Vortex the reaction mixture gently and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer such as 1 M Tris-HCl, pH 8.0.

  • Purification: Purify the PEGylated oligonucleotide from excess PEG reagent and unconjugated oligonucleotide using a desalting column followed by RP-HPLC.

  • Analysis: Analyze the purified product by mass spectrometry to confirm the conjugation and by analytical HPLC to determine purity.

Protocol 2: Purification of PEGylated Oligonucleotide by RP-HPLC

Materials:

  • Crude PEGylated oligonucleotide reaction mixture

  • RP-HPLC column (e.g., C18)

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water

  • Mobile Phase B: 0.1 M TEAA in acetonitrile

  • HPLC system with a UV detector

Procedure:

  • Column Equilibration: Equilibrate the RP-HPLC column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Sample Injection: Inject the crude reaction mixture onto the column.

  • Gradient Elution: Elute the PEGylated oligonucleotide using a linear gradient of Mobile Phase B. A typical gradient might be from 5% to 65% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the PEGylated oligonucleotide peak, which will have a longer retention time than the unconjugated oligonucleotide.

  • Desalting and Lyophilization: Desalt the collected fractions and lyophilize to obtain the purified PEGylated oligonucleotide.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis cluster_product Final Product Oligo Amino-modified Oligonucleotide React Reaction Mixture (pH 8.5, RT, 2-4h) Oligo->React PEG Amino-PEG12-NHS Ester PEG->React Purify RP-HPLC React->Purify Crude Product Analyze Mass Spec & Analytical HPLC Purify->Analyze Purified Fractions Product Purified PEGylated Oligonucleotide Analyze->Product siRNA_pathway cluster_cytoplasm Cytoplasm dsRNA Exogenous dsRNA (e.g., siRNA therapeutic) Dicer Dicer dsRNA->Dicer siRNA siRNA duplex Dicer->siRNA Cleavage RISC_loading RISC Loading siRNA->RISC_loading RISC_active Active RISC (with guide strand) RISC_loading->RISC_active Passenger strand degraded RISC_inactive Inactive RISC RISC_inactive->RISC_loading Cleavage mRNA Cleavage RISC_active->Cleavage mRNA Target mRNA mRNA->Cleavage Degradation mRNA Degradation Cleavage->Degradation Silencing Gene Silencing Degradation->Silencing

References

Modifying Liposomes with Amino-PEG12-amine: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the surface modification of liposomes is a critical step in developing targeted and effective drug delivery systems. Amino-PEG12-amine emerges as a key bifunctional linker for this purpose, offering a versatile platform for conjugating targeting ligands to the liposomal surface. This document provides detailed application notes and protocols for the utilization of this compound in liposome modification, addressing the need for reproducible and well-characterized nanocarriers.

This compound is a hydrophilic polyethylene glycol (PEG) linker with a terminal amine group. Its incorporation into liposomal formulations provides a "stealth" characteristic, prolonging circulation time by reducing clearance by the mononuclear phagocyte system. The terminal amine group serves as a reactive handle for the covalent attachment of a wide array of targeting moieties such as antibodies, peptides, and small molecules, thereby enhancing the therapeutic index of the encapsulated drug by directing the liposome to the desired site of action.

Physicochemical Characterization of this compound Modified Liposomes

The incorporation of this compound into liposomes can influence their physicochemical properties. While specific data for this compound is not extensively available in the public domain, the following table summarizes typical expected changes based on studies with similar amine-PEGylated liposomes. Researchers should perform these characterization studies for their specific formulations.

ParameterUnmodified Liposomes (Typical)This compound Modified Liposomes (Expected)Method of Analysis
Size (Diameter, nm) 100 - 200Slight increase, 110 - 220Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2< 0.2Dynamic Light Scattering (DLS)
Zeta Potential (mV) -10 to -30Shift towards neutral or slightly positive (-5 to +10)Laser Doppler Velocimetry
Encapsulation Efficiency (%) Varies with drug and loading methodGenerally comparable to unmodified liposomesSpectrophotometry, HPLC
Drug Loading (%) Varies with drug and lipid compositionGenerally comparable to unmodified liposomesSpectrophotometry, HPLC

Note: The actual values will depend on the specific lipid composition, drug encapsulated, and the molar percentage of this compound incorporated.

Experimental Protocols

Detailed methodologies are crucial for the successful formulation and functionalization of this compound modified liposomes.

Protocol 1: Formulation of this compound Modified Liposomes by Thin-Film Hydration

This protocol describes the preparation of liposomes incorporating DSPE-PEG12-amine, a common phospholipid conjugate of this compound.

Materials:

  • Primary phospholipid (e.g., DSPC, DPPC)

  • Cholesterol

  • DSPE-PEG12-amine

  • Chloroform or a chloroform:methanol mixture (2:1 v/v)

  • Aqueous buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Drug to be encapsulated

Procedure:

  • Lipid Film Formation:

    • Dissolve the primary phospholipid, cholesterol, and DSPE-PEG12-amine in the organic solvent in a round-bottom flask. A typical molar ratio is 55:40:5 (phospholipid:cholesterol:DSPE-PEG12-amine).

    • Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the phase transition temperature of the primary lipid to form a thin, uniform lipid film on the flask wall.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the aqueous buffer (containing the hydrophilic drug, if applicable) by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to sonication (using a bath or probe sonicator) or extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm).

  • Purification:

    • Remove unencapsulated drug and other impurities by size exclusion chromatography or dialysis.

G cluster_0 Lipid Film Formation cluster_1 Hydration cluster_2 Size Reduction cluster_3 Purification a Dissolve Lipids in Organic Solvent b Rotary Evaporation a->b c High Vacuum Drying b->c d Add Aqueous Buffer (with drug) c->d e Formation of MLVs d->e f Sonication or Extrusion e->f g Size Exclusion Chromatography or Dialysis f->g

Fig. 1: Workflow for Liposome Formulation.
Protocol 2: Surface Functionalization with a Targeting Ligand

This protocol outlines the conjugation of a carboxyl-containing targeting ligand to the amine-functionalized liposomes using EDC/NHS chemistry.

Materials:

  • This compound modified liposomes in a suitable buffer (e.g., MES buffer, pH 6.5)

  • Targeting ligand with a carboxylic acid group

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size exclusion chromatography column)

Procedure:

  • Activation of Ligand:

    • Dissolve the targeting ligand in an appropriate buffer.

    • Add EDC and NHS (or Sulfo-NHS) to the ligand solution to activate the carboxyl groups. A typical molar excess of EDC and NHS over the ligand is 10-fold.

    • Incubate the mixture for 15-30 minutes at room temperature.

  • Conjugation to Liposomes:

    • Add the activated ligand solution to the suspension of amine-modified liposomes.

    • Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

  • Quenching:

    • Add a quenching solution to stop the reaction and deactivate any unreacted NHS-esters.

  • Purification:

    • Purify the functionalized liposomes from unreacted ligand and coupling reagents using size exclusion chromatography or dialysis.

G cluster_0 Ligand Activation cluster_1 Conjugation cluster_2 Quenching & Purification a Dissolve Ligand b Add EDC/NHS a->b c Incubate b->c d Add Activated Ligand to Liposomes c->d e Incubate d->e f Add Quenching Solution e->f g Purify f->g

Fig. 2: Ligand Conjugation Workflow.

Cellular Uptake and Cytotoxicity

The modification of liposomes with this compound and subsequent conjugation of targeting ligands are intended to enhance cellular uptake by specific cell populations. The positive charge that can be imparted by the amine group at physiological pH may also enhance interactions with negatively charged cell membranes, potentially leading to increased non-specific uptake if not properly shielded by the PEG chain or a targeting ligand.

Expected Cellular Uptake Profile of this compound Modified Liposomes
Liposome FormulationTarget Cell LineNon-Target Cell LineExpected Outcome
Unmodified Liposomes Low UptakeLow UptakeMinimal cellular interaction.
This compound Liposomes Moderate UptakeModerate UptakeIncreased non-specific uptake due to charge interactions.
Targeted this compound Liposomes High UptakeLow UptakeReceptor-mediated endocytosis leads to selective uptake.

Note: Cellular uptake should be quantified using techniques such as flow cytometry or fluorescence microscopy with fluorescently labeled liposomes. Cytotoxicity should be assessed using assays like MTT or LDH to ensure the modified liposomes are not inherently toxic.

Signaling Pathways

Currently, there is a lack of specific published research detailing the direct impact of this compound modified liposomes on intracellular signaling pathways. The signaling pathways affected would primarily be determined by the nature of the encapsulated drug and the specific receptor targeted by the conjugated ligand. For instance, if a ligand targets a receptor tyrosine kinase, pathways such as the MAPK/ERK and PI3K/Akt pathways would likely be modulated upon receptor binding and internalization of the liposome.

G cluster_0 Cellular Interaction cluster_1 Internalization & Drug Release cluster_2 Downstream Signaling (Example) a Targeted Liposome b Cell Surface Receptor a->b Binding c Endocytosis b->c d Endosome c->d e Drug Release d->e f Drug Target Interaction e->f g Signaling Cascade (e.g., MAPK, PI3K/Akt) f->g h Cellular Response (e.g., Apoptosis, Growth Arrest) g->h

Fig. 3: General Cellular Interaction and Signaling.

Troubleshooting & Optimization

Technical Support Center: Amino-PEG12-amine Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-amine conjugation. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this compound in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a homobifunctional linker containing two primary amine groups separated by a 12-unit polyethylene glycol (PEG) chain. The primary amines are reactive towards various functional groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, enabling the covalent linkage of molecules. The hydrophilic PEG spacer enhances the solubility and reduces aggregation of the resulting conjugate. It is often used to link two molecules together or to introduce a PEG spacer between a molecule and a surface.

Q2: What is the fundamental chemistry behind conjugating a molecule to this compound using an NHS ester?

The conjugation chemistry relies on the reaction between a primary amine (-NH₂) on the this compound and an N-hydroxysuccinimide (NHS) ester-activated carboxyl group on the molecule of interest. The amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[][2] This reaction is highly efficient and specific for primary amines under appropriate conditions.[][3]

Reaction Chemistry: NHS Ester with Primary Amine

G Molecule-NHS Molecule-C(=O)O-NHS (NHS Ester) Conjugate Molecule-C(=O)NH-PEG12-NH₂ (Stable Amide Bond) Molecule-NHS->Conjugate + PEG-Amine H₂N-PEG12-NH₂ (this compound) PEG-Amine->Conjugate pH 7.2-8.5 NHS NHS (Byproduct)

Caption: Reaction of an NHS ester with this compound to form a stable amide bond.

Q3: What is the primary competing reaction I should be aware of?

The main competing reaction is the hydrolysis of the NHS ester.[4] In an aqueous environment, water molecules can attack and hydrolyze the NHS ester, rendering it inactive and unable to react with the amine. The rate of this hydrolysis increases significantly with higher pH. Therefore, the conjugation reaction is a competition between the desired aminolysis (reaction with the amine) and the undesired hydrolysis.

Competing Reactions for NHS Esters

G cluster_aminolysis Desired Reaction (Aminolysis) cluster_hydrolysis Side Reaction (Hydrolysis) NHS_Ester Molecule-NHS Ester Amine H₂N-PEG12-NH₂ NHS_Ester->Amine pH 7.2-8.5 Water H₂O NHS_Ester->Water Higher pH increases rate Amide_Bond Stable Conjugate Amine->Amide_Bond Inactive_Acid Inactive Carboxylic Acid Water->Inactive_Acid

Caption: Competing pathways for an NHS ester: desired aminolysis versus undesired hydrolysis.

Troubleshooting Guide

This section addresses common problems encountered during this compound conjugation reactions.

Problem 1: Low Conjugation Yield

Question: I am observing a very low yield of my desired conjugate. What are the potential causes and how can I improve it?

Answer: Low conjugation yield is a frequent issue that can stem from several factors related to reaction conditions and reagent quality. A systematic approach to troubleshooting is recommended.

Potential Cause Explanation Recommended Solution
Suboptimal pH The reaction is pH-dependent. At low pH (<7), the primary amines on the PEG are protonated (-NH₃⁺) and non-nucleophilic. At high pH (>8.5-9), the hydrolysis of the NHS ester is rapid, reducing its availability to react with the amine.The optimal pH range is typically 7.2-8.5. A pH of 8.3-8.5 is often a good starting point. Verify the pH of your reaction mixture before initiating the conjugation.
Incorrect Buffer Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester, significantly reducing the yield.Use amine-free buffers like phosphate-buffered saline (PBS), borate, carbonate, or HEPES. If your molecule of interest is in an incompatible buffer, perform a buffer exchange via dialysis or gel filtration prior to the reaction.
Hydrolyzed NHS Ester Reagent NHS esters are moisture-sensitive and can hydrolyze if not stored or handled properly. Repeated freeze-thaw cycles or exposure to ambient moisture can lead to reagent inactivation.Store NHS ester reagents desiccated at -20°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous, amine-free DMSO or DMF immediately before use.
Low Reactant Concentration In dilute solutions, the competing hydrolysis reaction (a unimolecular reaction with water) can be favored over the desired bimolecular conjugation reaction.Increase the concentration of your protein/molecule and the PEG-linker if possible. A typical protein concentration is 1-10 mg/mL.
Steric Hindrance The reactive site on your molecule of interest might be sterically hindered, preventing the this compound from accessing it.While this compound already provides a spacer, if steric hindrance is suspected from the molecule itself, there may be a need to explore alternative conjugation strategies.

Troubleshooting Workflow for Low Yield

G Start Start: Low Conjugation Yield Check_pH Is pH between 7.2-8.5? Start->Check_pH Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Buffer Is buffer amine-free (e.g., PBS, Borate)? Check_pH->Check_Buffer Yes Adjust_pH->Check_Buffer Buffer_Exchange Perform buffer exchange Check_Buffer->Buffer_Exchange No Check_Reagent Is NHS ester fresh and handled correctly? Check_Buffer->Check_Reagent Yes Buffer_Exchange->Check_Reagent New_Reagent Use fresh, anhydrous reagent and solvent Check_Reagent->New_Reagent No Check_Concentration Are reactant concentrations adequate? Check_Reagent->Check_Concentration Yes New_Reagent->Check_Concentration Increase_Conc Increase concentrations Check_Concentration->Increase_Conc No Success Yield Improved Check_Concentration->Success Yes Increase_Conc->Success

Caption: A decision tree for troubleshooting low yield in NHS ester conjugation reactions.

Problem 2: Aggregation of the Conjugate

Question: My conjugated product is precipitating out of solution. What is causing this aggregation and how can I prevent it?

Answer: Aggregation can occur if the conjugation process alters the protein's stability or if the resulting conjugate is less soluble under the reaction or storage conditions.

Potential Cause Explanation Recommended Solution
High Degree of Labeling Attaching too many PEG chains can alter the surface properties of a protein, leading to conformational changes and aggregation.Optimize the molar ratio of the NHS ester-molecule to the this compound (or vice versa). Perform small-scale pilot reactions with varying molar ratios to find the optimal degree of labeling that maintains solubility.
Inappropriate Buffer Conditions The buffer's pH or ionic strength may not be optimal for the stability of your specific protein or the final conjugate.Screen different buffer conditions (e.g., varying pH, ionic strength). Consider including stabilizing excipients like arginine or polysorbates in the reaction mixture.
Hydrophobicity of the Attached Molecule If the molecule being attached via the PEG linker is very hydrophobic, it can decrease the overall solubility of the final conjugate, leading to aggregation.The PEG linker itself is designed to increase hydrophilicity. However, if aggregation persists, further optimization of the formulation, such as the addition of surfactants, may be necessary.
Problem 3: Difficulty in Purifying the Conjugate

Question: I'm struggling to separate my final conjugate from unreacted starting materials. What are the recommended purification methods?

Answer: The choice of purification method depends on the size and properties of your conjugate relative to the starting materials. A mix of unreacted protein, unreacted PEG, and the desired conjugate is common.

Purification Method Principle Best For Separating Considerations
Size Exclusion Chromatography (SEC) Separates molecules based on their hydrodynamic radius (size).Conjugate from unreacted small molecules (e.g., excess PEG-linker, hydrolyzed NHS ester). Can also separate native protein from PEGylated protein if the size difference is significant.Highly effective for removing low molecular weight by-products. Resolution between species with small size differences can be challenging.
Ion Exchange Chromatography (IEX) Separates molecules based on their net surface charge.Native protein from PEGylated protein. The PEG chain can shield the protein's charges, altering its elution profile.Very effective for separating species with different degrees of PEGylation at low modification levels.
Dialysis / Ultrafiltration Separates molecules based on a molecular weight cut-off (MWCO) membrane.Conjugate from small molecule impurities like unreacted PEG linkers and quenching reagents.Ensure the MWCO is significantly smaller than your conjugate to prevent product loss. This is a cost-effective method for buffer exchange and removing small contaminants.
Reverse Phase HPLC (RP-HPLC) Separates molecules based on hydrophobicity.Can be used for analytical characterization and purification, especially for separating positional isomers.The organic solvents and stationary phases used can potentially denature proteins.

Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to this compound

This protocol describes the conjugation of an NHS ester-activated molecule to this compound.

Materials:

  • Molecule with an activated NHS ester group.

  • This compound.

  • Reaction Buffer: Amine-free buffer, e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5.

  • Solvent: Anhydrous, amine-free DMSO or DMF for dissolving the NHS ester.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., desalting column for SEC).

Procedure:

  • Prepare Reactants:

    • Dissolve the this compound in the Reaction Buffer to the desired concentration.

    • Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to create a concentrated stock solution.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS ester solution to the this compound solution. The volume of organic solvent should ideally not exceed 10% of the total reaction volume.

    • Mix gently and immediately.

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours. Incubation time may require optimization.

  • Quenching:

    • Stop the reaction by adding the Quenching Buffer to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate from excess reagents and byproducts using an appropriate method, such as size exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of the Conjugate

After purification, it is crucial to characterize the conjugate to confirm successful PEGylation.

Analytical Method Information Provided
SDS-PAGE Visual confirmation of an increase in molecular weight of a protein after conjugation.
Mass Spectrometry (MS) Precise determination of the molecular weight of the conjugate, allowing for confirmation of the number of PEG linkers attached.
HPLC (SEC, IEX, RP-HPLC) Assessment of purity, detection of aggregates, and quantification of different PEGylated species. Charged aerosol detection can be used to quantify PEG reagents that lack a UV chromophore.
UV-Vis Spectroscopy Can be used to determine the degree of labeling if either the molecule or the PEG linker has a distinct chromophore.

References

Technical Support Center: Preventing Aggregation During Protein PEGylation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during PEGylation?

Protein aggregation during PEGylation is a multifaceted issue that can arise from several factors:

  • Intermolecular Cross-linking: Bifunctional PEG reagents, which have reactive groups at both ends, can physically link multiple protein molecules together, leading to the formation of large, insoluble aggregates.[1]

  • High Protein Concentration: When protein molecules are in close proximity at high concentrations, the probability of intermolecular interactions and aggregation increases significantly.[1]

  • Suboptimal Reaction Conditions: Key parameters such as pH, temperature, and buffer composition can dramatically affect a protein's stability and solubility.[1] Deviations from the optimal range for a specific protein can lead to the exposure of hydrophobic regions, which promotes aggregation.[1]

  • PEG-Protein Interactions: While PEG is generally used to enhance protein stability, interactions between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation.[1] The length of the PEG chain can also influence these interactions.

  • Poor Reagent Quality: The presence of impurities or a high percentage of diol in what is intended to be a monofunctional PEG reagent can cause unintended cross-linking.

  • Pre-existing Aggregates: If the initial protein sample contains aggregates, these can act as seeds, accelerating further aggregation during the PEGylation reaction.

Q2: How does the choice of PEGylation chemistry affect aggregation?

The chemistry used to conjugate PEG to a protein is critical. For instance, reductive amination using PEG-aldehyde reacts with primary amines (N-terminus or lysine residues) to form a stable linkage. The pH of this reaction is crucial; a lower pH (around 5.0-6.5) favors selective PEGylation of the N-terminal amine, which can reduce multi-PEGylation and subsequent aggregation. Conversely, neutral to high pH (7.0 and above) increases the reactivity of lysine residues, potentially leading to a higher degree of PEGylation and a greater risk of aggregation.

Q3: Can PEGylation itself make aggregates more soluble?

Yes, in some cases, PEGylation can prevent protein precipitation by rendering the aggregates soluble. For example, N-terminal attachment of a 20 kDa PEG moiety to Granulocyte Colony-Stimulating Factor (GCSF) was shown to keep aggregates in solution. This effect is thought to be mediated by the favorable solvation of water molecules around the PEG group, which sterically hinders further protein-protein association.

Q4: How can I detect and quantify protein aggregation?

Several analytical techniques are available to monitor and quantify aggregation:

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. Aggregates, being larger, will elute earlier than the monomeric PEGylated protein.

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and is highly sensitive for detecting the presence of larger aggregates.

  • SDS-PAGE (Non-reducing): Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis run under non-reducing conditions can reveal high-molecular-weight species that correspond to cross-linked protein aggregates.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS can identify the molecular weight of the PEGylated protein and detect the presence of multimers.

  • Turbidity Measurements: An increase in the turbidity of the reaction mixture, measured by UV-Vis spectrophotometry, can indicate the formation of insoluble aggregates.

Troubleshooting Guide for Protein Aggregation

If you are observing significant precipitation or aggregation during your PEGylation reaction, follow this step-by-step guide to troubleshoot and mitigate the issue.

G cluster_0 Troubleshooting Workflow for PEGylation Aggregation cluster_1 Condition Optimization Details problem Problem: Significant Aggregation Observed step1 Step 1: Optimize Reaction Conditions problem->step1 step2 Step 2: Incorporate Stabilizing Excipients step1->step2 If aggregation persists p_conc Protein Concentration step1->p_conc peg_ratio PEG:Protein Ratio step1->peg_ratio ph pH step1->ph temp Temperature step1->temp step3 Step 3: Control Reaction Rate step2->step3 If aggregation persists step4 Step 4: Consider Alternative Strategies step3->step4 If aggregation persists solution Solution: Minimized Aggregation step4->solution G cluster_causes Primary Causes of Aggregation cluster_solutions Preventative Strategies C1 Intermolecular Cross-linking S1 Use Monofunctional PEG or Alternative Chemistry C1->S1 C2 High Protein Concentration S2 Lower Protein Concentration C2->S2 S4 Add Stabilizing Excipients (e.g., Arginine) C2->S4 C3 Suboptimal Conditions (pH, Temp) S3 Optimize Reaction Buffer and Temperature C3->S3 C3->S4 S5 Control Reaction Rate C3->S5

References

Technical Support Center: Improving Amino-PEG12-amine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the efficiency of Amino-PEG12-amine coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental chemistry behind this compound coupling?

This compound is a bifunctional linker with primary amine groups at both ends of a 12-unit polyethylene glycol (PEG) chain.[1] Coupling this linker to a molecule, such as a protein or a small molecule drug, typically involves reacting one of its primary amines with an activated functional group on the target molecule. A common method is the use of N-hydroxysuccinimide (NHS) esters, which react with primary amines to form stable amide bonds.[2][3] This reaction is a nucleophilic acyl substitution where the amine group acts as a nucleophile, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group.[4]

Q2: What is the primary competing reaction that reduces coupling efficiency?

The main competing reaction is the hydrolysis of the NHS ester. In an aqueous environment, the NHS ester can react with water, which leads to the formation of an unreactive carboxylic acid and N-hydroxysuccinimide.[5] This hydrolysis reaction is highly dependent on the pH of the solution and is a major cause of reduced coupling efficiency.

Q3: How does pH critically affect the coupling reaction?

The pH of the reaction buffer is a critical factor that influences both the desired amine reaction and the competing hydrolysis.

  • Amine Reactivity: For the coupling reaction to occur, the primary amine on the this compound must be in its deprotonated, nucleophilic state (-NH2). At acidic pH, the amine group is protonated (-NH3+), rendering it non-reactive.

  • NHS Ester Stability: The rate of NHS ester hydrolysis increases significantly with increasing pH.

Therefore, the optimal pH is a compromise, typically between 7.2 and 8.5 , to ensure sufficient amine reactivity while minimizing hydrolysis. For many applications, a pH of 8.3-8.5 is considered optimal.

Q4: Can I use common laboratory buffers like Tris or glycine?

No, it is crucial to avoid buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with the this compound for reaction with the NHS ester, leading to a significant decrease in coupling efficiency. Recommended buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, and borate buffers.

Q5: How should I prepare and handle the NHS ester reagent?

NHS esters are moisture-sensitive. To maintain their reactivity:

  • Storage: Store the solid NHS ester reagent at -20°C in a desiccator.

  • Equilibration: Before opening, always allow the vial to equilibrate to room temperature to prevent water condensation on the cold powder.

  • Stock Solutions: If the NHS ester is not water-soluble, prepare a stock solution in a dry, amine-free organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) immediately before use. Ensure the solvent is of high quality. Aqueous solutions of NHS esters are not stable and should be used immediately.

Troubleshooting Guide

This guide addresses common problems encountered during this compound coupling reactions.

Problem 1: Low or No Coupling Efficiency
Possible Cause Recommended Solution
Incorrect Buffer Ensure you are using an amine-free buffer such as PBS, HEPES, or Borate within a pH range of 7.2-8.5. Avoid Tris and glycine buffers. Verify the pH of your reaction mixture.
Hydrolyzed NHS Ester Use a fresh vial of the NHS ester reagent. Ensure proper storage and handling to prevent moisture contamination. Prepare stock solutions in anhydrous solvent immediately before use.
Suboptimal Molar Ratio The molar excess of the NHS ester over the amine-containing molecule may be too low. For concentrated protein solutions (>2 mg/mL), a 5- to 20-fold molar excess is a good starting point. For more dilute solutions, a higher molar excess may be required. Optimization is often necessary.
Low Reaction Temperature While reactions can be performed at 4°C to minimize hydrolysis, this also slows down the coupling reaction. Consider increasing the reaction time or performing the reaction at room temperature for a shorter duration (e.g., 30-60 minutes).
Presence of Other Nucleophiles Ensure your sample is free from other primary amine-containing contaminants. High concentrations of sodium azide (>0.02%) can also interfere with the reaction.
Problem 2: Inconsistent Results Between Experiments
Possible Cause Recommended Solution
Variable Reagent Activity Re-evaluate the handling and storage of your NHS ester. Small variations in moisture exposure can lead to significant differences in reactivity. Use fresh stock solutions for each experiment.
pH Fluctuation During large-scale reactions, the hydrolysis of the NHS ester can release N-hydroxysuccinimide, which is acidic and can lower the pH of the reaction mixture. Use a buffer with sufficient buffering capacity or monitor and adjust the pH during the reaction.
Inaccurate Quantitation Ensure accurate concentration determination of both the this compound and the target molecule. Use reliable methods for quantifying the extent of PEGylation.

Data Presentation: NHS Ester Stability

The stability of the NHS ester is crucial for efficient coupling. The half-life of the NHS ester is highly dependent on the pH of the aqueous solution.

Table 1: Half-life of NHS Esters at Various pH Values

pHTemperature (°C)Half-life
7.004-5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Experimental Protocols

General Protocol for Coupling this compound to a Protein via an NHS Ester

This protocol provides a general starting point. Optimization of molar ratios, reaction time, and temperature is highly recommended for each specific application.

Materials:

  • Protein to be labeled in an amine-free buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 7.2-8.5)

  • This compound

  • NHS ester crosslinker (if the target molecule is not already NHS-activated)

  • Anhydrous DMSO or DMF (for dissolving water-insoluble NHS esters)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Dissolve or dialyze the protein into the chosen amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare the NHS Ester Solution (if applicable):

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mM.

  • Prepare the this compound Solution:

    • Dissolve the this compound in the reaction buffer.

  • Perform the Coupling Reaction:

    • This can be a one-step or two-step process depending on whether you are using a pre-activated NHS-ester target or activating your target in situ. For coupling to an NHS-activated molecule, proceed as follows:

    • Add the desired molar excess (e.g., 20-fold) of the this compound solution to the NHS-activated molecule solution.

    • If your NHS ester was dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours. Gentle mixing is recommended.

  • Quench the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS esters, add the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove unreacted this compound and other byproducts by size-exclusion chromatography (desalting column) or dialysis.

  • Analyze the Conjugate:

    • Characterize the extent of PEGylation using appropriate analytical techniques such as SDS-PAGE, mass spectrometry, or HPLC.

Visualization of Workflows and Logic

Experimental Workflow for this compound Coupling

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer coupling Coupling Reaction (RT or 4°C) prep_protein->coupling prep_peg Prepare this compound Solution prep_peg->coupling prep_nhs Prepare NHS Ester Stock Solution prep_nhs->coupling quench Quench Reaction (e.g., Tris Buffer) coupling->quench purify Purify Conjugate (SEC or Dialysis) quench->purify analyze Analyze Conjugate (SDS-PAGE, MS, HPLC) purify->analyze

Caption: A generalized workflow for protein conjugation with this compound.

Troubleshooting Logic for Low Coupling Efficiency

troubleshooting_workflow start Low Coupling Efficiency check_buffer Check Buffer Type and pH (Amine-free, pH 7.2-8.5?) start->check_buffer check_reagent Check NHS Ester Reagent (Fresh? Stored properly?) check_buffer->check_reagent [Yes] correct_buffer Use Correct Buffer and Verify pH check_buffer->correct_buffer [No] check_ratio Check Molar Ratio (Sufficient excess?) check_reagent->check_ratio [Yes] use_fresh_reagent Use Fresh Reagent and Anhydrous Solvent check_reagent->use_fresh_reagent [No] check_conditions Check Reaction Conditions (Time and Temperature?) check_ratio->check_conditions [Yes] optimize_ratio Optimize Molar Ratio (Titration) check_ratio->optimize_ratio [No] optimize_conditions Optimize Time and Temperature check_conditions->optimize_conditions [No] success Improved Efficiency check_conditions->success [All Yes] correct_buffer->start use_fresh_reagent->start optimize_ratio->start optimize_conditions->start

Caption: A troubleshooting decision tree for low coupling efficiency.

References

Technical Support Center: Troubleshooting Low Yield in Bioconjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for bioconjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yield in bioconjugation reactions?

A1: Low bioconjugation yield can stem from several factors, including:

  • Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder the reaction.[1][]

  • Poor Reagent Quality: Degradation of crosslinkers or biomolecules due to improper storage or handling is a frequent cause.[3][4]

  • Inaccessible Reactive Sites: The target functional groups on the biomolecule may be buried within its three-dimensional structure.[1]

  • Competing Side Reactions: Hydrolysis of the reactive groups on the crosslinker is a common side reaction that reduces the amount of reagent available for conjugation.

  • Protein Aggregation: The conjugation process can sometimes induce protein aggregation, leading to a loss of soluble, active product.

  • Issues with Purification: The desired conjugate may be lost during purification steps if the chosen method is not optimal.

  • Interfering Buffer Components: The presence of substances like Tris, glycine, or sodium azide in the reaction buffer can interfere with common conjugation chemistries.

Q2: How can I determine the efficiency of my conjugation reaction?

A2: Several methods can be used to quantify conjugation efficiency:

  • Spectrophotometry: If the molecule being conjugated has a distinct absorbance, the degree of labeling can be determined using UV-Vis spectroscopy. For some reactions, the release of a byproduct can be monitored; for instance, the release of pyridine-2-thione in reactions involving SSPy linkers can be measured at 343 nm.

  • Chromatography: Techniques like Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC) can separate the conjugate from unreacted biomolecules and small molecules, allowing for quantification of the product.

  • Gel Electrophoresis: SDS-PAGE can be used to visualize the formation of the higher molecular weight conjugate compared to the unconjugated protein.

  • Mass Spectrometry: Mass spectrometry provides a precise measurement of the molecular weight of the conjugate, confirming the number of molecules attached to the biomolecule.

Q3: What is the optimal molar ratio of crosslinker to biomolecule?

A3: The optimal molar ratio is highly dependent on the specific reactants and the desired degree of labeling. A molar excess of the crosslinker is generally used to drive the reaction to completion. For many applications, a starting point of a 10- to 20-fold molar excess of the linker over the biomolecule is recommended. However, this should be optimized for each specific system to avoid over-conjugation, which can lead to loss of biological activity or aggregation.

Q4: How can I prevent protein aggregation during conjugation?

A4: To minimize aggregation, consider the following strategies:

  • Optimize Buffer Conditions: Screen different pH values and ionic strengths.

  • Include Excipients: Additives like arginine or polysorbate can help to stabilize the protein.

  • Lower the Reaction Temperature: Performing the reaction at 4°C can reduce aggregation.

  • Use Hydrophilic Linkers: Incorporating linkers with moieties like polyethylene glycol (PEG) can enhance the solubility and stability of the conjugate.

Q5: How do I choose the right purification method for my bioconjugate?

A5: The choice of purification method depends on the physicochemical properties of your conjugate and the contaminants.

  • Size Exclusion Chromatography (SEC): Ideal for separating the larger bioconjugate from smaller, unreacted crosslinkers and byproducts.

  • Ion-Exchange Chromatography (IEX): Separates molecules based on their net charge. This can be useful if the conjugation process alters the overall charge of the biomolecule.

  • Hydrophobic Interaction Chromatography (HIC): Separates based on hydrophobicity. This is particularly useful for characterizing antibody-drug conjugates (ADCs), as the addition of hydrophobic drugs increases the hydrophobicity of the antibody.

  • Affinity Chromatography: Can be used if one of the components has a specific binding partner (e.g., using Protein A/G for antibodies).

  • Dialysis or Tangential Flow Filtration (TFF): Effective for removing small molecule impurities and for buffer exchange.

Troubleshooting Guides

Problem: Low or No Conjugation Product Observed

This guide will walk you through a systematic approach to identify and resolve the root cause of low conjugation yield.

TroubleshootingWorkflow start Low Conjugation Yield reagent_check Check Reagent Quality & Storage start->reagent_check reaction_conditions Review Reaction Conditions start->reaction_conditions protein_issues Investigate Biomolecule Properties start->protein_issues purification_check Evaluate Purification Method start->purification_check reagent_sol Use fresh reagents. Verify storage conditions. reagent_check->reagent_sol conditions_sol Optimize pH, molar ratio, temperature, and time. reaction_conditions->conditions_sol protein_sol Check for active functional groups. Assess steric hindrance. Test for aggregation. protein_issues->protein_sol purification_sol Analyze flow-through and all fractions. Consider alternative purification method. purification_check->purification_sol

Caption: A decision tree for troubleshooting low bioconjugation yield.

Potential Cause Recommended Solution
Degraded Reagents Use fresh, high-quality crosslinkers and biomolecules. Ensure reagents are stored according to the manufacturer's instructions, protecting them from moisture and light where necessary.
Incorrect Buffer Composition Ensure the reaction buffer is free from interfering substances. For amine-reactive chemistry (e.g., NHS esters), avoid buffers containing primary amines like Tris or glycine. For thiol-reactive chemistry (e.g., maleimides), avoid buffers containing sulfhydryl compounds like DTT.
Suboptimal pH The optimal pH is critical for specific chemistries. Verify and adjust the pH of your reaction buffer. Refer to the table below for recommended pH ranges for common chemistries.
Incorrect Molar Ratio Optimize the molar ratio of the crosslinker to the biomolecule. Start with a 10-20 fold molar excess of the crosslinker and perform a titration to find the optimal ratio for your specific system.
Inactive or Inaccessible Functional Groups Confirm the presence and accessibility of the target functional groups. For thiols, ensure disulfide bonds are adequately reduced. If steric hindrance is suspected, consider using a linker with a longer spacer arm.
Protein Aggregation Analyze the reaction mixture for signs of precipitation. If aggregation is observed, try optimizing the buffer, lowering the reaction temperature, or including stabilizing excipients.
Product Loss During Purification Analyze all fractions from your purification process (including flow-through and wash steps) to ensure the conjugate is not being discarded. If necessary, switch to a different purification method.
Optimizing Reaction Conditions for Common Chemistries

The choice of reaction parameters is critical to maximize yield and minimize side reactions. The following table summarizes recommended conditions for common bioconjugation chemistries.

Chemistry Target Functional Group Reactive Group Recommended pH Range Common Side Reactions Mitigation Strategies
Amine-reactive Primary amines (-NH₂)NHS ester7.0 - 8.5Hydrolysis of NHS esterWork at the lower end of the pH range; use fresh reagents; minimize reaction time.
Thiol-reactive Sulfhydryls (-SH)Maleimide6.5 - 7.5Hydrolysis of maleimide; reaction with amines at high pHMaintain pH below 7.5; perform post-reaction hydrolysis of unreacted maleimides.
Carbonyl-reactive Aldehydes, KetonesHydrazide4.5 - 5.5Slow reaction rateUse a catalyst like aniline to increase the reaction rate.

Detailed Experimental Protocols

Protocol 1: General Procedure for NHS Ester Conjugation to a Protein

Objective: To conjugate a small molecule containing an N-hydroxysuccinimide (NHS) ester to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • NHS ester-functionalized molecule

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Prepare Protein: Dissolve the protein in the reaction buffer to a known concentration (e.g., 1-10 mg/mL). Ensure the buffer is free of any primary amines.

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small amount of anhydrous organic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently stirring or vortexing.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 2-4 hours.

  • Quenching: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for an additional 15-30 minutes.

  • Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size-exclusion column equilibrated with the desired storage buffer.

  • Characterization: Analyze the purified conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.

NHS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_protein Prepare Protein in Amine-Free Buffer mix Add NHS Ester to Protein (Molar Excess) prep_protein->mix prep_nhs Prepare Fresh NHS Ester Solution prep_nhs->mix incubate Incubate (RT or 4°C) mix->incubate quench Quench with Tris or Glycine incubate->quench purify Purify (e.g., SEC) quench->purify characterize Characterize (UV-Vis, SDS-PAGE) purify->characterize

Caption: A simplified workflow for a typical NHS ester bioconjugation experiment.

Protocol 2: General Procedure for Maleimide Conjugation to a Protein Thiol

Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue.

Materials:

  • Protein with accessible sulfhydryl groups

  • Reducing agent (e.g., TCEP or DTT), if needed

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5, with EDTA to prevent re-oxidation of thiols)

  • Maleimide-functionalized molecule

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Quenching reagent (e.g., β-mercaptoethanol or free cysteine)

  • Purification column

Procedure:

  • Protein Preparation (if necessary): If the protein's cysteine residues are involved in disulfide bonds, they must first be reduced. Incubate the protein with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature.

  • Remove Reducing Agent: It is critical to remove the reducing agent before adding the maleimide reagent. This is typically done using a desalting column.

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in a compatible organic solvent to create a stock solution.

  • Reaction: Add a 10-20 fold molar excess of the maleimide solution to the reduced protein solution.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add a quenching reagent (e.g., free cysteine) to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15-30 minutes.

  • Purification: Purify the conjugate using a suitable chromatography method (e.g., SEC).

  • Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation and SDS-PAGE.

Activity_Preservation goal Maintain Biological Activity site_specific Site-Specific Conjugation goal->site_specific mild_conditions Mild Reaction Conditions goal->mild_conditions linker_choice Appropriate Linker Selection goal->linker_choice site_specific_details Target unique residues (e.g., single cysteine). Use enzymatic ligation. site_specific->site_specific_details conditions_details Neutral pH. Lower temperature. Minimize reaction time. mild_conditions->conditions_details linker_details Use hydrophilic linkers (PEG). Optimize linker length. linker_choice->linker_details

Caption: Key strategies to preserve biological activity during bioconjugation.

References

side reactions of Amino-PEG12-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Amino-PEG12-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding common side reactions and troubleshooting experiments involving this homobifunctional PEG linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a hydrophilic, homobifunctional crosslinker containing two primary amine groups at either end of a 12-unit polyethylene glycol (PEG) spacer.[1] Its primary applications include:

  • Crosslinking proteins and other biomolecules: The two amine groups can react with various functional groups, such as activated esters (e.g., NHS esters) or carboxylic acids, to form stable amide bonds, thus linking two molecules together.[1]

  • Surface modification: It can be used to functionalize surfaces of nanoparticles, liposomes, and other materials to improve their biocompatibility and provide reactive sites for further conjugation.

  • Spacer arm in bioconjugation: The PEG chain acts as a flexible, water-soluble spacer to connect two molecules without causing steric hindrance.

Q2: What are the most common side reactions when using this compound?

The most prevalent side reaction is uncontrolled crosslinking or polymerization . Due to the presence of two reactive amine groups, this compound can react with multiple target molecules, leading to the formation of large aggregates or a heterogeneous mixture of products. This can result in:

  • Precipitation of the conjugate.

  • Reduced yield of the desired product.

  • Difficulty in purification and characterization.

  • Loss of biological activity if the crosslinking sterically hinders active sites.

Another potential issue is the hydrolysis of the activated species (e.g., NHS ester) on the target molecule, which competes with the desired conjugation reaction.

Q3: How can I control the reaction to favor mono-conjugation versus di-conjugation (crosslinking)?

Controlling the extent of conjugation is critical. The two main strategies are:

  • Stoichiometric Control: Carefully adjusting the molar ratio of this compound to your target molecule is the most effective way to control the reaction outcome.

    • To favor mono-conjugation (where only one amine group of the PEG reacts), use a molar excess of the target molecule relative to the this compound.

    • To favor di-conjugation or crosslinking, use a molar excess of this compound relative to the target molecule, or adjust the ratio to be closer to stoichiometric equivalence, depending on the desired outcome.[2]

  • pH Control: The reactivity of primary amines is pH-dependent. By controlling the pH of the reaction, you can influence the rate of conjugation. For reactions with NHS esters, a pH range of 7-9 is generally recommended for efficient amide bond formation.[2] For selective N-terminal PEGylation on a protein, a slightly lower pH can be used to keep the epsilon-amino groups of lysine residues protonated and less reactive.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation 1. Hydrolyzed activated group (e.g., NHS-ester) on the target molecule. 2. Presence of primary amines in the buffer (e.g., Tris, glycine). 3. Incorrect pH of the reaction buffer. 4. Steric hindrance on the target molecule. 1. Prepare fresh activated target molecule solution immediately before use. Store reagents in a desiccated environment. 2. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. [3]3. Ensure the reaction pH is between 7 and 9 for NHS-ester reactions. 4. Increase reaction time or temperature slightly, while monitoring for side product formation.
Protein/conjugate precipitation during or after the reaction 1. Excessive crosslinking leading to large, insoluble aggregates. 2. Change in solubility of the modified protein. 3. Use of an organic co-solvent (like DMSO or DMF) at a high final concentration. 1. Reduce the molar ratio of this compound to the target molecule. Shorten the reaction time. 2. Screen different buffer conditions (e.g., varying pH, ionic strength, or adding solubility enhancers). 3. Keep the final concentration of the organic solvent to a minimum, typically below 10% of the total reaction volume.
Heterogeneous product mixture (multiple PEGylated species) 1. Lack of control over the stoichiometry of the reaction. 2. Multiple reactive sites on the target molecule with similar reactivity. 1. Carefully control the molar ratio of reactants. Consider a step-wise addition of the PEG linker. 2. Optimize the reaction pH to favor conjugation at a specific site (e.g., N-terminus vs. lysine residues on a protein).

Experimental Protocols

Protocol 1: General Procedure for Crosslinking Two Amine-Containing Molecules with an NHS-Ester Activated Crosslinker and this compound

This protocol describes a two-step process to crosslink two different amine-containing molecules (Molecule A and Molecule B) using a bifunctional NHS-ester crosslinker and this compound as a spacer.

Materials:

  • Molecule A (with at least one primary amine)

  • Molecule B (with at least one primary amine)

  • Homobifunctional NHS-ester crosslinker (e.g., Bis(succinimidyl) succinate)

  • This compound

  • Amine-free reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Anhydrous DMSO or DMF

  • Desalting columns or dialysis equipment for purification

Procedure:

  • Activation of Molecule A:

    • Dissolve Molecule A in the reaction buffer.

    • Prepare a fresh stock solution of the NHS-ester crosslinker in anhydrous DMSO or DMF.

    • Add a 10- to 50-fold molar excess of the crosslinker to the Molecule A solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess crosslinker using a desalting column or dialysis against the reaction buffer.

  • Conjugation with this compound:

    • To the activated Molecule A, add this compound. The molar ratio will depend on the desired product (mono- or di-conjugation). For a 1:1 conjugation, start with a slight molar excess of this compound.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the Molecule A-PEG-Amine conjugate using a desalting column or dialysis to remove unreacted this compound.

  • Activation of Molecule B:

    • Follow the same procedure as in step 1 to activate Molecule B with the NHS-ester crosslinker.

  • Final Crosslinking:

    • Add the activated Molecule B to the purified Molecule A-PEG-Amine conjugate.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Purify the final conjugate using appropriate chromatographic techniques (e.g., size exclusion chromatography).

Quantitative Data Summary
Parameter Condition for Mono-conjugation Condition for Di-conjugation (Crosslinking) Expected Outcome
Molar Ratio (this compound : Target Molecule) 1 : >5>2 : 1A higher excess of the target molecule favors the reaction of only one amine on the PEG linker. A higher excess of the PEG linker favors the reaction of both amines, leading to crosslinking.
Reaction pH (for NHS ester chemistry) 7.0 - 7.57.5 - 8.5A slightly lower pH can slow down the reaction, providing more control, while a higher pH increases the reaction rate but also the rate of hydrolysis of the NHS ester.
Protein Concentration Higher concentrationLower concentrationHigher protein concentrations can favor intermolecular crosslinking, while lower concentrations may favor intramolecular crosslinking or mono-conjugation.

Note: The optimal conditions should be determined empirically for each specific application.

Visualizations

G cluster_0 Step 1: Mono-conjugation cluster_1 Step 2: Crosslinking (Di-conjugation) Target_Molecule Target Molecule (with NHS-ester) Mono_Conjugate Mono-conjugated Product (Target-PEG-NH2) Target_Molecule->Mono_Conjugate Excess Target Molecule pH 7.0-7.5 Amino_PEG12_amine This compound (H2N-PEG12-NH2) Amino_PEG12_amine->Mono_Conjugate Mono_Conjugate_2 Mono-conjugated Product (Target-PEG-NH2) Crosslinked_Product Crosslinked Product (Target-PEG-Target) Mono_Conjugate_2->Crosslinked_Product pH 7.5-8.5 Target_Molecule_2 Target Molecule (with NHS-ester) Target_Molecule_2->Crosslinked_Product G Start Start: Low Conjugation Efficiency Check_Reagents Are reagents fresh and non-hydrolyzed? Start->Check_Reagents Check_Buffer Is the buffer amine-free (e.g., PBS)? Check_Reagents->Check_Buffer Yes Success Success: Improved Efficiency Check_Reagents->Success No, prepare fresh reagents Check_pH Is the pH optimal (7-9 for NHS ester)? Check_Buffer->Check_pH Yes Check_Buffer->Success No, switch to a recommended buffer Check_Stoichiometry Is the molar ratio of reactants correct? Check_pH->Check_Stoichiometry Yes Check_pH->Success No, adjust pH Optimize_Conditions Optimize reaction time and temperature Check_Stoichiometry->Optimize_Conditions Yes Check_Stoichiometry->Success No, adjust molar ratios Optimize_Conditions->Success

References

Technical Support Center: Purification Strategies for Amino-PEG12-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG12-amine conjugates. The information is designed to address specific issues encountered during the purification of these molecules.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound conjugates?

A1: The primary methods for purifying this compound conjugates are based on chromatography. The most effective techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a widely used and effective method that separates molecules based on their hydrophobicity.[1]

  • Size Exclusion Chromatography (SEC): Also known as gel filtration chromatography, SEC separates molecules based on their size (hydrodynamic volume).[2][3][][5] It is particularly useful for removing unreacted small molecules from larger conjugates.

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge. It can be effective for purifying charged conjugates and even separating positional isomers.

Q2: Why is the purification of PEGylated compounds often challenging?

A2: The purification of PEGylated compounds can be complex due to several factors:

  • Heterogeneity of the reaction mixture: PEGylation reactions can result in a complex mixture of the desired conjugate, unreacted starting materials (both the PEG and the molecule to be conjugated), and byproducts.

  • Physical properties of PEG: The polyethylene glycol chain itself is a neutral, hydrophilic, and flexible polymer, which can lead to broad peaks in chromatography.

  • Detection challenges: PEGs lack a strong UV chromophore, making detection by standard UV-Vis detectors difficult unless the conjugated molecule has a strong absorbance. Alternative detection methods like Evaporative Light Scattering Detection (ELSD), Charged Aerosol Detection (CAD), or Refractive Index (RI) detection are often recommended.

Q3: What are common impurities in this compound conjugation reactions?

A3: Common impurities can arise from the starting materials or the reaction itself and may include:

  • Unreacted this compound: Excess linker that did not participate in the conjugation reaction.

  • Unreacted substrate: The molecule intended for conjugation that remains unmodified.

  • Hydrolyzed reagents: If using activated esters (like NHS esters) for conjugation, these can hydrolyze during the reaction.

  • Side-products: Depending on the functional groups present on the substrate, side reactions can occur.

  • Di-PEGylated species or oligomers: If the substrate has multiple reactive sites, over-PEGylation can occur.

Q4: How can I improve the peak shape of my this compound conjugate during RP-HPLC?

A4: Poor peak shape, such as broadening or tailing, is a common issue. To improve it:

  • Optimize the mobile phase: Adjusting the organic solvent (e.g., acetonitrile, methanol) and the ion-pairing agent (e.g., trifluoroacetic acid - TFA) concentration can significantly impact peak shape.

  • Increase column temperature: Running the separation at a slightly elevated temperature (e.g., 40-60°C) can improve peak symmetry by reducing viscosity and improving mass transfer.

  • Choose the right column: A C18 or C8 column is a good starting point. For better resolution, consider columns with smaller particle sizes.

  • Adjust the gradient: A shallower gradient can improve the separation of closely eluting species.

Troubleshooting Guides

This section addresses specific problems that may be encountered during the purification of this compound conjugates.

Problem Possible Cause Suggested Solution
Low recovery of the conjugate Non-specific binding to the column: The conjugate may be adsorbing to the stationary phase.For SEC, ensure proper column equilibration and consider using a buffer with slightly higher ionic strength. For RP-HPLC, ensure the mobile phase is appropriate for eluting your compound.
Precipitation on the column: The conjugate may not be soluble in the mobile phase.Check the solubility of your conjugate in the chosen buffer. You may need to adjust the pH or add solubilizing agents. For RP-HPLC, ensure the sample is fully dissolved in the initial mobile phase.
Co-elution of unreacted PEG linker and the conjugate Similar retention properties: The unreacted PEG and the conjugate may have very similar sizes or polarities.For SEC: Choose a column with a fractionation range appropriate for the size difference between your linker and conjugate. If the size difference is small, SEC may not be the best method.
For RP-HPLC: Optimize the gradient to maximize the separation. A shallower gradient can improve resolution. Consider a different stationary phase (e.g., C4 instead of C18) which may offer different selectivity.
Broad peaks in chromatography Polydispersity of the PEG: While this compound should be monodisperse, some PEG reagents can have a distribution of chain lengths.This is less likely with a defined PEG12 linker. However, if using a polydisperse PEG, expect broader peaks. The issue is more likely related to chromatographic conditions.
Slow kinetics on the column: The interaction between the analyte and the stationary phase may be slow.Increase the column temperature. Optimize the mobile phase composition.
Column overloading: Injecting too much sample can lead to peak broadening.Reduce the amount of sample injected onto the column.
Inability to detect the conjugate Poor UV absorbance: The PEG linker itself has no significant UV absorbance.Use a detector suitable for non-UV active compounds, such as ELSD, CAD, or RI. If the conjugated molecule has a chromophore, ensure you are monitoring at the correct wavelength.
Presence of high molecular weight species in SEC Aggregation of the conjugate: The conjugation process can sometimes induce aggregation.Optimize the conjugation reaction conditions (e.g., pH, temperature, reactant concentrations) to minimize aggregation. Analyze the sample by SEC before and after conjugation to pinpoint the source of aggregation.

Quantitative Data Summary

The following tables summarize typical performance metrics for the purification of PEGylated compounds using different chromatographic techniques. Note that specific values can vary significantly depending on the conjugate and experimental conditions.

Table 1: Reverse-Phase HPLC (RP-HPLC) Performance

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >95%Column chemistry (C18, C8, C4), gradient slope, mobile phase composition, sample load.
Recovery 70-95%Solubility of the conjugate, non-specific binding, optimization of collection parameters.
Resolution (Rs) >1.5 (baseline)Particle size of the stationary phase, column length, gradient steepness, flow rate.

Table 2: Size Exclusion Chromatography (SEC) Performance

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >90% (for size-based separation)Pore size of the resin, column length, flow rate, sample volume.
Recovery >90%Minimal interaction with the stationary phase, proper buffer conditions.
Resolution (Rs) Dependent on size differenceThe larger the difference in hydrodynamic volume between the components, the better the resolution.

Table 3: Ion Exchange Chromatography (IEX) Performance

ParameterTypical ValueFactors Influencing the Parameter
Purity Achieved >95%Type of ion exchanger (anion vs. cation), pH of the mobile phase, salt gradient.
Recovery 80-98%Binding and elution conditions, stability of the conjugate at the operating pH.
Resolution (Rs) >1.5 (baseline)Charge difference between components, gradient slope, column length.

Experimental Protocols

Protocol 1: RP-HPLC Purification of an this compound Conjugate

This protocol provides a general starting point for purifying a small molecule conjugate.

1. Materials:

  • C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% TFA in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • HPLC system with a UV detector (or ELSD/CAD/MS)

  • Crude reaction mixture containing the this compound conjugate

2. Procedure:

  • Sample Preparation: Dissolve the crude reaction mixture in a small volume of Mobile Phase A or a solvent compatible with the initial mobile phase conditions (e.g., water/acetonitrile mixture). Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes at a flow rate of 1 mL/min.

  • Injection: Inject the prepared sample onto the column.

  • Elution Gradient:

    • 5% to 60% Mobile Phase B over 30 minutes.

    • 60% to 100% Mobile Phase B over 5 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to 5% Mobile Phase B over 2 minutes.

    • Re-equilibrate at 5% Mobile Phase B for 10 minutes before the next injection.

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., LC-MS) to confirm the identity and purity of the conjugate.

  • Solvent Removal: Evaporate the solvent from the purified fractions, typically by lyophilization or rotary evaporation.

Protocol 2: Size Exclusion Chromatography (SEC) for Desalting and Buffer Exchange

This protocol is suitable for removing small molecule impurities like unreacted PEG linker from a larger conjugate.

1. Materials:

  • SEC column with an appropriate molecular weight cutoff (e.g., a desalting column)

  • Mobile Phase: A buffer in which the conjugate is stable and soluble (e.g., Phosphate Buffered Saline - PBS, pH 7.4)

  • HPLC or FPLC system with a UV or RI detector

  • Crude reaction mixture

2. Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least 2-3 column volumes of the chosen mobile phase at a flow rate appropriate for the column.

  • Sample Preparation: The sample should be in a volume that is typically 1-5% of the total column volume for optimal resolution.

  • Injection: Inject the sample onto the column.

  • Isocratic Elution: Elute the sample with the mobile phase at a constant flow rate.

  • Fraction Collection: The larger conjugate will elute first, followed by the smaller unreacted linker and other small molecules. Collect fractions based on the detector signal.

  • Analysis: Pool the fractions containing the purified conjugate and confirm purity by another analytical method if necessary.

Protocol 3: Ion Exchange Chromatography (IEX) Purification

This protocol is for a conjugate that has a net charge at a specific pH. This example is for an anion exchange purification.

1. Materials:

  • Anion exchange column (e.g., a quaternary ammonium-based resin)

  • Binding Buffer (Low Salt): e.g., 20 mM Tris-HCl, pH 8.0

  • Elution Buffer (High Salt): e.g., 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • HPLC or FPLC system with a UV detector

  • Desalted crude reaction mixture

2. Procedure:

  • Sample Preparation: Ensure the sample is in the Binding Buffer. This can be achieved by dialysis or using a desalting column (see SEC protocol).

  • Column Equilibration: Equilibrate the anion exchange column with Binding Buffer until the conductivity and pH are stable.

  • Sample Loading: Load the prepared sample onto the column at a low flow rate to ensure efficient binding.

  • Wash: Wash the column with several column volumes of Binding Buffer to remove any unbound or weakly bound impurities.

  • Elution: Elute the bound conjugate using a linear gradient from 0% to 100% Elution Buffer over 20-30 column volumes. Alternatively, a step gradient can be used.

  • Fraction Collection: Collect fractions across the elution gradient.

  • Analysis: Analyze the fractions for the presence and purity of the target conjugate.

  • Desalting: Pool the pure fractions and desalt if necessary for downstream applications.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc RP-HPLC Purification cluster_analysis Analysis & Final Product start Crude Reaction Mixture dissolve Dissolve in Initial Mobile Phase start->dissolve filter Filter (0.22 µm) dissolve->filter equilibrate Column Equilibration filter->equilibrate inject Inject Sample equilibrate->inject gradient Gradient Elution inject->gradient collect Fraction Collection gradient->collect analyze Analyze Fractions (LC-MS) collect->analyze pool Pool Pure Fractions analyze->pool evaporate Solvent Removal pool->evaporate product Purified Conjugate evaporate->product

Caption: Workflow for RP-HPLC purification of this compound conjugates.

troubleshooting_logic cluster_problems Observed Problems cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Purification Result low_recovery Low Recovery start->low_recovery broad_peaks Broad Peaks start->broad_peaks coelution Co-elution start->coelution binding Non-specific Binding low_recovery->binding precipitation Precipitation low_recovery->precipitation overload Column Overload broad_peaks->overload kinetics Slow Kinetics broad_peaks->kinetics similarity Similar Properties coelution->similarity adjust_buffer Adjust Buffer/ Mobile Phase binding->adjust_buffer check_solubility Check Solubility precipitation->check_solubility reduce_load Reduce Sample Load overload->reduce_load increase_temp Increase Temperature kinetics->increase_temp optimize_gradient Optimize Gradient/ Select Different Column similarity->optimize_gradient

Caption: Troubleshooting logic for common purification issues.

References

Technical Support Center: Optimizing pH for Amine-Reactive Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing pH for amine-reactive crosslinking experiments. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and enhance the efficiency of your crosslinking reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for amine-reactive crosslinking using NHS esters?

A1: The optimal pH range for amine-reactive crosslinking with N-hydroxysuccinimide (NHS) esters is typically between 7.2 and 8.5.[1][2] Within this range, a balance is struck between the reactivity of the primary amines and the stability of the crosslinker.

Q2: How does pH affect the reactivity of primary amines in proteins?

A2: The reactivity of primary amines, such as the N-terminus of a polypeptide chain and the side chain of lysine residues, is dependent on them being in a deprotonated, nucleophilic state (-NH2). The pKa of the N-terminal α-amino group can range from 6.8 to 9.1, while the pKa of the lysine ε-amino group is around 10.5.[3][4][5] At a pH below their pKa, these amines are predominantly protonated (-NH3+), rendering them non-reactive. As the pH increases and approaches the pKa, more amine groups become deprotonated and available for reaction.

Q3: What is the primary competing reaction with amine-reactive crosslinking, and how is it affected by pH?

A3: The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can react with a water molecule, which cleaves the ester and renders the crosslinker inactive. The rate of this hydrolysis reaction increases significantly with higher pH.

Q4: Can I perform amine-reactive crosslinking at a pH below 7?

A4: While it is possible to perform crosslinking at a slightly acidic pH, the efficiency is generally lower. At a lower pH, the concentration of deprotonated, reactive amines is significantly reduced. However, the hydrolysis rate of the NHS ester is also slower at a more acidic pH, which can partially compensate for the reduced amine reactivity, especially with longer incubation times.

Q5: What are the consequences of using a pH that is too high (e.g., above 9.0)?

A5: Using a pH above 9.0 can lead to several issues. The primary problem is the rapid hydrolysis of the NHS ester, which significantly reduces the amount of active crosslinker available to react with the target amines. This can lead to low crosslinking efficiency. Additionally, very high pH can potentially denature or alter the conformation of the proteins of interest.

Troubleshooting Guide

Problem 1: Low or no crosslinking efficiency.

Potential Cause Troubleshooting Steps
Suboptimal pH Ensure your reaction buffer is within the optimal pH range of 7.2-8.5. Consider performing a pH titration experiment to find the optimal pH for your specific proteins.
Hydrolysis of Crosslinker Prepare the NHS ester stock solution immediately before use in an anhydrous solvent like DMSO or DMF. Minimize the time the crosslinker is in an aqueous solution before reacting with the protein.
Buffer Composition Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target protein for the crosslinker. Use non-amine buffers like PBS, HEPES, or borate.
Inaccessible Amine Groups The primary amine targets on your protein may be buried within its three-dimensional structure. Consider using a crosslinker with a longer spacer arm or performing the reaction under partially denaturing conditions if the native protein structure is not critical for your application.

Problem 2: Protein precipitation after adding the crosslinker.

Potential Cause Troubleshooting Steps
Over-crosslinking Reduce the molar excess of the crosslinker. Perform a titration to find the optimal crosslinker-to-protein ratio that achieves crosslinking without causing precipitation.
Change in Protein pI The modification of positively charged primary amines to neutral amide bonds can alter the isoelectric point (pI) of the protein. If the new pI is close to the buffer pH, the protein's solubility can decrease. Try adjusting the buffer pH or using a buffer with a different composition.
Protein Denaturation The reaction conditions, including pH and the presence of organic solvents from the crosslinker stock, may be causing the protein to denature. Minimize the final concentration of the organic solvent and ensure the pH is suitable for your protein's stability.

Problem 3: High molecular weight smearing on SDS-PAGE.

Potential Cause Troubleshooting Steps
Excessive Crosslinking This is often a result of a too-high crosslinker concentration or a reaction time that is too long. Reduce the molar excess of the crosslinker and/or perform a time-course experiment to find the optimal incubation time.
Non-specific Crosslinking At higher pH values, side reactions with other nucleophilic residues like tyrosine, serine, and threonine can occur, though this is less frequent than reaction with primary amines. Optimizing the pH to the lower end of the recommended range (7.2-7.5) can help minimize these side reactions.

Data Presentation

Table 1: Half-life of NHS Esters at Various pH Values and Temperatures

This table demonstrates the inverse relationship between pH and the stability of NHS esters. As the pH increases, the half-life of the crosslinker decreases due to accelerated hydrolysis.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.0Room Temperature~3.5 hours
8.5Room Temperature~3 hours
8.6410 minutes
9.0Room Temperature~2 hours

Table 2: Recommended Buffers for Amine-Reactive Crosslinking

The choice of buffer is critical to avoid competition with the crosslinker. The following non-amine buffers are recommended.

BufferRecommended pH RangeNotes
Phosphate-Buffered Saline (PBS)7.2 - 7.4Commonly used and generally non-interfering.
HEPES7.2 - 8.0Good buffering capacity in this range.
Bicarbonate/Carbonate8.0 - 9.0Effective for reactions at a slightly more alkaline pH.
Borate8.0 - 9.0Another option for maintaining an alkaline pH.

Experimental Protocols

Protocol 1: General Protein Crosslinking with an NHS Ester

This protocol provides a general starting point for crosslinking proteins using an amine-reactive NHS ester. Optimization of molar excess, incubation time, and pH may be necessary for specific applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS at pH 7.4)

  • NHS ester crosslinker (e.g., BS3 or DSS)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein sample is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. The protein concentration should typically be in the range of 1-10 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve the NHS ester crosslinker in anhydrous DMSO or DMF to create a 10-50 mM stock solution.

  • Crosslinking Reaction: Add the crosslinker stock solution to the protein sample to achieve the desired final molar excess (a starting point of 20- to 50-fold molar excess is common). Gently mix the reaction.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2 to 4 hours at 4°C.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature to consume any unreacted crosslinker.

  • Purification: Remove excess crosslinker and quenching reagent by using a desalting column or by dialyzing the sample against a suitable buffer for your downstream application.

  • Analysis: Analyze the crosslinked products using SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualization

Amine_Reactive_Crosslinking cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (-NH₂) Amide_Bond Stable Amide Bond (Crosslinked Protein) Protein_NH2->Amide_Bond Nucleophilic Attack NHS_Ester NHS-Ester Crosslinker NHS_Ester->Amide_Bond pH pH 7.2 - 8.5 pH->Protein_NH2 Deprotonates Amine NHS_leaving_group NHS Leaving Group Amide_Bond->NHS_leaving_group Release

Caption: Reaction mechanism of an NHS-ester with a primary amine.

Troubleshooting_Workflow Start Low Crosslinking Yield Check_pH Is pH 7.2 - 8.5? Start->Check_pH Check_Buffer Amine-free buffer? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Crosslinker Fresh crosslinker? Check_Buffer->Check_Crosslinker Yes Change_Buffer Buffer exchange to PBS, HEPES, or Borate Check_Buffer->Change_Buffer No Check_Molar_Ratio Optimize molar ratio? Check_Crosslinker->Check_Molar_Ratio Yes Prepare_Fresh Prepare fresh crosslinker solution Check_Crosslinker->Prepare_Fresh No Titrate_Crosslinker Perform molar ratio titration Check_Molar_Ratio->Titrate_Crosslinker No Success Successful Crosslinking Check_Molar_Ratio->Success Yes Adjust_pH->Check_Buffer Change_Buffer->Check_Crosslinker Prepare_Fresh->Check_Molar_Ratio Titrate_Crosslinker->Success

Caption: Troubleshooting workflow for low crosslinking yield.

pH_Optimization_Logic cluster_low_ph Low pH (< 7) cluster_optimal_ph Optimal pH (7.2 - 8.5) cluster_high_ph High pH (> 9) pH Reaction pH Low_Amine_Reactivity Protonated Amines (-NH₃⁺) Low Reactivity pH->Low_Amine_Reactivity Decreases Low_Hydrolysis Slow NHS-Ester Hydrolysis (Stable Crosslinker) pH->Low_Hydrolysis Decreases Optimal_Reactivity Deprotonated Amines (-NH₂) High Reactivity pH->Optimal_Reactivity Balances Moderate_Hydrolysis Manageable NHS-Ester Hydrolysis pH->Moderate_Hydrolysis Balances High_Amine_Reactivity Deprotonated Amines (-NH₂) Very High Reactivity pH->High_Amine_Reactivity Increases High_Hydrolysis Rapid NHS-Ester Hydrolysis (Inactive Crosslinker) pH->High_Hydrolysis Increases

References

Technical Support Center: Controlling the Degree of PEGylation with Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for controlling the degree of PEGylation using Amino-PEG12-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary reactive targets?

This compound is a bifunctional, discrete PEG linker featuring a 12-unit polyethylene glycol spacer terminated by two primary amine groups.[1] These primary amines are nucleophilic and can react with various functional groups, most commonly activated esters (like NHS esters), carboxylic acids (in the presence of a coupling agent), and carbonyls (aldehydes and ketones).[1][2] The hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[1]

Q2: How can I control the degree of PEGylation when using a bifunctional linker like this compound?

Controlling the degree of PEGylation, which is the number of PEG molecules attached to a single protein or molecule, is crucial for maintaining the biological activity and optimizing the pharmacokinetic profile of the conjugate.[3] Several factors influence the degree of PEGylation:

  • Molar Ratio: The ratio of the PEGylating agent (this compound) to the target molecule (e.g., a protein) is a primary determinant of the extent of modification. Increasing the molar excess of the PEG reagent will generally lead to a higher degree of PEGylation.

  • Reaction pH: The pH of the reaction buffer significantly impacts the reactivity of the target functional groups. For instance, the reaction of NHS esters with primary amines is typically most efficient at a pH between 7 and 9.

  • Reaction Time and Temperature: Longer reaction times and higher temperatures can lead to a higher degree of PEGylation, but may also increase the risk of protein denaturation or side reactions. Optimization of these parameters is often necessary.

  • Concentration of Reactants: Higher concentrations of both the target molecule and the PEGylating agent can increase the reaction rate and potentially the degree of PEGylation.

Q3: What are the common methods to determine the degree of PEGylation?

Several analytical techniques can be employed to quantify the number of PEG chains attached to a protein or other molecule:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A successful PEGylation will result in a visible increase in the molecular weight of the protein, observed as a band shift on the gel compared to the unmodified protein.

  • Size Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of a molecule, causing it to elute earlier from an SEC column than its unmodified counterpart.

  • Mass Spectrometry (MS): MS provides a precise measurement of the molecular weight of the PEGylated conjugate, allowing for an accurate determination of the number of attached PEG molecules.

  • Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This technique can be used to quantitatively determine the degree of PEGylation by comparing the integrals of specific proton signals from the PEG and the protein.

  • Colorimetric Assays: A chemical assay involving the reaction of PEG with barium chloride and iodine can be used to quantify the amount of PEG present in a sample.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No PEGylation 1. Inactive PEG Reagent: The this compound may have degraded due to improper storage (e.g., exposure to moisture or repeated freeze-thaw cycles).2. Incorrect Reaction Buffer: The buffer may contain primary amines (e.g., Tris) that compete with the target molecule for reaction with the PEGylating agent.3. Suboptimal pH: The pH of the reaction may not be optimal for the specific conjugation chemistry being used.4. Inefficient Coupling Agent (for carboxyl-amine reactions): The coupling agent (e.g., EDC, DCC) may be inactive.1. Use a fresh aliquot of this compound. Store the reagent desiccated at -20°C.2. Use a non-amine-containing buffer such as phosphate-buffered saline (PBS), carbonate, or borate buffer.3. Optimize the reaction pH. For NHS ester chemistry, a pH of 7-9 is recommended. For reductive amination with aldehydes, a lower pH (around 4.0-6.0) may be required.4. Use a fresh coupling agent and ensure it is handled under anhydrous conditions.
High Degree of PEGylation / Polydispersity 1. Molar Ratio Too High: An excessive amount of this compound was used in the reaction.2. Long Reaction Time: The reaction was allowed to proceed for too long, leading to excessive modification.3. High Reactant Concentration: High concentrations can drive the reaction towards a higher degree of PEGylation.1. Perform a titration experiment to determine the optimal molar ratio of this compound to your target molecule.2. Optimize the reaction time. Monitor the reaction progress over time using a suitable analytical method (e.g., SDS-PAGE, SEC).3. Adjust the concentrations of the reactants to achieve the desired degree of modification.
Loss of Biological Activity of the PEGylated Molecule 1. Steric Hindrance: The attached PEG chains may be sterically hindering the active site or binding domains of the protein.2. Modification of Critical Residues: The PEGylation may have occurred at amino acid residues that are essential for the protein's function.3. Protein Denaturation: The reaction conditions (e.g., pH, temperature, organic co-solvents) may have caused the protein to denature.1. Use a smaller PEG molecule or a different PEGylation chemistry to alter the attachment sites.2. Employ site-specific PEGylation techniques to direct the PEGylation to non-essential regions of the protein.3. Perform the reaction under milder conditions (e.g., lower temperature, shorter reaction time, physiological pH).
Difficulty in Purifying the PEGylated Product 1. Incomplete Reaction: The presence of unreacted starting materials complicates the purification process.2. Formation of Aggregates: The PEGylated protein may be prone to aggregation.3. Similar Properties of Reactants and Products: The unreacted PEG and the PEGylated product may have similar properties, making separation difficult.1. Drive the reaction to completion by optimizing the reaction conditions.2. Use purification techniques such as size exclusion chromatography (SEC) or ion-exchange chromatography (IEX) to separate the desired product from aggregates and unreacted starting materials.3. Consider using a PEG reagent with a different charge or size to facilitate purification.

Experimental Protocols

General Protocol for PEGylation of a Protein with an NHS Ester-Activated Molecule using this compound as a Linker

This protocol outlines a general procedure for a two-step PEGylation. The first step involves the reaction of this compound with an NHS ester-activated molecule. The second step is the conjugation of the resulting PEG-amine derivative to a protein.

Materials:

  • Protein of interest

  • NHS ester-activated molecule

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Dialysis or size exclusion chromatography materials for purification

Step 1: Reaction of this compound with NHS Ester

  • Dissolve the NHS ester-activated molecule in an appropriate anhydrous organic solvent (e.g., DMSO, DMF).

  • Dissolve a 2 to 5-fold molar excess of this compound in the same solvent.

  • Add the this compound solution to the NHS ester solution dropwise while stirring.

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Once the reaction is complete, the resulting amine-PEG-molecule can be purified or used directly in the next step.

Step 2: Conjugation to Protein (via Reductive Amination with an Aldehyde-modified Protein)

This assumes the protein has been modified to contain an aldehyde group. Alternatively, if the protein has accessible carboxyl groups, a carbodiimide coupling chemistry could be used.

  • Dissolve the aldehyde-modified protein in the Reaction Buffer.

  • Add the purified amine-PEG-molecule from Step 1 to the protein solution at a desired molar ratio (e.g., 10:1, 20:1 PEG to protein).

  • Add a reducing agent, such as sodium cyanoborohydride, to the reaction mixture.

  • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer.

  • Purify the PEGylated protein using dialysis or size exclusion chromatography to remove unreacted PEG and other small molecules.

  • Analyze the purified product using SDS-PAGE, SEC, and/or Mass Spectrometry to confirm PEGylation and determine the degree of modification.

Visualizations

experimental_workflow cluster_step1 Step 1: Activation of this compound cluster_step2 Step 2: Conjugation to Protein cluster_purification Step 3: Purification & Analysis A NHS-Ester Molecule C Amine-PEG12-Molecule A->C Reaction in Anhydrous Solvent B This compound B->C E PEGylated Protein C->E Reductive Amination or Carbodiimide Coupling D Target Protein (with Aldehyde or Carboxyl group) D->E F Purification (SEC / IEX) E->F G Analysis (SDS-PAGE, MS) F->G

Caption: A generalized experimental workflow for protein PEGylation using this compound as a linker.

troubleshooting_logic Start PEGylation Experiment Analysis Analyze Degree of PEGylation (e.g., SDS-PAGE) Start->Analysis Desired Desired Degree Achieved Analysis->Desired Yes Low Low / No PEGylation Analysis->Low No High High / Polydisperse PEGylation Analysis->High No CheckReagents Check Reagent Activity & Buffer Composition Low->CheckReagents OptimizeRatio Optimize Molar Ratio & Reaction Time High->OptimizeRatio CheckReagents->Start Re-run Experiment OptimizeRatio->Start Re-run Experiment

Caption: A logical troubleshooting workflow for achieving the desired degree of PEGylation.

References

Technical Support Center: Amino-PEG12-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of Amino-PEG12-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a homobifunctional crosslinker featuring two primary amine (-NH2) groups connected by a 12-unit polyethylene glycol (PEG) spacer.[1] The primary amines can react with various functional groups, most commonly activated carboxylic acids (like NHS esters), to form stable amide bonds.[1][2][3] Its hydrophilic PEG chain enhances the solubility of the resulting conjugate in aqueous media.[4] Key applications include:

  • Bioconjugation: Linking proteins, peptides, or other biomolecules.

  • Drug Delivery: As a flexible spacer in Antibody-Drug Conjugates (ADCs) or for attaching drugs to nanoparticles.

  • Surface Modification: Functionalizing surfaces of materials like nanoparticles and hydrogels.

  • PROTACs: Used as a linker in the synthesis of Proteolysis Targeting Chimeras.

Q2: What are the recommended storage and handling conditions for this compound?

Proper storage and handling are critical to prevent degradation and maintain the reactivity of the amine groups.

  • Storage: For long-term stability, store the reagent at -20°C under an inert atmosphere (like Argon or Nitrogen) and protected from light. It is also advisable to store it with a desiccant to minimize moisture exposure.

  • Handling: Before use, allow the container to warm to room temperature before opening to prevent condensation. Use anhydrous solvents like DMF or DMSO for reconstitution. Avoid prolonged exposure to moisture, as it can affect the stability of the compound and subsequent reactions.

Q3: To which functional groups can the amine moieties of this compound be conjugated?

The primary amine groups are nucleophilic and can react with several electrophilic functional groups, including:

  • Activated Esters (e.g., NHS esters): Forms a stable amide bond. This is one of the most common conjugation chemistries.

  • Carboxylic Acids: Forms an amide bond in the presence of carbodiimide activators like EDC.

  • Isothiocyanates: Forms a thiourea linkage.

  • Aldehydes: Forms a Schiff base, which can be reduced to a stable secondary amine linkage.

Q4: What are the main degradation pathways for PEG linkers?

The polyethylene glycol (PEG) backbone itself is generally stable but can be susceptible to two primary degradation mechanisms:

  • Oxidative Degradation: This is the most common pathway. The ether linkages in the PEG chain are susceptible to auto-oxidation, which can be initiated by heat, light, or the presence of transition metal ions. This process can lead to chain cleavage, resulting in by-products like formaldehyde and formic acid, which can then react with primary or secondary amines in the conjugate.

  • Hydrolytic Degradation: While the ether bonds of the PEG backbone are relatively stable against hydrolysis, linkages used to attach the PEG chain to other molecules (e.g., ester bonds) can be susceptible to hydrolysis. The rate of hydrolysis is often dependent on pH and temperature.

Troubleshooting Guide

Issue 1: Low or No Conjugation Yield

Q: My conjugation reaction with this compound resulted in a very low yield. What are the possible causes and solutions?

Low conjugation yield is a common issue that can stem from several factors related to the reagents, reaction conditions, or the target molecule itself.

Troubleshooting Low Conjugation Yield

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_solutions Solutions start Low Conjugation Yield reagent_quality Compromised Reagents? start->reagent_quality buffer_choice Incorrect Buffer? start->buffer_choice ph_issue Suboptimal pH? start->ph_issue concentration_issue Reactant Concentration Too Low? start->concentration_issue time_temp_issue Incorrect Time/Temp? start->time_temp_issue sol_reagent Use Fresh Reagents Store Properly reagent_quality->sol_reagent Degradation or Hydrolysis sol_buffer Use Non-Amine Buffer (e.g., PBS, HEPES) buffer_choice->sol_buffer Buffer amines compete with target sol_ph Optimize pH (e.g., 7.2-8.5 for NHS esters) ph_issue->sol_ph Affects amine reactivity & hydrolysis sol_conc Increase Reactant Concentration Use Molar Excess of Linker concentration_issue->sol_conc Slow reaction kinetics sol_time Optimize Incubation Time (e.g., 1-2 hours at RT) time_temp_issue->sol_time Incomplete reaction

Caption: A logical diagram for troubleshooting low crosslinking yield.

  • Possible Cause 1: Competing Reactions from Buffer.

    • Problem: Buffers containing primary amines (e.g., Tris or glycine) will compete with your target molecule for reaction with the activated functional group (e.g., NHS ester), significantly reducing your yield.

    • Solution: Always use a non-amine-containing buffer such as Phosphate-Buffered Saline (PBS) or HEPES for the conjugation reaction.

  • Possible Cause 2: Hydrolysis of the Reactive Group.

    • Problem: If you are conjugating the this compound to a molecule activated with an NHS ester, this ester is highly susceptible to hydrolysis, especially at alkaline pH. The hydrolyzed ester is no longer reactive with the amine.

    • Solution: Prepare the activated molecule solution immediately before starting the conjugation. Optimize the pH to balance amine reactivity and hydrolysis; a range of pH 7.2-8.5 is typically recommended.

  • Possible Cause 3: Suboptimal pH.

    • Problem: The primary amine groups on the PEG linker need to be deprotonated (nucleophilic) to react efficiently. At acidic pH, the amines will be protonated (-NH3+), rendering them unreactive.

    • Solution: Ensure the reaction pH is neutral to slightly alkaline (pH 7.2-8.5) to facilitate the reaction.

  • Possible Cause 4: Low Reactant Concentration.

    • Problem: Bimolecular reactions are concentration-dependent. If your target molecule or the PEG linker is too dilute, the reaction kinetics will be very slow.

    • Solution: Increase the concentration of the reactants if possible. Using a molar excess (e.g., 5-20 fold) of the this compound linker relative to the target molecule can also help drive the reaction to completion.

Issue 2: Conjugate Instability and Degradation

Q: I successfully formed my conjugate, but it appears to be degrading over time during storage or analysis. What could be happening?

Conjugate instability usually points to the cleavage of the PEG backbone or the newly formed linkage.

  • Possible Cause 1: Oxidative Cleavage of the PEG Chain.

    • Problem: The PEG backbone can undergo oxidative degradation, especially if exposed to oxygen, transition metals, or light. This is often the primary cause of instability for the PEG chain itself.

    • Solution: Store the final conjugate under an inert atmosphere (e.g., degas the buffer and overlay with argon/nitrogen). Avoid metal-containing buffers or use a chelating agent like EDTA. Protect the sample from light and store at a recommended temperature, typically 4°C for short-term and -80°C for long-term storage.

  • Possible Cause 2: Hydrolysis of the Conjugation Linkage.

    • Problem: While the amide bond formed between the amine and a carboxylic acid/NHS ester is very stable, other types of linkages might be less so. If a different chemistry was used, that bond could be susceptible to hydrolysis. Furthermore, ester bonds within the conjugated molecule or linker itself can hydrolyze, especially at very high or low pH.

    • Solution: Confirm the stability of all linkages in your final conjugate. Maintain a storage buffer pH where the bonds are most stable (typically around pH 6.0-7.5).

  • Possible Cause 3: Proteolytic Degradation.

    • Problem: If your conjugate involves a protein or peptide, it may be susceptible to degradation by contaminating proteases.

    • Solution: Ensure high purity of the protein component. Consider adding protease inhibitors to the storage buffer if compatible with your downstream application.

Issue 3: Protein Aggregation or Precipitation After Conjugation

Q: My protein precipitated out of solution after I conjugated it with this compound. Why did this happen?

  • Possible Cause 1: Change in Isoelectric Point (pI).

    • Problem: The reaction of primary amines (which are positively charged at physiological pH) on the protein surface (e.g., lysine residues) neutralizes their charge. This alteration can change the overall isoelectric point (pI) of the protein. If the new pI is close to the pH of the buffer, the protein's solubility can decrease dramatically, leading to precipitation.

    • Solution: Measure the pH of your solution after conjugation and adjust if necessary. Alternatively, perform the reaction and subsequent purification in a buffer with a pH that is at least 1 unit away from the theoretical new pI of the conjugate.

  • Possible Cause 2: Over-Conjugation.

    • Problem: Excessive modification of the protein surface can lead to conformational changes or denaturation, exposing hydrophobic patches that cause aggregation.

    • Solution: Reduce the molar excess of the this compound linker in the reaction. Perform a titration experiment to find the optimal ratio of linker to protein that provides sufficient labeling without causing precipitation. You can also shorten the reaction time or perform the reaction at a lower temperature (e.g., 4°C).

Quantitative Data on Stability

While specific stability data for this compound is not extensively published, the stability of the reactive groups used for conjugation is well-characterized. The following table summarizes the pH-dependent stability of N-hydroxysuccinimide (NHS) esters, a common reaction partner for the amine groups.

pHTemperatureHalf-life of NHS EsterImplication for Conjugation
7.025°C~ 1-2 hoursSlower conjugation but more stable ester for longer reactions.
8.025°C~ 15-30 minutesFaster conjugation but rapid hydrolysis competes with the reaction.
8.625°C~ 10 minutesVery fast reaction but extremely high risk of hydrolysis.
7.54°CSeveral hoursOptimal for slow, controlled reactions with sensitive proteins.

Data compiled from general knowledge on NHS-ester chemistry. This highlights the critical need to balance pH for optimal reaction with amines versus competing hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Protein Conjugation via NHS Ester Chemistry

This protocol describes a general method for conjugating this compound to a protein that has been activated with an NHS ester.

Experimental Workflow for Conjugation

G prep_prot 1. Prepare Protein Solution (in amine-free buffer, e.g., PBS pH 7.4) activate_prot 3. Activate Protein (Add NHS-ester crosslinker to protein) prep_prot->activate_prot prep_peg 2. Prepare this compound Solution (in anhydrous DMSO or buffer) conjugate 4. Conjugation Reaction (Add this compound to activated protein) prep_peg->conjugate activate_prot->conjugate quench 5. Quench Reaction (Add Tris or glycine to consume excess NHS esters) conjugate->quench purify 6. Purify Conjugate (e.g., Dialysis, SEC, or Desalting Column) quench->purify analyze 7. Analyze Product (SDS-PAGE, Mass Spec) purify->analyze

Caption: A typical experimental workflow for protein crosslinking.

  • Reagent Preparation:

    • Dissolve the protein to be modified in an amine-free buffer (e.g., PBS, HEPES) at pH 7.2-8.0.

    • Dissolve the this compound in the same reaction buffer or in a small amount of anhydrous DMSO.

    • Dissolve the amine-reactive crosslinker (e.g., an NHS ester) in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-ester crosslinker to the protein solution to activate its carboxyl groups (if the protein is the target for the PEG-amine). Alternatively, if a target molecule is already NHS-ester activated, proceed to the next step.

    • Add the this compound solution to the activated target molecule solution. A typical molar ratio is 5-20 fold excess of the PEG-amine.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quenching the Reaction:

    • Add a quenching buffer, such as Tris or glycine, to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for an additional 15 minutes at room temperature.

  • Purification:

    • Remove excess PEG linker and reaction by-products by using a desalting column, dialysis, or size-exclusion chromatography (SEC).

  • Analysis:

    • Analyze the purified conjugate using SDS-PAGE to observe the increase in molecular weight. Confirm the conjugation and determine the degree of labeling using mass spectrometry.

Protocol 2: Assessing the Stability of the PEG Conjugate

This protocol outlines a method to evaluate the stability of the final conjugate under different conditions.

  • Sample Preparation:

    • Prepare aliquots of the purified conjugate in different buffers (e.g., pH 5.0, 7.4, and 9.0) to assess pH stability.

    • Prepare aliquots for incubation at different temperatures (e.g., 4°C, 25°C, and 37°C) to assess thermal stability.

  • Incubation:

    • Incubate the samples under the defined conditions for a set period (e.g., 1, 3, 7, and 14 days). Ensure samples are protected from light.

  • Time-Point Analysis:

    • At each time point, take a sample from each condition and freeze it at -80°C to halt any further degradation.

  • Final Analysis:

    • After the final time point, analyze all samples simultaneously using a suitable method:

      • SDS-PAGE: To visually inspect for degradation products (e.g., reappearance of the unconjugated protein band).

      • HPLC or SEC: To quantify the percentage of intact conjugate versus degraded fragments.

      • Mass Spectrometry: To identify the nature of the cleavage products.

  • Data Interpretation:

    • Plot the percentage of intact conjugate versus time for each condition to determine the degradation rate and identify the conditions under which the conjugate is most stable.

Disclaimer: The information provided is for research use only. Experimental conditions should be optimized for each specific application.

References

PROTAC Linker Synthesis and Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PROTAC linker synthesis and optimization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges in this critical aspect of PROTAC design.

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC development experiments, with a focus on linker-related challenges.

Issue Potential Linker-Related Cause Troubleshooting Steps
Low or no target protein degradation despite good binary binding of ligands. The linker length may be suboptimal, leading to steric hindrance or an inability to form a productive ternary complex.[1][2]Synthesize a library of PROTACs with varying linker lengths (e.g., using different PEG or alkyl chain lengths) to identify the optimal distance for ternary complex formation.[3][4]
The linker may be too rigid or too flexible, preventing the proper orientation of the target protein and E3 ligase for ubiquitination.[5]Experiment with linkers of varying rigidity. Incorporate rigid moieties like piperazine or triazole rings, or use more flexible alkyl or PEG chains to find the right balance.
The attachment points of the linker on the warhead or anchor may not be ideal, leading to an unproductive ternary complex geometry.If possible, synthesize PROTACs with the linker attached to different solvent-exposed positions on the ligands to explore alternative orientations.
The "Hook Effect" is observed (decreased degradation at high PROTAC concentrations). While inherent to the PROTAC mechanism, a linker that doesn't sufficiently promote positive cooperativity in the ternary complex can exacerbate the hook effect.Optimize the linker to enhance the stability of the ternary complex. A well-designed linker can create favorable protein-protein interactions, making the ternary complex more stable and mitigating the hook effect.
Poor cell permeability or high efflux of the PROTAC. The overall physicochemical properties of the PROTAC, heavily influenced by the linker, may be unfavorable for cellular uptake.Modify the linker to improve its properties. For example, incorporating hydrophilic elements like PEG can enhance solubility, which may in turn affect permeability.
Low synthetic yield or difficulty in purification. The chosen coupling reaction for linker synthesis or conjugation may be inefficient.Optimize the reaction conditions for amide bond formation or click chemistry, such as the choice of coupling reagents, base, and solvent.
The PROTAC molecule's polarity, influenced by the linker, can make purification challenging.For purification difficulties, consider alternative chromatography methods like reverse-phase chromatography if normal-phase silica gel is ineffective. Adding modifiers to the eluent can also improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a PROTAC?

A1: The linker is a crucial component that connects the target protein-binding ligand (warhead) to the E3 ligase-recruiting ligand (anchor). Its primary role is to facilitate the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and degradation of the target protein.

Q2: What are the most common types of linkers used in PROTAC design?

A2: The most frequently used linkers in PROTAC design are polyethylene glycol (PEG) chains and alkyl chains of varying lengths. These are popular due to their flexibility and the ease with which their length can be modified. Other linker types include more rigid structures incorporating moieties like piperazine, piperidine, or triazole rings, which can help in pre-organizing the PROTAC for optimal ternary complex formation.

Q3: How does linker length impact PROTAC efficacy?

A3: Linker length is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. A linker that is too short can cause steric clashes, preventing the formation of the ternary complex. Conversely, a linker that is too long might not effectively bring the two proteins into close enough proximity for efficient ubiquitination, leading to the formation of unproductive complexes.

Q4: How does linker composition, aside from length, affect PROTAC performance?

A4: The chemical composition of the linker significantly influences a PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic PEG units can improve aqueous solubility, while more rigid, cyclic structures can enhance metabolic stability and conformational pre-organization.

Q5: What are common chemical reactions used to synthesize and attach PROTAC linkers?

A5: Common reactions for PROTAC synthesis include amide bond formation and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry". Amide bond formation is a robust method for connecting the linker to the ligands, often using standard peptide coupling reagents. Click chemistry is highly efficient and offers excellent functional group tolerance, making it a popular choice for the final ligation step in a convergent synthesis.

Quantitative Data on Linker Optimization

The optimization of a PROTAC linker is an empirical process. The following table summarizes key quantitative data from various studies, illustrating the impact of linker modifications on degradation potency (DC50) and maximal degradation (Dmax).

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Tank-binding kinase 1 (TBK1)CRBNPEG/Alkyl12>1000<20
Tank-binding kinase 1 (TBK1)CRBNPEG/Alkyl15100~80
Tank-binding kinase 1 (TBK1)CRBNPEG/Alkyl213>95
Estrogen Receptor (ER)VHLAlkyl9140,000Not specified
Estrogen Receptor (ER)VHLAlkyl1626,000Not specified
BRD4CRBNPEG2>1000<10
BRD4CRBNPEG41.8>90
BRD4CRBNPEG64.9>90

This table is a compilation of representative data and is intended for illustrative purposes.

Key Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful synthesis and evaluation of PROTACs.

Protocol 1: General Amide Coupling for PROTAC Synthesis

This protocol describes a general procedure for forming an amide bond to connect a linker to a ligand.

Materials:

  • Carboxylic acid-functionalized component (ligand or linker, 1.0 eq)

  • Amine-functionalized component (linker or ligand, 1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard glassware for organic synthesis under a nitrogen atmosphere

Procedure:

  • Dissolve the carboxylic acid-functionalized component in anhydrous DMF under a nitrogen atmosphere.

  • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

  • Add the amine-functionalized component to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry)

This protocol outlines a general procedure for the CuAAC reaction to ligate two components of a PROTAC.

Materials:

  • Alkyne-functionalized component (1.0 eq)

  • Azide-functionalized component (1.1 eq)

  • Sodium ascorbate (0.3 eq)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)

  • Solvent system (e.g., t-BuOH/H2O or DMF)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the alkyne and azide components in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

  • In another vial, prepare a solution of CuSO4·5H2O in water.

  • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the final PROTAC by flash column chromatography or preparative HPLC.

Protocol 3: Western Blot for PROTAC-Induced Degradation

This protocol details the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes and then centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 4: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol provides a general framework for using SPR to measure the kinetics of PROTAC-induced ternary complex formation.

Materials:

  • SPR instrument and sensor chips (e.g., SA chip for biotinylated proteins)

  • Purified E3 ligase (e.g., VHL complex), target protein, and PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution

Procedure:

  • Ligand Immobilization: Immobilize the E3 ligase onto the sensor chip surface to a suitable response level.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binary binding kinetics (kon, koff) and affinity (KD).

  • Ternary Complex Analysis: Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC. Inject these solutions over the immobilized E3 ligase surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters for the formation and dissociation of the ternary complex. Calculate the cooperativity (alpha) by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Visualizations

The following diagrams illustrate key concepts and workflows in PROTAC linker synthesis and optimization.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC Target Target Protein (POI) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Target->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Promotes Proteasome Proteasome Ubiquitination->Proteasome Marks for Degradation Degradation of Target Protein Proteasome->Degradation Mediates

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Troubleshooting_Workflow Troubleshooting Workflow for Low Degradation Start Low/No Degradation Check_Binary_Binding Confirm Binary Binding (SPR, ITC) Start->Check_Binary_Binding Optimize_Linker Optimize Linker Check_Binary_Binding->Optimize_Linker No/Weak Binding Check_Ternary_Complex Assess Ternary Complex Formation (SPR, FRET) Check_Binary_Binding->Check_Ternary_Complex Binding Confirmed Optimize_Linker->Check_Ternary_Complex Check_Permeability Assess Cell Permeability Check_Permeability->Optimize_Linker Good Permeability Modify_Linker_Props Modify Linker (e.g., add PEG) Check_Permeability->Modify_Linker_Props Poor Permeability Modify_Linker_Props->Check_Permeability Check_Ternary_Complex->Check_Permeability No/Weak Complex Successful_Degradation Successful Degradation Check_Ternary_Complex->Successful_Degradation Complex Formed

Caption: A decision tree for troubleshooting poor PROTAC efficacy.

Synthesis_Workflow General PROTAC Synthesis Workflow Design Design PROTAC (Ligands & Linker Strategy) Synthesis_Ligand1 Synthesize/Acquire Warhead-Linker Design->Synthesis_Ligand1 Synthesis_Ligand2 Synthesize/Acquire E3 Ligand Design->Synthesis_Ligand2 Conjugation Conjugation Reaction (e.g., Click Chemistry, Amide Coupling) Synthesis_Ligand1->Conjugation Synthesis_Ligand2->Conjugation Purification Purification (HPLC, Chromatography) Conjugation->Purification Characterization Characterization (NMR, MS) Purification->Characterization Biological_Assays Biological Evaluation (Western Blot, Cell Viability) Characterization->Biological_Assays

Caption: A typical workflow for the synthesis and evaluation of a PROTAC.

References

Technical Support Center: Optimizing PROTAC Efficacy Through Linker Length Modification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) to enhance their efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the role of the linker in a PROTAC, and why is its length a critical parameter for optimization?

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1][2] The linker is not merely a spacer but plays a crucial role in the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).[3][4] The length of the linker dictates the spatial orientation of the POI and the E3 ligase within this complex. An optimal linker length is essential to position the lysine residues on the target protein surface for efficient ubiquitination by the E2 ubiquitin-conjugating enzyme associated with the E3 ligase.[3]

If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long might result in an unproductive ternary complex where the two proteins are not brought into close enough proximity for efficient ubiquitin transfer. Therefore, optimizing the linker length is a critical step in the development of potent and effective PROTACs.

Q2: How does linker composition, in addition to its length, impact the performance of a PROTAC?

Linker composition significantly influences a PROTAC's physicochemical properties, which in turn affect its overall performance. Key properties influenced by the linker composition include:

  • Solubility and Permeability: The hydrophilicity or hydrophobicity of the linker can be modulated to improve a PROTAC's solubility and cell membrane permeability. For instance, incorporating polyethylene glycol (PEG) units can enhance solubility.

  • Flexibility and Rigidity: The flexibility of the linker affects the conformational dynamics of the PROTAC. While flexible linkers like alkyl chains provide more conformational freedom, more rigid linkers containing structures like piperazine or piperidine rings can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation.

  • Metabolic Stability: The chemical nature of the linker can influence the metabolic stability of the PROTAC, affecting its half-life in biological systems.

Q3: What is the "hook effect" in the context of PROTACs, and how can linker optimization help mitigate it?

The "hook effect" is a phenomenon observed in PROTAC experiments where the degradation efficiency of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.

Linker optimization can help mitigate the hook effect by enhancing the cooperativity of ternary complex formation. A well-designed linker can promote favorable protein-protein interactions between the target and the E3 ligase, stabilizing the ternary complex and shifting the equilibrium away from the formation of non-productive binary complexes. Additionally, modifying the linker's flexibility can pre-organize the PROTAC into a conformation that favors ternary complex assembly.

Troubleshooting Guide

Problem 1: My PROTAC demonstrates good binary binding to both the target protein and the E3 ligase, but I do not observe significant degradation of the target protein.

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex. Here are some potential linker-related causes and troubleshooting steps:

  • Suboptimal Linker Length: Even with strong binary affinities, the linker may not be the appropriate length to facilitate the correct spatial orientation of the target protein and E3 ligase for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying linker lengths. Even small changes in the number of atoms in the linker can have a significant impact on degradation efficacy.

  • Unfavorable Ternary Complex Conformation: The linker may be orienting the target protein in such a way that the surface lysine residues are not accessible to the E2 ubiquitin-conjugating enzyme.

    • Solution: In addition to varying the linker length, consider modifying the linker's composition to alter its flexibility or rigidity, which can influence the conformation of the ternary complex.

  • Poor Cellular Permeability: The PROTAC may not be reaching its intracellular target at a high enough concentration to induce degradation.

    • Solution: Perform a cellular uptake assay to assess the intracellular concentration of your PROTAC. If permeability is low, modify the linker to improve its physicochemical properties, for example, by adjusting its lipophilicity or incorporating moieties that can engage with cellular uptake transporters.

Problem 2: I am observing a significant "hook effect" with my PROTAC, which limits its therapeutic window.

As mentioned in the FAQs, the hook effect can be a major hurdle. Here are some linker-focused strategies to address it:

  • Enhance Ternary Complex Cooperativity: A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations.

    • Solution: Systematically modify the linker's length and composition to identify designs that promote positive cooperativity. Biophysical assays like SPR or ITC can be used to measure the cooperativity of ternary complex formation.

  • Modify Linker Flexibility: A more rigid linker can reduce the entropic penalty of ternary complex formation and pre-organize the PROTAC in a conformation conducive to binding both proteins simultaneously.

    • Solution: Incorporate rigid moieties such as alkynes, phenyl rings, or heterocyclic systems into the linker to reduce its flexibility.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the impact of linker length on PROTAC efficacy.

Table 1: Effect of Linker Length on p38α Degradation

PROTAC Compound SeriesLinker Length (atoms)Cell Line(s)Degradation Efficacy (DC50/Observation)
NR-1c20BBL358, T47DEfficient degradation
NR-3 series15-17BBL358, T47DOptimal degradation
Shorter Linkers< 15BBL358, T47DPoor degradation

Data summarized from a study on p38α degradation.

Table 2: Effect of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTAC CompoundLinker Length (atoms)Cell LineIC50 (MCF-7 cells)ERα Degradation
119MCF-7> 10 µMModerate
1212MCF-7~5 µMGood
1316MCF-7~1 µMSuperior
1419MCF-7> 10 µMModerate
1521MCF-7> 10 µMLow

Data adapted from a study on ERα degradation.

Experimental Protocols

1. Western Blotting for Protein Degradation Assessment

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and running buffer

    • Transfer buffer and PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Treatment: Seed cells at an appropriate density and treat with a range of PROTAC concentrations for a specified time.

    • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate.

    • SDS-PAGE: Separate denatured protein samples on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins to a membrane.

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control, followed by incubation with HRP-conjugated secondary antibodies.

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantification: Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.

2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique to measure the kinetics and affinity of binary and ternary interactions in real-time.

  • General Methodology:

    • Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.

    • Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.

    • Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.

    • Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The data can be analyzed to determine the kinetics (kon, koff) and affinity (KD) of the interactions.

3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics

ITC directly measures the heat changes associated with binding events, providing information on binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.

  • General Methodology:

    • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and PROTAC in the same dialysis buffer to minimize heats of dilution.

    • Binary Titrations: Perform initial experiments to determine the binding parameters of the PROTAC to each protein individually. This involves titrating the PROTAC into a solution of the target protein or the E3 ligase.

    • Ternary Complex Titration: To study the formation of the ternary complex, titrate the PROTAC into a solution containing both the target protein and the E3 ligase. Alternatively, titrate one of the proteins into a solution containing the other protein pre-saturated with the PROTAC.

    • Data Analysis: The resulting thermograms are analyzed to determine the thermodynamic parameters of ternary complex formation.

4. Cellular Uptake Assay

This assay is used to determine the intracellular concentration of a PROTAC.

  • General Methodology (LC-MS/MS based):

    • Cell Treatment: Treat a known number of cells with the PROTAC at a specific concentration for a defined period.

    • Cell Lysis and Extraction: After incubation, wash the cells to remove extracellular PROTAC, lyse the cells, and extract the intracellular contents, including the PROTAC.

    • LC-MS/MS Analysis: Quantify the amount of PROTAC in the cell lysate using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a standard curve.

    • Concentration Calculation: Calculate the intracellular concentration based on the quantified amount of PROTAC and the estimated intracellular volume of the cells.

Visualizations

PROTAC_Mechanism PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex mediates Recycling PROTAC Recycling PROTAC->Recycling TargetProtein Target Protein (POI) TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds TernaryComplex->PROTAC releases Ubiquitination Ubiquitination TernaryComplex->Ubiquitination leads to Proteasome 26S Proteasome Ubiquitination->Proteasome marks for Degradation Degradation Proteasome->Degradation results in

Caption: The PROTAC-mediated protein degradation pathway.

Experimental_Workflow A 1. Synthesize PROTAC Library (Varying Linker Lengths) B 2. In Vitro Biophysical Assays (SPR, ITC) A->B Characterize Ternary Complex Formation C 3. Cellular Degradation Assays (Western Blot, DC50 Determination) B->C Select Promising Candidates D 4. Assess Cellular Permeability (Cellular Uptake Assay) C->D Confirm Intracellular Activity E 5. Evaluate Off-Target Effects & Hook Effect D->E Assess Drug-like Properties F 6. Lead Optimization E->F Refine PROTAC Design

Caption: A typical experimental workflow for PROTAC linker optimization.

Troubleshooting_Workflow rect_node rect_node Start No/Poor Degradation Observed CheckBinaryBinding Good Binary Binding? Start->CheckBinaryBinding CheckTernaryComplex Ternary Complex Forms? CheckBinaryBinding->CheckTernaryComplex Yes RevisitWarheads Re-evaluate Warhead/ E3 Ligand Choice CheckBinaryBinding->RevisitWarheads No CheckCellPermeability Good Cell Permeability? CheckTernaryComplex->CheckCellPermeability Yes OptimizeLinkerLength Synthesize Library with Varying Linker Lengths CheckTernaryComplex->OptimizeLinkerLength No OptimizeLinkerComp Modify Linker Composition (Flexibility/Rigidity) CheckCellPermeability->OptimizeLinkerComp Yes ImprovePermeability Modify Linker for Better Physicochemical Properties CheckCellPermeability->ImprovePermeability No OptimizeLinkerLength->OptimizeLinkerComp

Caption: Troubleshooting workflow for PROTACs with poor degradation activity.

References

Validation & Comparative

A Head-to-Head Comparison of Amino-PEG12-amine and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is paramount to the success of bioconjugation. Among the myriad of options, polyethylene glycol (PEG) linkers are widely employed for their capacity to enhance the solubility, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Amino-PEG12-amine with other PEG linkers, supported by experimental data, to inform the selection of the optimal linker for specific bioconjugation applications.

This compound is a homobifunctional linker featuring a discrete PEG chain of twelve ethylene glycol units flanked by primary amine groups.[1][2] This structure imparts specific characteristics that make it suitable for a variety of bioconjugation applications, from creating antibody-drug conjugates (ADCs) to functionalizing nanoparticles.[2] The hydrophilic PEG spacer enhances solubility in aqueous environments, a crucial factor when working with hydrophobic molecules.[1] The terminal amine groups are reactive towards carboxylic acids, activated NHS esters, and carbonyls (ketones, aldehydes), allowing for the formation of stable amide bonds.[1]

Performance Comparison of PEG Linkers

The performance of a PEG linker in bioconjugation is significantly influenced by its length and the nature of its reactive functional groups. While direct quantitative comparisons focusing solely on this compound are limited in publicly available literature, extensive research on the impact of PEG linker length in ADCs provides valuable insights into how a PEG12 linker performs in contrast to shorter and longer chain alternatives.

Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Properties

The length of the PEG spacer is a critical determinant of an ADC's physicochemical and biological properties. Shorter PEG linkers can create more compact conjugates, while longer linkers may be necessary to overcome steric hindrance and improve solubility.

Table 1: Effect of PEG Linker Length on ADC Clearance

PEG Linker LengthClearance Rate (mL/kg/day)Fold Change vs. Non-PEGylated Molecule
No PEG~8.51x
PEG4~4.51.9x decrease
PEG8~2.04.3x decrease
PEG12 ~1.5 5.7x decrease
PEG24~1.55.7x decrease
Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.

As illustrated in Table 1, increasing the PEG linker length from no PEG to PEG12 significantly decreases the clearance rate of the ADC, thereby extending its circulation half-life. This effect appears to plateau around a PEG12-PEG24 length, suggesting an optimal range for maximizing in vivo residence time.

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity and In Vivo Efficacy of ADCs

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Efficacy (Tumor Growth Inhibition)
Short (e.g., No PEG)Lower IC50 (Higher Potency)Generally lower
Medium (e.g., PEG8, PEG12 )Moderate IC50Often improved
Long (e.g., PEG24, 4kDa, 10kDa)Higher IC50 (Lower Potency)Can be significantly improved
Data synthesized from multiple studies on different ADC constructs.

A recurring theme in the literature is the trade-off between in vitro potency and in vivo efficacy as PEG linker length increases. Longer PEG chains can sometimes lead to reduced cytotoxicity in cell-based assays, potentially due to steric hindrance affecting antigen binding or cellular uptake. However, the improved pharmacokinetic properties conferred by longer PEG linkers often result in enhanced antitumor activity in vivo. The choice of a PEG12 linker represents a balance, offering a significant improvement in pharmacokinetics over shorter linkers while potentially mitigating the loss of in vitro potency sometimes observed with much longer PEG chains.

This compound: A Homobifunctional Linker

Unlike heterobifunctional linkers (e.g., NHS-PEG-Maleimide) which possess two different reactive groups, this compound has two identical primary amine groups. This makes it an ideal crosslinker for intramolecular or intermolecular conjugation between molecules possessing carboxyl or other amine-reactive groups.

Key Features of this compound:

  • Homobifunctionality: Enables the crosslinking of molecules.

  • Defined Length: The discrete PEG12 length ensures homogeneity of the final conjugate, a critical factor for therapeutic applications.

  • Hydrophilicity: The PEG spacer enhances the solubility of the resulting bioconjugate.

  • Biocompatibility: PEG is well-known for its low immunogenicity and toxicity.

Experimental Protocols

Detailed methodologies are crucial for reproducible bioconjugation experiments. Below are representative protocols for the synthesis of an ADC using an amine-reactive strategy, which can be adapted for this compound, and for the characterization of the resulting conjugate.

Protocol 1: Two-Step Antibody Conjugation using an Amine-Reactive Payload

This protocol describes the conjugation of a payload containing a carboxylic acid to an antibody's lysine residues using a carbodiimide (EDC) and N-hydroxysuccinimide (NHS) activation strategy. This method can be adapted to use this compound to crosslink two molecules.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

  • Payload with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-Hydroxysulfosuccinimide)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting columns

  • Quenching buffer (e.g., 1M Tris, pH 8.0)

Procedure:

Step A: Activation of Payload

  • Dissolve the payload with the carboxylic acid group in anhydrous DMF or DMSO.

  • Add a 1.5-fold molar excess of EDC and a 2-fold molar excess of Sulfo-NHS to the payload solution.

  • Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated payload.

Step B: Conjugation to Antibody

  • Add the activated payload solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v).

  • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Remove the excess, non-reacted payload and crosslinker using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR)

  • UV/Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm and at the wavelength of maximum absorbance of the payload. The DAR can be calculated using the extinction coefficients of the antibody and the payload.

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. This allows for the determination of the distribution of different DAR species.

B. Analysis of Purity and Aggregation

  • Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from aggregates and fragments.

Visualizing Workflows and Concepts

To better illustrate the processes and concepts discussed, the following diagrams are provided.

ADC_Synthesis_Workflow cluster_activation Step A: Payload Activation cluster_conjugation Step B: Conjugation cluster_purification Step C: Purification Payload Payload-COOH Activators EDC, Sulfo-NHS Payload->Activators Reacts with Activated_Payload Activated Payload-NHS Activators->Activated_Payload Forms Antibody Antibody-NH2 Activated_Payload->Antibody Conjugates to ADC Antibody-Payload Conjugate Antibody->ADC Purification Size Exclusion Chromatography ADC->Purification Final_ADC Final_ADC Purification->Final_ADC Purified ADC

Experimental workflow for ADC synthesis.

PEG_Linker_Impact cluster_length PEG Linker Length cluster_properties Bioconjugate Properties Short Short (e.g., PEG4) Solubility Increased Solubility Short->Solubility Increases Stability Enhanced Stability Short->Stability Improves PK Improved Pharmacokinetics (Longer Half-life) Short->PK Improves Medium Medium (e.g., PEG12) Medium->Solubility Increases more Medium->Stability Improves further Medium->PK Significantly Improves Long Long (e.g., PEG24+) Long->Solubility Maximizes Long->Stability Maximizes Long->PK Maximizes Potency Potential Decrease in In Vitro Potency Long->Potency

Impact of PEG linker length on bioconjugate properties.

Amino_PEG12_amine_Reaction Molecule1 Molecule 1 COOH Linker H2N (CH2CH2O)12 NH2 Molecule1:port->Linker + Molecule2 COOH Molecule 2 Linker->Molecule2:port + Product Molecule 1 C(=O)NH-(CH2CH2O)12-NHC(=O) Molecule 2 Molecule2->Product Forms Amide Bonds

Reaction of this compound with carboxyl groups.

Conclusion

The selection of a PEG linker is a critical decision in the design of bioconjugates. While longer PEG chains generally enhance the pharmacokinetic properties of a bioconjugate, this can sometimes come at the cost of reduced in vitro potency. A PEG12 linker, such as that in this compound, offers a compelling balance, providing significant improvements in stability and circulation half-life over shorter linkers, while potentially having a less pronounced impact on biological activity than very long PEG chains. The homobifunctional nature of this compound makes it a valuable tool for crosslinking applications. Ultimately, the optimal PEG linker choice is context-dependent and should be determined through empirical testing for each specific bioconjugate.

References

A Comparative Guide to PROTAC Ternary Complex Validation: Amino-PEG12-amine vs. Alkyl Amine Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of a stable ternary complex between a target protein, a PROTAC®, and an E3 ubiquitin ligase is the cornerstone of successful protein degradation. The linker connecting the target-binding and E3 ligase-binding moieties of a PROTAC® is a critical determinant of the efficiency of this process. This guide provides an objective comparison of a commonly used polyethylene glycol (PEG)-based linker, Amino-PEG12-amine, with flexible alkyl amine linkers in the context of PROTAC® ternary complex formation and validation.

Linker Composition: A Balancing Act of Physicochemical Properties

The choice between a PEG-based linker like this compound and a simple alkyl amine linker involves a trade-off between hydrophilicity, flexibility, and potential for protein-protein interactions within the ternary complex.

This compound , a hydrophilic linker, is composed of repeating ethylene glycol units.[1] This characteristic generally improves the aqueous solubility of the PROTAC®, a crucial factor for drug development.[1] The flexible nature of the PEG chain can also be advantageous in allowing the PROTAC® to adopt a conformation that facilitates the productive assembly of the target protein and E3 ligase.

Alkyl amine linkers , on the other hand, are more hydrophobic. While synthetically straightforward, this hydrophobicity can sometimes lead to lower solubility of the final PROTAC® molecule.[1] However, the simple hydrocarbon chain provides a high degree of conformational flexibility, which can be beneficial for ternary complex formation.[2]

Performance Comparison: this compound vs. Alkyl Amine Linkers

Table 1: Impact of Linker Composition on Ternary Complex Formation and Degradation

Linker TypeTarget ProteinE3 LigaseTernary Complex Affinity (KD, nM)Cooperativity (α)Degradation (DC50, nM)Dmax (%)Reference
PEG-based BRD4VHL255.218>95Inferred from multiple sources
Alkyl-based BRD4VHL452.855~90Inferred from multiple sources

Note: This data is representative and compiled from multiple sources to illustrate general trends. Direct comparison requires testing within the same experimental system.

Table 2: Influence of Linker Length on Degradation Efficiency for a BRD4-targeting PROTAC®

Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
PEG8>1000<10[3]
PEG1280~90
PEG1625>95
Alkyl9150~85
Alkyl1360>90
Alkyl17120~88

Experimental Protocols for Ternary Complex Validation

Accurate characterization of ternary complex formation is crucial for understanding PROTAC® mechanism of action and for optimizing linker design. The following are detailed protocols for key biophysical assays used in this validation.

Surface Plasmon Resonance (SPR)

SPR is a powerful technique for measuring the kinetics and affinity of binary and ternary interactions in real-time.

Objective: To determine the binding affinity (KD) and kinetics (kon, koff) of the PROTAC® to the E3 ligase in the absence and presence of the target protein.

Methodology:

  • Immobilization: Covalently immobilize the purified E3 ligase onto a sensor chip surface.

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the PROTAC® over the immobilized E3 ligase surface.

    • Measure the association and dissociation rates to determine the binary KD.

  • Ternary Interaction Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC®.

    • Inject these solutions over the immobilized E3 ligase surface.

    • The increased binding response compared to the binary interaction confirms ternary complex formation.

    • Determine the ternary KD from the kinetic data.

  • Cooperativity Calculation: The cooperativity factor (α) is calculated as the ratio of the binary KD to the ternary KD (α = KD_binary / KD_ternary).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binary and ternary complex formation.

Methodology:

  • Sample Preparation:

    • Prepare solutions of the purified proteins (in the cell) and the PROTAC® (in the syringe) in the same dialysis buffer to minimize heats of dilution.

    • Degas all solutions prior to use.

  • Binary Titrations:

    • Titrate the PROTAC® solution into the sample cell containing either the E3 ligase or the target protein.

    • Integrate the heat-flow peaks for each injection to determine the thermodynamic parameters for each binary interaction.

  • Ternary Titration:

    • To measure the affinity of the PROTAC® for the pre-formed binary complex, titrate the PROTAC® into the sample cell containing a mixture of the E3 ligase and the target protein.

    • Alternatively, titrate one of the proteins into a solution of the other protein pre-saturated with the PROTAC®.

  • Data Analysis: Fit the data to a suitable binding model to determine the thermodynamic parameters and calculate the cooperativity.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a proximity-based assay that can be used to quantify ternary complex formation in a high-throughput format.

Objective: To measure the formation of the ternary complex in solution.

Methodology:

  • Reagent Preparation:

    • Label the E3 ligase and the target protein with a donor (e.g., Terbium) and an acceptor (e.g., FITC or a fluorescent protein) fluorophore, respectively. This is often achieved using specific antibodies conjugated to the fluorophores.

  • Assay Setup:

    • In a microplate, mix the labeled E3 ligase, labeled target protein, and a dilution series of the PROTAC®.

  • Incubation: Incubate the plate to allow for ternary complex formation.

  • Signal Detection:

    • Excite the donor fluorophore at its specific wavelength.

    • If a ternary complex is formed, the donor and acceptor fluorophores are brought into close proximity, resulting in fluorescence resonance energy transfer (FRET).

    • Measure the emission of the acceptor fluorophore after a time delay to reduce background fluorescence.

  • Data Analysis: The TR-FRET signal is proportional to the amount of ternary complex formed. A characteristic bell-shaped curve is often observed, from which the concentration of PROTAC® that gives the maximal signal (EC50 for complex formation) can be determined.

Visualizing PROTAC® Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in PROTAC® research.

PROTAC_Mechanism cluster_cell Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Mediates E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Leads to Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Degradation of POI Proteasome->Degradation

Caption: The catalytic cycle of PROTAC®-mediated protein degradation.

Experimental_Workflow cluster_0 Biophysical Validation cluster_1 Cellular Assays SPR SPR Analysis (Kinetics & Affinity) Western_Blot Western Blot (DC50 & Dmax) SPR->Western_Blot ITC ITC Analysis (Thermodynamics) ITC->Western_Blot TR_FRET TR-FRET Assay (Complex Formation) TR_FRET->Western_Blot Cell_Viability Cell Viability Assay (Toxicity) Western_Blot->Cell_Viability PROTAC_Design PROTAC® Design & Linker Selection PROTAC_Design->SPR PROTAC_Design->ITC PROTAC_Design->TR_FRET

Caption: A rational workflow for PROTAC® linker selection and optimization.

Linker_Comparison AminoPEG12 This compound + Hydrophilic + Improved Solubility + Flexible - Potential for lower metabolic stability Ternary_Complex Stable Ternary Complex Formation AminoPEG12->Ternary_Complex Favorable Conformation AlkylAmine Alkyl Amine Linker + Hydrophobic + High Flexibility + Synthetically Accessible - Potential for lower solubility AlkylAmine->Ternary_Complex Favorable Conformation

Caption: Key property comparison of this compound and Alkyl Amine linkers.

References

A Comparative Guide to Assessing the Purity of Amino-PEG12-amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity of bifunctional linkers like Amino-PEG12-amine is a critical parameter influencing the efficacy, safety, and reproducibility of novel therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of this compound with alternative linkers, supported by a summary of performance data and detailed experimental protocols for purity assessment.

Introduction to this compound and its Alternatives

This compound is a discrete polyethylene glycol (dPEG®) linker with two terminal amine groups, offering a hydrophilic spacer of defined length. Its monodispersity is a key advantage over traditional polydisperse PEG reagents, leading to more homogenous conjugates with improved batch-to-batch reproducibility.[1] Alternatives to this compound include other homobifunctional PEG linkers with varying PEG chain lengths (e.g., Amino-PEG11-amine, Amino-PEG15-amine) and heterobifunctional linkers that possess different reactive groups at each terminus (e.g., Maleimide-PEG-NHS ester). The choice of linker depends on the specific conjugation strategy and the desired properties of the final bioconjugate.[2][3]

Data Presentation: Comparison of Purity Specifications

Product NameFunctional GroupsPEG UnitsTypical Purity (%)Analytical Methods for QC
This compound Amine, Amine12≥95 - 98[4][5]NMR, HPLC
Amino-PEG11-amineAmine, Amine11≥95NMR, HPLC
Amino-PEG15-amineAmine, Amine15≥95NMR, HPLC
Maleimide-PEG12-NHS esterMaleimide, NHS ester12≥95NMR, HPLC
Azido-PEG12-NHS esterAzide, NHS ester12≥95NMR, HPLC

Experimental Protocols for Purity Assessment

The purity of this compound conjugates and other PEG linkers is primarily assessed using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity and Purity

Objective: To confirm the chemical structure of this compound and to detect and quantify potential impurities. Quantitative NMR (qNMR) can be used for absolute purity determination.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) to a final volume of 0.5-0.7 mL.

    • For qNMR, a certified internal standard with a known concentration is added to the sample.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Ensure complete relaxation of the protons for accurate integration by using a sufficient relaxation delay (D1), typically 5 times the longest T1 relaxation time.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the characteristic proton signals of the PEG backbone and the terminal amine groups.

    • The purity is estimated by comparing the integration of the analyte signals to those of any observed impurities or the internal standard in qNMR.

Expected Impurities: Potential impurities that can be identified by NMR include residual solvents, byproducts from synthesis with incomplete PEGylation (shorter PEG chains), or the presence of diol impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Objective: To separate and quantify this compound from non-PEGylated impurities and PEG species of different lengths.

Methodology: Reversed-Phase HPLC (RP-HPLC) is a commonly used technique.

  • Instrumentation: An HPLC system equipped with a suitable detector such as a UV detector (if the molecule has a chromophore), an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B over a specified time (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm (for amide bonds if conjugated) or by ELSD/CAD.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition.

  • Data Analysis: The purity is determined by the peak area percentage of the main component relative to the total peak area.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Objective: To confirm the molecular weight of the this compound and to identify any impurities with different masses.

Methodology: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the two most common MS techniques for analyzing PEGylated molecules.

  • Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, often coupled with an HPLC system (LC-MS).

  • ESI-MS Protocol (via Liquid Chromatography):

    • Sample Preparation: Prepare a stock solution of the PEG linker at 1 mg/mL in a 50:50 mixture of acetonitrile and water. Dilute to a final concentration of approximately 10 µM with the mobile phase.

    • LC Conditions: Use the same LC method as described for HPLC analysis.

    • MS Settings (Q-TOF or Orbitrap):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Capillary Voltage: 3.5 - 4.5 kV.

      • Source Temperature: 120-150 °C.

      • Mass Range: 100 - 2000 m/z.

    • Data Analysis: The resulting multiply charged spectrum is deconvoluted to obtain the neutral mass of the compound.

Visualizations

Experimental Workflow for Purity Assessment

experimental_workflow cluster_sample Sample cluster_analysis Purity Assessment cluster_results Results sample This compound nmr NMR Spectroscopy sample->nmr Structure & Purity hplc HPLC Analysis sample->hplc Separation & Quantification ms Mass Spectrometry sample->ms Molecular Weight structure Structural Confirmation nmr->structure purity_quant Purity Quantification nmr->purity_quant hplc->purity_quant impurity_id Impurity Identification hplc->impurity_id mw_confirm Molecular Weight Confirmation ms->mw_confirm ms->impurity_id

Caption: Workflow for the comprehensive purity assessment of this compound.

Logical Relationship of Analytical Techniques

logical_relationship cluster_product Product: this compound cluster_properties Key Quality Attributes cluster_techniques Analytical Techniques product This compound identity Identity & Structure product->identity purity Purity product->purity impurities Impurity Profile product->impurities nmr NMR identity->nmr Confirms Structure ms MS identity->ms Confirms Mass purity->nmr Quantifies Purity (qNMR) hplc HPLC purity->hplc Quantifies Purity impurities->hplc Separates Impurities impurities->ms Identifies Impurities

Caption: Interrelation of quality attributes and analytical techniques for purity assessment.

References

A Head-to-Head Battle: Homobifunctional vs. Heterobifunctional PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of bioconjugation, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the efficacy, stability, and homogeneity of the final conjugate. These flexible, hydrophilic spacers are broadly categorized into two main classes: homobifunctional and heterobifunctional linkers. While both serve to covalently connect two molecular entities, their fundamental structural differences dictate distinct conjugation strategies, leading to significant variations in performance, particularly in the development of sophisticated therapeutics like antibody-drug conjugates (ADCs).

At their core, the distinction is simple: homobifunctional PEG linkers possess two identical reactive functional groups at their termini, whereas heterobifunctional PEG linkers have two different reactive groups.[1][] This seemingly subtle difference has profound implications for the control and precision of the conjugation process.

The Great Divide: One-Pot Simplicity vs. Two-Step Precision

Homobifunctional linkers, with their identical reactive ends, are typically employed in a one-step "one-pot" reaction.[3] This approach, while straightforward, often leads to a complex mixture of products. Because both ends of the linker have the same reactivity, they can react simultaneously with the target molecules, leading to undesirable outcomes such as intramolecular crosslinking (if the target molecule has multiple reactive sites) or polymerization.[3] This lack of control necessitates more rigorous and often challenging purification steps to isolate the desired conjugate from a heterogeneous mixture.

In stark contrast, heterobifunctional linkers, with their orthogonal reactive ends, enable a more controlled and elegant two-step conjugation process.[3] This sequential approach allows for the specific and directional attachment of two different molecules. For instance, one end of the linker can be reacted with the first molecule, and after purification to remove excess linker, the second molecule can be introduced to react with the other, distinct functional group. This stepwise methodology significantly reduces the formation of unwanted byproducts, resulting in a more homogenous and well-defined final product with a potentially higher yield of the desired conjugate.

Quantitative Performance: A Clear Winner Emerges for Complex Bioconjugates

While direct, side-by-side quantitative comparisons in the literature are scarce, the consensus in the field, supported by typical performance data, points to the superiority of heterobifunctional linkers for complex applications demanding high purity and homogeneity.

Performance MetricHomobifunctional Linker (e.g., di-NHS Ester)Heterobifunctional Linker (e.g., Mal-PEG-NHS)
Conjugation Efficiency Moderate to HighHigh
Final Yield of Desired Conjugate LowerHigher
Product Homogeneity Low (often a mixture of species)High
Control over Conjugation Low (one-pot reaction)High (sequential, two-step reaction)
Purification Complexity HighModerate
Risk of Polymerization HighLow

This table summarizes typical performance data based on the principles of conjugation chemistry for each linker type.

The higher yield and homogeneity achieved with heterobifunctional linkers are particularly crucial in the development of ADCs, where a precise drug-to-antibody ratio (DAR) is critical for therapeutic efficacy and safety.

Visualizing the Reaction Pathways

The fundamental difference in the reaction mechanisms of homobifunctional and heterobifunctional linkers can be visualized as follows:

Homobifunctional_Reaction cluster_0 One-Pot Reaction cluster_1 Products Molecule A1 Molecule A Desired Conjugate A-X-PEG-X-A Molecule A1->Desired Conjugate Molecule A2 Molecule A Molecule A2->Desired Conjugate Homobifunctional Linker X-PEG-X Homobifunctional Linker->Desired Conjugate Polymer (A-X-PEG-X)n Homobifunctional Linker->Polymer Intramolecular Crosslink A(X-PEG-X) Homobifunctional Linker->Intramolecular Crosslink

Homobifunctional Linker Reaction Pathway

Heterobifunctional_Reaction cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation Molecule A Molecule A Intermediate A-X-PEG-Y Molecule A->Intermediate Heterobifunctional Linker X-PEG-Y Heterobifunctional Linker->Intermediate Final Conjugate A-X-PEG-Y-B Intermediate->Final Conjugate Molecule B Molecule B Molecule B->Final Conjugate

Heterobifunctional Linker Reaction Pathway

Experimental Protocols: A Tale of Two Methodologies

The following protocols outline the general procedures for bioconjugation using a homobifunctional and a heterobifunctional PEG linker.

Protocol 1: Protein Crosslinking with a Homobifunctional PEG-NHS Ester

This protocol describes a general procedure for crosslinking amine-containing proteins using a homobifunctional Bis-NHS-(PEG)n reagent.

Materials:

  • Protein(s) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Bis-NHS-(PEG)n crosslinker

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5)

  • Desalting columns or dialysis equipment

Procedure:

  • Equilibrate the vial of Bis-NHS-(PEG)n to room temperature before opening to prevent moisture condensation.

  • Immediately before use, prepare a stock solution (e.g., 10-25 mM) of the crosslinker in anhydrous DMSO or DMF.

  • Dissolve the protein(s) in the reaction buffer to the desired concentration (e.g., 1-10 mg/mL).

  • Add the desired molar excess of the crosslinker stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purify the crosslinked protein conjugate using a desalting column or dialysis to remove excess crosslinker and byproducts.

  • Analyze the products using SDS-PAGE to observe the formation of higher molecular weight species.

Protocol 2: Two-Step Amine-to-Sulfhydryl Conjugation with a Heterobifunctional Mal-PEG-NHS Linker

This protocol describes the conjugation of an amine-containing protein to a sulfhydryl-containing molecule using a Mal-(PEG)n-NHS Ester linker.

Materials:

  • Amine-containing protein (Protein-NH2) in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5)

  • Sulfhydryl-containing molecule (Molecule-SH)

  • Mal-(PEG)n-NHS Ester linker

  • Anhydrous DMSO or DMF

  • Desalting columns

Procedure:

Step 1: Reaction of Protein-NH2 with Mal-(PEG)n-NHS Ester

  • Equilibrate the vial of Mal-(PEG)n-NHS Ester to room temperature.

  • Prepare a stock solution of the linker in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 50-fold molar excess of the linker stock solution to the Protein-NH2 solution.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Remove the excess, unreacted linker using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH

  • Immediately add the desalted, maleimide-activated protein to the Molecule-SH.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • If desired, quench the reaction by adding a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol.

  • Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

  • Characterize the final conjugate by SDS-PAGE and SEC-HPLC to confirm conjugation and assess purity.

Conclusion: Selecting the Right Tool for the Job

Both homobifunctional and heterobifunctional PEG linkers are valuable tools in the bioconjugation toolbox. Homobifunctional linkers offer simplicity for applications where a highly defined product is not essential, such as in the formation of protein complexes or hydrogels. However, for applications demanding precision, control, and product homogeneity, particularly in the development of targeted therapeutics like ADCs, heterobifunctional PEG linkers are the clear choice. Their ability to facilitate a controlled, sequential conjugation process leads to higher yields of well-defined and more stable bioconjugates, ultimately accelerating the development of next-generation biopharmaceuticals.

References

analytical techniques for PEGylated protein characterization

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to Analytical Techniques for PEGylated Protein Characterization

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a widely adopted strategy in the biopharmaceutical industry to enhance the pharmacokinetic and pharmacodynamic properties of protein drugs. This modification can lead to increased stability, improved solubility, prolonged circulating half-life, and reduced immunogenicity.[1][2][3][4] However, the inherent heterogeneity of PEG polymers and the PEGylation reaction itself present significant analytical challenges.[1] A thorough characterization of PEGylated proteins is crucial for ensuring product consistency, efficacy, and safety, and is a requirement for regulatory approval.

This guide provides a comparative overview of the key analytical techniques used for the characterization of PEGylated proteins, complete with experimental data, detailed protocols, and workflow visualizations to aid researchers, scientists, and drug development professionals in selecting the most appropriate methods for their needs.

Key Analytical Challenges

The characterization of PEGylated proteins is complicated by several factors:

  • Heterogeneity of PEG: Commercial PEG reagents are often polydisperse, meaning they consist of a mixture of molecules with varying chain lengths.

  • Degree of PEGylation: The number of PEG molecules attached to a single protein molecule can vary, resulting in a mixture of mono-, di-, and multi-PEGylated species.

  • Positional Isomers: PEGylation can occur at different sites on the protein, leading to the formation of positional isomers with potentially different biological activities.

  • Structural Changes: The attachment of PEG can alter the protein's conformation and shield surface charges, affecting its behavior in various analytical systems.

Due to these complexities, a multi-faceted analytical approach employing a combination of orthogonal techniques is typically required for comprehensive characterization.

Comparative Overview of Analytical Techniques

A variety of analytical techniques are employed to characterize different aspects of PEGylated proteins. The table below summarizes the most common methods and their primary applications.

Analytical TechniquePrimary Application(s)Key Parameters Measured
Mass Spectrometry (MS) Determination of molecular weight, degree of PEGylation, identification of PEGylation sites.Intact mass, mass distribution, peptide mass, sequence information.
Chromatography Separation and quantification of PEGylated species, purity assessment, analysis of aggregates and fragments.Retention time, peak area, size distribution, charge variants.
Electrophoresis Assessment of purity, molecular weight estimation, separation of PEGmers.Electrophoretic mobility, apparent molecular weight.
Spectroscopy Analysis of protein conformation and higher-order structure.Secondary and tertiary structure, protein stability.
Light Scattering Determination of molecular weight, size, and aggregation state.Hydrodynamic radius, radius of gyration, absolute molecular weight.
Immunoassays Quantification of PEGylated protein in biological matrices, immunogenicity assessment.Concentration, presence of anti-PEG antibodies.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the characterization of PEGylated proteins, providing precise information on molecular weight and the degree of PEGylation.

Techniques and Applications
  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS: Often used for the rapid determination of the average molecular weight and the degree of PEGylation.

  • Electrospray Ionization (ESI) MS: Coupled with liquid chromatography (LC-MS), ESI-MS is a powerful tool for analyzing the complex mixtures of PEGylated proteins. It can provide information on the distribution of PEGylated species and, with tandem MS (MS/MS), can be used to identify PEGylation sites through peptide mapping.

Experimental Protocol: Intact Mass Analysis by LC-MS

This protocol describes a general method for the analysis of intact PEGylated proteins using reversed-phase liquid chromatography coupled with mass spectrometry (RP-LC-MS).

1. Sample Preparation:

  • The PEGylated protein sample is diluted to a concentration of approximately 1 mg/mL in a suitable buffer, such as 10 mM ammonium acetate.
  • Excess unconjugated PEG may be removed using a centrifugal filter with an appropriate molecular weight cutoff (e.g., 50 kDa).

2. LC Separation:

  • Column: A reversed-phase column suitable for protein separations (e.g., C4 or C8).
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: A linear gradient from 20% to 80% B over 30 minutes.
  • Flow Rate: 0.5 mL/min.
  • Column Temperature: 60°C.

3. MS Detection:

  • Ionization Mode: Positive ion electrospray.
  • Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument is recommended for resolving the complex spectra of PEGylated proteins.
  • Data Acquisition: Data is acquired over a mass-to-charge (m/z) range of 500-4000.
  • Deconvolution: The resulting multi-charged spectrum is deconvoluted to obtain the zero-charge mass spectrum, which reveals the mass distribution of the PEGylated species. Post-column addition of a charge-stripping agent like triethylamine (TEA) can simplify the mass spectrum.

Data Presentation: Expected Results from Intact Mass Analysis
ParameterUnmodified ProteinMono-PEGylated ProteinDi-PEGylated Protein
Observed Mass (Da) 25,00045,00065,000
Expected Mass (Da) 25,00045,000 (Protein + 20 kDa PEG)65,000 (Protein + 2 x 20 kDa PEG)
Mass Difference (Da) N/A~20,000~40,000

Note: The observed mass of the PEGylated species will appear as a distribution of peaks separated by 44 Da, corresponding to the mass of the ethylene glycol monomer unit, due to the polydispersity of the PEG chain.

Visualization: Workflow for LC-MS Analysis of PEGylated Proteins

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample PEGylated Protein Sample Dilution Dilution Sample->Dilution Purification Purification (optional) Dilution->Purification LC LC Separation (RP-HPLC) Purification->LC MS MS Detection (ESI-Q-TOF) LC->MS Deconvolution Deconvolution MS->Deconvolution Analysis Mass Determination & Distribution Deconvolution->Analysis

Caption: Workflow for the characterization of PEGylated proteins by LC-MS.

Chromatography

Chromatographic techniques are essential for the separation and purification of PEGylated proteins, as well as for assessing purity and detecting aggregates.

Techniques and Applications
  • Size-Exclusion Chromatography (SEC): Separates molecules based on their hydrodynamic radius. It is widely used to separate PEGylated proteins from the native protein and to detect high molecular weight aggregates.

  • Ion-Exchange Chromatography (IEX): Separates proteins based on their surface charge. PEGylation can shield the protein's surface charges, altering its retention behavior on IEX columns. This property can be exploited to separate different PEGylated species and positional isomers.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Separates molecules based on their hydrophobicity. It is a high-resolution technique that can be used to separate positional isomers and for peptide mapping to identify PEGylation sites.

  • Hydrophobic Interaction Chromatography (HIC): Separates proteins based on their surface hydrophobicity under non-denaturing conditions.

Experimental Protocol: Purity Analysis by Size-Exclusion Chromatography (SEC)

1. Sample Preparation:

  • The PEGylated protein sample is diluted to a concentration of 1-2 mg/mL in the mobile phase.

2. SEC-HPLC System:

  • Column: A silica-based SEC column with a pore size appropriate for the size of the PEGylated protein (e.g., 300 Å).
  • Mobile Phase: A phosphate-buffered saline (PBS) solution, pH 7.4, is commonly used. The addition of a salt, such as 150 mM NaCl, can help to minimize non-specific interactions with the stationary phase.
  • Flow Rate: 0.5 - 1.0 mL/min.
  • Detection: UV absorbance at 280 nm.

3. Data Analysis:

  • The retention times of the peaks are compared to those of the non-PEGylated protein and molecular weight standards.
  • The peak areas are integrated to determine the relative amounts of the PEGylated protein, unreacted protein, and aggregates.

Data Presentation: Typical SEC Elution Profile
SpeciesRetention Time (min)Relative Peak Area (%)
Aggregates 8.52.1
PEGylated Protein 10.295.3
Unmodified Protein 12.52.6

Visualization: Separation Principle of Chromatographic Techniques

Chromatography_Principles cluster_sec Size-Exclusion Chromatography (SEC) cluster_iex Ion-Exchange Chromatography (IEX) cluster_rphplc Reversed-Phase HPLC (RP-HPLC) SEC_Principle Separation by Size (Hydrodynamic Radius) SEC_Result Larger molecules elute first SEC_Principle->SEC_Result IEX_Principle Separation by Charge IEX_Result Binding depends on surface charge IEX_Principle->IEX_Result RP_Principle Separation by Hydrophobicity RP_Result More hydrophobic molecules have longer retention RP_Principle->RP_Result

Caption: Principles of key chromatographic techniques for PEGylated proteins.

Electrophoresis

Electrophoretic techniques are valuable for assessing the purity and molecular weight distribution of PEGylated proteins.

Techniques and Applications
  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): A widely used technique to estimate the apparent molecular weight of proteins. PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower than its actual molecular weight would suggest, resulting in a characteristic "smear" or a series of bands corresponding to different degrees of PEGylation.

  • Capillary Electrophoresis (CE): A high-resolution technique that can separate PEGylated proteins based on differences in size, charge, and conformation. It is particularly useful for separating positional isomers and for purity analysis.

Experimental Protocol: SDS-PAGE Analysis

1. Sample Preparation:

  • The PEGylated protein sample is mixed with a loading buffer containing SDS and a reducing agent (e.g., dithiothreitol or β-mercaptoethanol).
  • The sample is heated at 95°C for 5 minutes to denature the protein.

2. Electrophoresis:

  • The samples and a molecular weight marker are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel).
  • Electrophoresis is performed at a constant voltage until the dye front reaches the bottom of the gel.

3. Staining and Visualization:

  • The gel is stained with a protein stain such as Coomassie Brilliant Blue or a more sensitive silver stain.
  • The bands are visualized and the apparent molecular weight is estimated by comparison to the molecular weight marker. A barium-iodide stain can be used to specifically visualize the PEG moiety.

Data Presentation: Expected SDS-PAGE Results
LaneSampleApparent Molecular Weight (kDa)
1Molecular Weight Marker(Standard bands)
2Unmodified Protein25
3PEGylated ProteinA smear or ladder of bands from ~50 kDa upwards

Conclusion

The characterization of PEGylated proteins is a complex but essential task in the development of biotherapeutics. No single analytical technique can provide a complete picture of these heterogeneous molecules. A combination of high-resolution mass spectrometry for mass determination and PEGylation site analysis, various chromatographic methods for separation and purity assessment, and electrophoretic techniques for purity and molecular weight estimation is necessary for a comprehensive understanding of the product's quality attributes. The strategic application of these orthogonal techniques, guided by a thorough understanding of their principles and limitations, is key to ensuring the safety and efficacy of PEGylated protein drugs.

References

A Comparative Analysis of Amino-PEG12-amine with Shorter and Longer PEG Diamines for Bioconjugation and Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical decision that significantly influences the stability, efficacy, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Amino-PEG12-amine with shorter and longer chain PEG diamines, supported by experimental data, to facilitate the selection of the optimal linker for specific applications in bioconjugation and drug delivery.

Introduction to PEG Diamines

Amino-PEG-Amine (NH2-PEG-NH2) compounds are bifunctional linkers featuring primary amine groups at both ends of a hydrophilic polyethylene glycol chain.[1] These terminal amines can readily react with carboxylic acids, activated NHS esters, and other functional groups to crosslink molecules or functionalize surfaces.[2] The PEG backbone enhances the water solubility and biocompatibility of the resulting conjugates, making these linkers invaluable in the development of antibody-drug conjugates (ADCs), nanoparticle drug delivery systems, and hydrogels.[1] The length of the PEG chain is a crucial parameter that can be tailored to optimize the properties of the final product.

Physicochemical Properties

The molecular weight and the length of the PEG spacer are defining characteristics of PEG diamines that directly impact their behavior in biological systems.

PropertyAmino-PEG3-amineThis compoundAmino-PEG24-amine
Synonyms 1,8-diamino-3,6-dioxaoctane3,6,9,12,15,18,21,24,27,30,33,36-dodecaoxaoctatriacontane-1,38-diamine1,71-diamino-3,6,...,69-tetraicosaoxaheptacontane
CAS Number 929-75-9[3]361543-12-6[2]143324-74-7
Molecular Weight ~192.26 g/mol ~588.74 g/mol ~1169.4 g/mol
Spacer Arm Length ~14.7 Å~49.1 Å~96.5 Å

Impact on Bioconjugate Performance: A Comparative Overview

The length of the PEG diamine linker plays a pivotal role in modulating the performance of bioconjugates, influencing everything from circulation half-life to cellular uptake.

Pharmacokinetics and In Vivo Efficacy

Longer PEG chains generally lead to an increased hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and prolongs circulation half-life. However, this effect is not always linear and an optimal PEG length may exist for a given application.

A study on affibody-based drug conjugates demonstrated a significant extension in half-life with increasing PEG chain length. The introduction of a 10 kDa PEG linker extended the half-life by over 11-fold compared to the non-PEGylated counterpart.

LinkerHalf-life (min)Fold Extension vs. No PEG
No PEG 19.61.0
4 kDa PEG 49.22.5
10 kDa PEG 219.011.2
Data adapted from a study on affibody-MMAE conjugates.

This prolonged circulation can lead to enhanced tumor accumulation and improved in vivo efficacy. However, excessively long PEG chains can sometimes lead to reduced biological activity due to steric hindrance.

Cellular Uptake of Nanoparticles

The density and length of PEG chains on the surface of nanoparticles significantly affect their interaction with cells. Generally, longer PEG chains lead to a greater shielding effect, which can reduce non-specific protein adsorption and subsequent uptake by cancer cells.

A study investigating the uptake of 50 nm gold nanoparticles by various cancer cell lines demonstrated that longer PEG chains (5kDa vs. 2kDa) resulted in lower cellular uptake. This suggests that for applications requiring high intracellular concentrations, shorter PEG linkers may be more advantageous.

Cell LineGNP Uptake (NPs/cell) with 2kDa PEGGNP Uptake (NPs/cell) with 5kDa PEG
HeLa ~12,000~8,000
MDA-MB-231 ~10,000~6,000
MCF-7 ~8,000~4,000
Approximate data synthesized from graphical representations in the cited study.
Mechanical Properties of Hydrogels

In the formation of hydrogels, PEG diamines can act as crosslinkers. The length of the PEG diamine influences the mechanical properties of the resulting hydrogel, such as its elastic modulus and swelling ratio. Shorter PEG chains generally lead to a higher crosslinking density and, consequently, a stiffer hydrogel.

PEG Crosslinker Concentration (wt%)Elastic Modulus (kPa)
5 ~10
7.5 ~20
10 ~35
12.5 ~50
Data represents the trend of increasing elastic modulus with higher crosslinker concentration in PEG-DMA hydrogels.

Experimental Protocols

General Protocol for Protein PEGylation using Amino-PEG-Amine

This protocol outlines the conjugation of a PEG diamine to a protein via its primary amine groups, typically after activation of a carboxyl group on the protein or a molecule to be linked. For direct reaction with a protein's carboxyl groups, a coupling agent like EDC is required.

Materials:

  • Protein of interest

  • Amino-PEG-Amine (e.g., this compound)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the Activation Buffer.

  • Activation of Carboxyl Groups (if applicable): Add EDC to the protein solution and incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • PEGylation Reaction: Add the Amino-PEG-Amine to the activated protein solution. The molar ratio of PEG to protein should be optimized for the desired degree of PEGylation.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Add the quenching solution to stop the reaction.

  • Purification: Purify the PEGylated protein from excess reagents using size-exclusion chromatography or dialysis.

  • Characterization: Analyze the conjugate using SDS-PAGE to confirm the increase in molecular weight and other analytical techniques to determine the degree of PEGylation.

Workflow for Antibody-Drug Conjugate (ADC) Development

The development of an ADC using a PEG diamine linker is a multi-step process that requires careful optimization at each stage.

ADC_Development_Workflow cluster_synthesis Synthesis and Conjugation cluster_purification_characterization Purification and Characterization cluster_testing Preclinical Testing Antibody Production Antibody Production Conjugation Conjugation Antibody Production->Conjugation Linker-Payload Synthesis Linker-Payload Synthesis Linker-Payload Synthesis->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization In Vitro Studies In Vitro Studies Characterization->In Vitro Studies In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies

A generalized workflow for the development of Antibody-Drug Conjugates (ADCs).

Signaling Pathway Modulation by a PEGylated Therapeutic

PEGylation can be employed to improve the therapeutic index of drugs that target specific signaling pathways. For instance, a PEGylated kinase inhibitor could have a longer half-life, leading to sustained inhibition of a cancer-related pathway.

Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) Receptor Tyrosine Kinase->Signaling Cascade (e.g., MAPK) Activates Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Activates Cell Proliferation and Survival Cell Proliferation and Survival Transcription Factors->Cell Proliferation and Survival Promotes PEGylated Kinase Inhibitor PEGylated Kinase Inhibitor PEGylated Kinase Inhibitor->Receptor Tyrosine Kinase Inhibits

Modulation of a growth factor signaling pathway by a PEGylated kinase inhibitor.

Conclusion

The selection of a PEG diamine linker, whether it be this compound or a shorter or longer variant, is a critical parameter in the design of bioconjugates and drug delivery systems. Shorter PEG chains may be advantageous for applications requiring high cellular uptake or for creating stiffer hydrogels. Conversely, longer PEG chains are often preferred for extending the in vivo circulation time and improving the pharmacokinetic profile of therapeutics. The optimal PEG length is highly dependent on the specific application, the nature of the conjugated molecule, and the desired biological outcome. A systematic evaluation of different PEG chain lengths, as outlined in the provided experimental protocols, is essential for the rational design of effective and safe biotherapeutics.

References

A Comparative Guide to ADC Linker Stability in Serum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of the linker in an antibody-drug conjugate (ADC) is a paramount attribute that dictates its therapeutic index. An ideal linker must be robust enough to remain intact in systemic circulation, preventing premature release of the cytotoxic payload that can lead to off-target toxicity and diminished efficacy. Conversely, upon reaching the tumor microenvironment, the linker must be efficiently cleaved to release the payload and exert its therapeutic effect. This guide provides an objective comparison of the serum stability of various ADC linkers, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Choice

The primary classification of ADC linkers is based on their mechanism of payload release: cleavable and non-cleavable.

  • Cleavable linkers are designed to be labile under specific physiological conditions that are prevalent in the tumor microenvironment or within tumor cells.[1] These conditions include the presence of specific enzymes, lower pH, or a higher reducing potential.[] The controlled release of the payload from cleavable linkers can also lead to a "bystander effect," where the released, membrane-permeable drug can kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.[3]

  • Non-cleavable linkers lack a specific cleavage site and release the payload only after the complete lysosomal degradation of the antibody component of the ADC.[4] This generally results in higher plasma stability and a more favorable safety profile due to minimized off-target toxicity.[5] However, the resulting payload metabolite is often less membrane-permeable, which can limit the bystander effect.

Quantitative Comparison of ADC Linker Stability in Serum

The stability of an ADC linker in serum is a critical parameter assessed during preclinical development. The following tables summarize quantitative data on the stability of various linker types from published studies. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions, such as the specific antibody, payload, and analytical methods used.

Table 1: Stability of Cleavable Linkers in Plasma/Serum

Linker TypeSubtypeADC/Molecule ExampleSpeciesHalf-life (t½)Reference
PeptideVal-CitTrastuzumab-vc-MMAEHuman>230 days
Val-CitcAC10-MMAECynomolgus Monkey~9.6 days
Val-CitUnspecifiedMouseUnstable (cleaved by carboxylesterase 1c)
Val-AlaUnspecifiedMouse~23 hours
Glu-Val-CitUnspecifiedMouseStable (>28 days)
pH-SensitiveHydrazoneGemtuzumab ozogamicinHuman~2 days (in plasma)
Silyl ether-basedSilyl ether-MMAE conjugateHuman>7 days
DisulfideSPPAnti-CD22-SPP-DM1RatFaster clearance than non-cleavable
Hindered DisulfideTHIOMAB-DM1Human>50% intact after 7 days

Table 2: Stability of Non-Cleavable Linkers in Plasma/Serum

Linker TypeSubtypeADC/Molecule ExampleSpeciesStability MetricReference
ThioetherSMCCAdo-trastuzumab emtansine (T-DM1)HumanFaster clearance of ADC vs. total antibody, suggesting some payload loss
MCCAnti-HER2-MCC-DM1RatSlower clearance than cleavable linker ADC

Table 3: Comparative Stability of Clinically Relevant ADCs

ADC NameGeneric NameLinker TypeStability HighlightsReference
Enhertu®Trastuzumab deruxtecanCleavable (GGFG peptide)Linker is stable in plasma; no significant difference between the serum concentration of the ADC and the antibody itself.
Kadcyla®Ado-trastuzumab emtansineNon-cleavable (SMCC)Faster clearance of the ADC compared to the total antibody suggests some in vivo linker instability.

Experimental Protocols for Evaluating Linker Stability

Accurate assessment of ADC linker stability is crucial for preclinical development. The following are detailed protocols for the most common assays used to evaluate linker stability in serum.

Protocol 1: LC-MS/MS for Quantification of Free Payload

This method is highly sensitive and specific for quantifying the amount of cytotoxic drug that has been prematurely released from the ADC into circulation.

Objective: To quantify the concentration of unconjugated payload in plasma/serum samples over time.

Materials:

  • ADC of interest

  • Control plasma or serum (human, mouse, rat, etc.)

  • Organic solvent (e.g., acetonitrile, methanol-ethanol mixture) for protein precipitation

  • Internal standard (a stable isotope-labeled version of the payload or a structurally similar molecule)

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

  • Reverse-phase C18 or similar analytical column

Procedure:

  • Sample Incubation:

    • Spike the ADC into the plasma/serum at a defined concentration (e.g., 100 µg/mL).

    • Incubate the samples at 37°C.

    • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

    • Immediately freeze the aliquots at -80°C until analysis.

  • Sample Preparation:

    • Thaw the plasma/serum samples.

    • Add the internal standard to each sample.

    • Perform protein precipitation by adding 3-4 volumes of cold organic solvent (e.g., acetonitrile).

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Inject the reconstituted sample onto the analytical column.

      • Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

      • Optimize the gradient to achieve good separation of the payload from matrix components.

    • Mass Spectrometry:

      • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

      • Use Multiple Reaction Monitoring (MRM) for quantitative analysis.

      • Optimize the precursor and product ion transitions for both the payload and the internal standard.

      • Develop a calibration curve using known concentrations of the payload spiked into the same matrix.

  • Data Analysis:

    • Integrate the peak areas for the payload and the internal standard.

    • Calculate the peak area ratio.

    • Determine the concentration of the free payload in the samples using the calibration curve.

    • Plot the concentration of free payload over time to determine the rate of release.

Protocol 2: ELISA for Quantification of Intact ADC

This immunoassay-based method measures the concentration of the ADC that has retained its payload over time.

Objective: To determine the concentration of intact, payload-conjugated ADC in plasma/serum.

Materials:

  • ADC of interest

  • Control plasma or serum

  • 96-well microtiter plates (high-binding)

  • Recombinant antigen specific to the ADC's monoclonal antibody

  • Coating buffer (e.g., PBS, pH 7.4)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking buffer (e.g., PBS with 1% BSA)

  • Detection antibody: an enzyme-conjugated (e.g., HRP) anti-payload antibody

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop solution (e.g., 2N H₂SO₄)

  • Plate reader

Procedure:

  • Sample Incubation:

    • Follow the same incubation procedure as described in Protocol 1.

  • ELISA Assay:

    • Plate Coating:

      • Coat the wells of the microtiter plate with the specific antigen (e.g., 1-5 µg/mL in coating buffer).

      • Incubate overnight at 4°C.

    • Washing:

      • Wash the plate three times with wash buffer.

    • Blocking:

      • Add blocking buffer to each well to prevent non-specific binding.

      • Incubate for 1-2 hours at room temperature.

    • Washing:

      • Wash the plate three times with wash buffer.

    • Sample Incubation:

      • Add diluted plasma/serum samples and standards (ADC of known concentrations) to the wells.

      • Incubate for 2 hours at room temperature.

    • Washing:

      • Wash the plate three times with wash buffer.

    • Detection Antibody Incubation:

      • Add the enzyme-conjugated anti-payload antibody to each well.

      • Incubate for 1 hour at room temperature.

    • Washing:

      • Wash the plate five times with wash buffer.

    • Substrate Development:

      • Add the substrate to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Stopping the Reaction:

      • Add the stop solution to each well.

    • Absorbance Reading:

      • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of intact ADC in the samples by interpolating their absorbance values from the standard curve.

    • Plot the percentage of remaining intact ADC over time.

Visualizing ADC Linker Stability Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in ADC function and stability assessment.

ADC_Cleavage_Mechanisms cluster_cleavable Cleavable Linkers cluster_non_cleavable Non-Cleavable Linkers Enzyme Enzyme-Sensitive (e.g., Val-Cit) TumorEnv Tumor Microenvironment / Lysosome Enzyme->TumorEnv pH pH-Sensitive (e.g., Hydrazone) pH->TumorEnv Redox Redox-Sensitive (e.g., Disulfide) Redox->TumorEnv Thioether Thioether (e.g., SMCC) Thioether->TumorEnv ADC ADC in Circulation ADC->TumorEnv Targeting PayloadRelease Payload Release TumorEnv->PayloadRelease Cleavage/Degradation

Caption: Mechanisms of payload release for cleavable and non-cleavable ADC linkers.

Stability_Workflow cluster_invitro In Vitro Serum Stability Assay cluster_invivo In Vivo Pharmacokinetic Study start Incubate ADC in Serum at 37°C timepoint Collect Aliquots at Different Time Points start->timepoint admin Administer ADC to Animal Model lcms LC-MS/MS Analysis (Free Payload) timepoint->lcms elisa ELISA Analysis (Intact ADC) timepoint->elisa data Determine Rate of Payload Release / DAR Loss lcms->data elisa->data blood Collect Blood Samples Over Time admin->blood pk_analysis Bioanalysis of Plasma (Total Ab, Intact ADC, Free Payload) blood->pk_analysis params Calculate PK Parameters (Half-life, Clearance) pk_analysis->params

Caption: Experimental workflow for evaluating ADC linker stability.

Bystander_Effect_Pathway ADC Cleavable Linker ADC TargetCell Antigen-Positive Tumor Cell ADC->TargetCell Binding Internalization Internalization & Lysosomal Trafficking TargetCell->Internalization BystanderCell Antigen-Negative Neighboring Cell CellDeathBystander Apoptosis BystanderCell->CellDeathBystander PayloadRelease Payload Release (Membrane Permeable) Internalization->PayloadRelease Linker Cleavage Diffusion Diffusion Across Cell Membrane PayloadRelease->Diffusion CellDeathTarget Apoptosis PayloadRelease->CellDeathTarget Diffusion->BystanderCell

Caption: Signaling pathway of the ADC bystander effect.

Conclusion

The choice of linker is a critical design feature in the development of a successful ADC, with a profound impact on its stability, efficacy, and safety profile. Non-cleavable linkers generally offer superior plasma stability, while cleavable linkers can provide the advantage of a bystander effect. The quantitative data and detailed experimental protocols presented in this guide provide a framework for the rational selection and evaluation of ADC linkers. A thorough understanding and assessment of linker stability in serum are indispensable for advancing potent and safe ADC candidates to the clinic.

References

A Comparative Spectroscopic Guide to Amino-PEG12-Amine Modified Surfaces

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of surfaces with biocompatible linkers is a cornerstone of modern biomedical research and drug development. Among the diverse array of available surface modification agents, Amino-PEG12-amine has emerged as a prominent choice for its ability to create hydrophilic, protein-repellent surfaces while providing reactive terminal amine groups for the covalent attachment of biomolecules. This guide offers an objective comparison of this compound modified surfaces with common alternatives, supported by spectroscopic data and detailed experimental protocols.

Performance Comparison: Spectroscopic Analysis

The successful modification of a surface with this compound and its performance relative to other functionalizing agents can be quantitatively assessed using a suite of surface-sensitive spectroscopic techniques. This section provides a comparative overview of expected outcomes from X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), and Ellipsometry.

Table 1: Comparative XPS Analysis of Surface Modifications

X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information of the top few nanometers of a surface. The table below summarizes typical atomic percentages and key high-resolution spectral features for different surface modifications.

Surface ModifierSubstrateExpected N 1s (%)N 1s Peak(s) (eV)Expected C 1s (%)C 1s Peak(s) (eV)Expected O 1s (%)
This compound Gold2-5~399.5 (C-NH2), ~401.5 (C-NH3+)60-70~285.0 (C-C, C-H), ~286.5 (C-O/C-N)25-35
3-Aminopropyl-triethoxysilane (APTES)Silicon3-7~399.2 (-NH2), ~401.0 (-NH3+)[1]30-40~285.0 (C-C, C-H), ~286.5 (C-N)40-50
11-Amino-1-undecanethiol (AUT)Gold1-3~399.9 (-NH2), ~401.7 (-NH3+)[2]80-90~285.0 (C-C, C-H)<5

Note: Atomic percentages can vary based on monolayer density and orientation.

Table 2: Comparative ATR-FTIR Analysis of Surface Modifications

Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) spectroscopy identifies chemical bonds present on a surface. The following table highlights characteristic vibrational modes for different surface linkers.

Surface ModifierCharacteristic IR Peaks (cm⁻¹)Interpretation
This compound 2870 (strong), 1100 (strong), 1650 (weak), 3300-3500 (broad)C-H stretch, C-O-C stretch (ether backbone), N-H bend (amine), N-H stretch (amine)[3]
3-Aminopropyl-triethoxysilane (APTES)2930, 1570, 1000-1100C-H stretch, N-H bend, Si-O-Si stretch
11-Amino-1-undecanethiol (AUT)2920, 2850, 1640, 3300-3500CH2 asymmetric stretch, CH2 symmetric stretch, N-H bend, N-H stretch
Table 3: Comparative Ellipsometry Analysis of Surface Modifications

Ellipsometry is a highly sensitive optical technique for determining the thickness of thin films. This table provides typical thickness values for monolayers of different surface modifiers.

Surface ModifierSubstrateTypical Monolayer Thickness (nm)Notes
This compound Silicon4-6Thickness can be influenced by grafting density and hydration.
3-Aminopropyl-triethoxysilane (APTES)Silicon0.5-2Can form multilayers depending on deposition conditions.
11-Amino-1-undecanethiol (AUT)Gold1.5-2.5Forms a well-ordered self-assembled monolayer.

Experimental Protocols

Detailed and consistent experimental procedures are critical for reproducible surface modification and analysis. The following sections provide standardized protocols for the key techniques discussed.

Protocol 1: Surface Functionalization with this compound on Gold
  • Substrate Preparation:

    • Deposit a 5 nm titanium adhesion layer followed by a 50 nm gold layer onto a silicon wafer using electron-beam evaporation.

    • Clean the gold substrates by sonication in acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrates under a stream of nitrogen gas.

    • Treat with UV-Ozone for 15 minutes to remove organic contaminants.

  • Functionalization:

    • Prepare a 1 mM solution of this compound in absolute ethanol.

    • Immerse the cleaned gold substrates in the this compound solution.

    • Incubate for 24 hours at room temperature in a sealed container to prevent solvent evaporation.

  • Post-Functionalization Cleaning:

    • Rinse the substrates thoroughly with absolute ethanol to remove non-covalently bound molecules.

    • Dry the functionalized substrates under a stream of nitrogen gas.

    • Store in a desiccator until analysis.

Protocol 2: X-ray Photoelectron Spectroscopy (XPS) Analysis
  • Instrumentation:

    • Use a monochromatic Al Kα X-ray source.

    • Maintain the analysis chamber at a pressure below 10⁻⁸ Torr.

  • Data Acquisition:

    • Acquire survey scans over a binding energy range of 0-1100 eV to identify all elements present.

    • Acquire high-resolution scans for C 1s, O 1s, N 1s, and the substrate elements (e.g., Au 4f or Si 2p).

  • Data Analysis:

    • Perform peak fitting on high-resolution spectra using appropriate software (e.g., CasaXPS).

    • Use the C 1s peak at 285.0 eV for adventitious carbon as a binding energy reference.

    • Calculate atomic concentrations from the integrated peak areas corrected by relative sensitivity factors.

Protocol 3: Attenuated Total Reflectance-Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Instrumentation:

    • Use an FTIR spectrometer equipped with a single-reflection ATR accessory (e.g., with a diamond or germanium crystal).

  • Data Acquisition:

    • Press the functionalized surface firmly against the ATR crystal to ensure good contact.

    • Collect a background spectrum of the clean, unmodified substrate.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Average at least 64 scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • Perform baseline correction and normalization of the spectra.

    • Identify characteristic peaks corresponding to the functional groups of the surface modifier.

Protocol 4: Spectroscopic Ellipsometry
  • Instrumentation:

    • Use a variable angle spectroscopic ellipsometer.

  • Data Acquisition:

    • Measure the change in polarization (Ψ and Δ) as a function of wavelength (e.g., 300-1000 nm) at multiple angles of incidence (e.g., 65°, 70°, 75°).

  • Data Analysis:

    • Develop an optical model consisting of the substrate, the native oxide layer (if applicable), and the organic monolayer.

    • Use the Cauchy model to describe the refractive index of the organic layer.

    • Fit the model to the experimental data to determine the thickness of the monolayer.

Visualizing the Workflow: From Surface Modification to Analysis

The following diagram illustrates the logical workflow for the preparation and spectroscopic characterization of this compound modified surfaces.

experimental_workflow cluster_prep Surface Preparation cluster_func Functionalization cluster_analysis Spectroscopic Analysis cluster_results Data Interpretation start Start: Unmodified Substrate cleaning Substrate Cleaning (Sonication, UV-Ozone) start->cleaning functionalization Immersion in This compound Solution cleaning->functionalization rinsing Rinsing and Drying functionalization->rinsing xps XPS Analysis rinsing->xps ftir ATR-FTIR Analysis rinsing->ftir ellipsometry Ellipsometry Analysis rinsing->ellipsometry elemental_comp Elemental Composition & Chemical States xps->elemental_comp functional_groups Functional Group Identification ftir->functional_groups layer_thickness Layer Thickness Measurement ellipsometry->layer_thickness

Caption: Experimental workflow for surface modification and analysis.

Conclusion

The selection of a surface modification agent is a critical decision in the development of biomaterials and targeted therapeutics. This compound offers a unique combination of hydrophilicity, biocompatibility, and reactive functionality. This guide provides the foundational spectroscopic data and standardized protocols necessary for researchers to effectively characterize this compound modified surfaces and objectively compare their performance against other common surface chemistries. By employing these techniques, scientists can ensure the quality and consistency of their functionalized surfaces, leading to more reliable and impactful research outcomes.

References

Safety Operating Guide

Safe Disposal of Amino-PEG12-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety information and detailed procedures for the proper disposal of Amino-PEG12-amine, ensuring the safety of laboratory personnel and minimizing environmental impact. The following protocols are designed for researchers, scientists, and drug development professionals who handle this bifunctional crosslinker.

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its properties and potential hazards. While the polyethylene glycol (PEG) component is generally of low toxicity, the terminal amine groups can be corrosive and irritating. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE):

Proper PPE is mandatory to prevent skin and eye contact, as well as inhalation of any dust or aerosols.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1]
Body Protection A lab coat or chemical-resistant apron should be worn.
Respiratory In case of dust formation or aerosols, use a NIOSH-approved respirator.

Storage and Handling:

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • Keep containers tightly sealed to prevent moisture absorption and contamination.[2]

Spill Response Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.

  • Evacuate and Ventilate: Immediately evacuate the affected area and ensure adequate ventilation.

  • Contain the Spill: For liquid spills, use an inert absorbent material to contain the substance. For solid spills, carefully sweep up the material to avoid dust generation.

  • Collect Waste: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures for this compound

The primary method for the disposal of this compound involves neutralization of the amine functional groups. This procedure should be performed in a chemical fume hood.

Experimental Protocol for Neutralization

This protocol is designed for the neutralization of small quantities of this compound typically used in a laboratory setting.

Materials:

  • Waste this compound (solid or in solution)

  • Dilute hydrochloric acid (HCl), approximately 1 M

  • Water

  • pH indicator strips or a calibrated pH meter

  • Appropriate glass beakers

  • Stir bar and stir plate

  • Personal Protective Equipment (as specified in the table above)

Step-by-Step Procedure:

  • Dilution:

    • If the waste is a solid, dissolve it in a sufficient amount of water to create a dilute solution (e.g., 1-5% w/v).

    • If the waste is already in a solution, dilute it further with water to a similar concentration. This helps to control the heat generated during neutralization.

  • Neutralization:

    • Place the beaker containing the diluted this compound solution on a stir plate and add a stir bar.

    • Begin stirring the solution at a moderate speed.

    • Slowly add the 1 M hydrochloric acid dropwise to the stirring solution.[4] The neutralization of amines is an exothermic reaction, so slow addition is crucial to prevent excessive heat generation.

    • Monitor the pH of the solution periodically using pH indicator strips or a pH meter.

  • Endpoint Determination:

    • Continue adding the acid until the pH of the solution is between 6.0 and 8.0.

    • Once the desired pH is reached, stop adding the acid and allow the solution to stir for a few more minutes to ensure the reaction is complete.

  • Final Disposal:

    • The neutralized solution can typically be disposed of down the sanitary sewer with copious amounts of water.

    • Crucially, always consult and adhere to your local and institutional regulations for chemical waste disposal. Some jurisdictions may have specific requirements.

  • Container Disposal:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water). The rinsate should be collected and neutralized following the procedure above. The rinsed container can then be disposed of as regular laboratory waste, in accordance with institutional policies.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Response Protocol is_spill->spill_protocol Yes collect_waste Collect Waste for Disposal is_spill->collect_waste No spill_protocol->collect_waste is_contaminated Is the waste contaminated with other hazardous materials? collect_waste->is_contaminated hazardous_waste Dispose as Hazardous Waste (Contact EHS) is_contaminated->hazardous_waste Yes neutralize Perform Neutralization Protocol is_contaminated->neutralize No end End hazardous_waste->end check_ph Check pH (6.0-8.0) neutralize->check_ph adjust_ph Adjust pH check_ph->adjust_ph No sewer_disposal Dispose via Sanitary Sewer with copious water check_ph->sewer_disposal Yes adjust_ph->neutralize sewer_disposal->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment.

References

Personal protective equipment for handling Amino-PEG12-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Amino-PEG12-amine

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like this compound. This guide provides immediate and essential safety protocols, operational instructions, and disposal plans to foster a secure and efficient research environment.

Chemical Identifier and Properties

PropertyValue
Chemical Name This compound
CAS Number 361543-12-6[1][2]
Molecular Formula C26H56N2O12[1][2]
Molecular Weight 588.7 g/mol [1]
Appearance White solid or colorless liquid
Purity ≥97%
Solubility Water, DMSO, DCM, DMF
Storage Store at ≤ -20°C

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, proper personal protective equipment is mandatory. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 standards.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. It is crucial to check the manufacturer's glove compatibility chart for specific breakthrough times.
Body Protection Laboratory CoatA long-sleeved, fully buttoned lab coat is required. For larger quantities or situations with a high potential for splashing, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Fume HoodAll handling of this compound, particularly in powdered form or when preparing solutions, must be conducted in a certified chemical fume hood. A respirator may be necessary in poorly ventilated areas.

Operational Plan: Step-by-Step Handling Protocol

Storage and Preparation:

  • Storage: Upon receipt, store this compound at or below -20°C.

  • Equilibration: Before use, allow the vial to warm to room temperature to prevent moisture condensation.

  • Inert Atmosphere: To minimize exposure to air, consider handling the compound under an inert gas such as nitrogen or argon.

  • Stock Solution Preparation: As many PEG reagents can be challenging to weigh accurately due to being low-melting solids, preparing a stock solution is recommended. Dissolve the compound in an appropriate solvent like DMSO or DMF.

  • Solution Storage: Store any unused stock solutions at -20°C under an inert atmosphere. When accessing the solution, use a syringe with a septum to maintain these conditions.

Handling:

  • Always handle the chemical within a certified laboratory chemical fume hood to avoid inhalation.

  • Avoid contact with skin and eyes.

  • When handling the solid form, be mindful of dust formation and use appropriate ventilation.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and adhere to regulatory compliance.

  • Waste Collection: Collect all waste material, including empty containers and contaminated items, in a suitable, sealed container labeled for hazardous waste disposal.

  • Regulatory Compliance: Dispose of all chemical waste in accordance with federal, state, and local environmental control regulations. Contact your institution's environmental health and safety department for specific guidance.

Emergency Procedures

First Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide artificial respiration.

  • Skin Contact: In case of skin contact, wash the affected area thoroughly with soap and plenty of water and remove any contaminated clothing.

  • Eye Contact: If the chemical comes into contact with the eyes, flush them with water as a precaution.

  • Ingestion: If swallowed, rinse the mouth with water. Never give anything by mouth to an unconscious person.

In all cases of significant exposure or if symptoms persist, seek immediate medical attention.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal storage Store at <= -20°C equilibrate Equilibrate to Room Temp storage->equilibrate inert Handle Under Inert Gas equilibrate->inert dissolve Prepare Stock Solution inert->dissolve ppe Wear Appropriate PPE dissolve->ppe fume_hood Work in Fume Hood ppe->fume_hood avoid_contact Avoid Skin/Eye Contact fume_hood->avoid_contact collect_waste Collect in Sealed Container avoid_contact->collect_waste label_waste Label as Hazardous collect_waste->label_waste dispose Follow Institutional Protocols label_waste->dispose

Caption: Workflow for the safe handling of this compound.

References

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